molecular formula C10H10O5 B011553 2-(1,3-Benzodioxol-5-yloxy)propanoic acid CAS No. 106690-34-0

2-(1,3-Benzodioxol-5-yloxy)propanoic acid

Cat. No.: B011553
CAS No.: 106690-34-0
M. Wt: 210.18 g/mol
InChI Key: FXTIYEKZZYPBFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Benzodioxol-5-yloxy)propanoic acid is a useful research compound. Its molecular formula is C10H10O5 and its molecular weight is 210.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-6(10(11)12)15-7-2-3-8-9(4-7)14-5-13-8/h2-4,6H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTIYEKZZYPBFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390393
Record name 2-(1,3-benzodioxol-5-yloxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106690-34-0
Record name 2-(1,3-benzodioxol-5-yloxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physical and chemical properties of 2-(1,3-Benzodioxol-5-yloxy)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 2-(1,3-Benzodioxol-5-yloxy)propanoic acid, a significant molecule in the realm of herbicide development and a potential scaffold for novel therapeutic agents. This document moves beyond a simple recitation of data, offering insights into the causality behind its chemical behavior and outlining robust methodologies for its synthesis and analysis.

Molecular Identity and Structural Elucidation

This compound, also known as 2-(sesamolyloxy)propanoic acid, possesses a unique molecular architecture that is central to its biological activity. The structure features a propanoic acid moiety linked via an ether bond to a 1,3-benzodioxole ring system, commonly derived from sesamol. This arrangement places it within the broader class of aryloxyphenoxypropionate compounds.

Key Identifiers:

IdentifierValue
IUPAC Name This compound
CAS Number 106690-34-0
Molecular Formula C₁₀H₁₀O₅
Molecular Weight 210.19 g/mol
Canonical SMILES CC(C(=O)O)OC1=CC2=C(C=C1)OCO2

Physicochemical Properties: A Quantitative Analysis

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development, influencing factors from reaction kinetics to bioavailability.

Summary of Physical and Chemical Properties:

PropertyValueSource
Physical State Solid--INVALID-LINK--
Melting Point Not experimentally determined in available literature.N/A
Boiling Point Not experimentally determined in available literature.N/A
Solubility Soluble in chloroform and ethyl acetate.[1] Sparingly soluble in water.[2]--INVALID-LINK--, --INVALID-LINK--
pKa Not experimentally determined in available literature.N/A

Expert Insights: The solubility profile, characterized by good solubility in moderately polar organic solvents and limited aqueous solubility, is consistent with the molecule's structure, which contains both polar (carboxylic acid) and nonpolar (benzodioxole ring) functionalities. The lack of precise experimental data for melting and boiling points in readily available literature highlights a gap in the comprehensive characterization of this specific molecule, presenting an opportunity for further research.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved through a Williamson ether synthesis, a robust and well-established method in organic chemistry. This approach involves the reaction of sesamol with a suitable propanoate derivative bearing a leaving group.

Synthetic Workflow

The following diagram outlines the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Sesamol Sesamol (1,3-Benzodioxol-5-ol) ReactionVessel Williamson Ether Synthesis (Acetone, Reflux) Sesamol->ReactionVessel Propanoate Ethyl 2-bromopropanoate Propanoate->ReactionVessel Base Base (e.g., K₂CO₃) Base->ReactionVessel Filtration Filtration ReactionVessel->Filtration Extraction Solvent Extraction Filtration->Extraction Purification Column Chromatography / Recrystallization Extraction->Purification FinalProduct This compound ester Purification->FinalProduct Hydrolysis Ester Hydrolysis (e.g., NaOH, then H₃O⁺) FinalProduct->Hydrolysis FinalAcid This compound Hydrolysis->FinalAcid

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Materials:

  • Sesamol (1,3-Benzodioxol-5-ol)

  • Ethyl 2-bromopropanoate

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Ether Synthesis: To a solution of sesamol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes. Add ethyl 2-bromopropanoate (1.1 eq) dropwise.

  • Reaction: Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield the crude ester.

  • Purification of Ester: Purify the crude ethyl 2-(1,3-benzodioxol-5-yloxy)propanoate by column chromatography on silica gel.

  • Hydrolysis: Dissolve the purified ester in a mixture of ethanol and aqueous sodium hydroxide solution. Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid until the pH is acidic, leading to the precipitation of the carboxylic acid.

  • Isolation and Final Purification: Collect the precipitate by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification to yield pure this compound.

Trustworthiness through Self-Validation: Each step of this protocol includes a monitoring or validation point (TLC, pH measurement), ensuring that the researcher can track the progress and confirm the outcome of each transformation, leading to a reliable and reproducible synthesis.

Spectroscopic and Analytical Characterization

The structural integrity of synthesized this compound must be confirmed through a suite of spectroscopic techniques.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzodioxole ring, the methylenedioxy protons (a singlet around 5.9-6.0 ppm), the methine and methyl protons of the propanoate moiety, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the benzodioxole ring, the methylenedioxy carbon, the carbonyl carbon of the carboxylic acid, and the carbons of the propanoate side chain.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid (typically 2500-3300 cm⁻¹), a strong C=O stretching absorption for the carbonyl group (around 1700-1725 cm⁻¹), and characteristic C-O stretching bands for the ether linkage and the dioxole ring.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (210.19 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the ether bond.

Chemical Reactivity and Potential Applications

Key Reactive Sites

The chemical reactivity of this compound is primarily governed by the carboxylic acid group and the aromatic benzodioxole ring.

Reactivity cluster_molecule This compound cluster_reactions Potential Reactions mol Structure Image Here Esterification Esterification (with alcohols) mol->Esterification Carboxylic Acid Amidation Amide Formation (with amines) mol->Amidation Carboxylic Acid Reduction Reduction of COOH (e.g., with LiAlH₄) mol->Reduction Carboxylic Acid Aromatic_Subst Electrophilic Aromatic Substitution (on the benzodioxole ring) mol->Aromatic_Subst Benzodioxole Ring

Caption: Key reactive sites and potential transformations of the molecule.

  • Carboxylic Acid Group: This functional group can undergo typical reactions such as esterification with alcohols, amidation with amines, and reduction to the corresponding primary alcohol.

  • Benzodioxole Ring: The aromatic ring is activated towards electrophilic substitution reactions due to the electron-donating nature of the ether oxygen and the methylenedioxy group.

Mechanism of Action and Applications

As a member of the aryloxyphenoxypropionate class, this compound is a known inhibitor of the enzyme acetyl-CoA carboxylase (ACCase).[3] This enzyme catalyzes a critical step in the biosynthesis of fatty acids. Inhibition of ACCase disrupts the production of lipids, which are essential for cell membrane formation and energy storage, leading to the death of susceptible plant species. This targeted mechanism of action is the basis for the herbicidal activity of this class of compounds.

Beyond its application in agriculture, the unique structural motif of this molecule, combining a natural product-derived scaffold (sesamol) with a synthetically versatile side chain, makes it an interesting candidate for drug discovery programs. The benzodioxole moiety is present in numerous biologically active compounds, and its derivatization could lead to the development of novel therapeutic agents.

Conclusion

This compound is a molecule of significant interest due to its established herbicidal activity and potential for further development in medicinal chemistry. This guide has provided a detailed overview of its fundamental physical and chemical properties, a robust synthetic protocol, and an analysis of its chemical reactivity and mechanism of action. While there are opportunities for further experimental characterization, the information presented here serves as a solid foundation for researchers and scientists working with this compound.

References

An In-depth Technical Guide on 2-(1,3-Benzodioxol-5-yloxy)propanoic acid: A Molecule of Untapped Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging Two Pharmacophores

In the landscape of modern drug discovery, the strategic combination of known pharmacophores into novel chemical entities presents a compelling avenue for identifying new therapeutic agents with potentially unique activity profiles. 2-(1,3-Benzodioxol-5-yloxy)propanoic acid (CAS No. 106690-34-0) is a prime example of such a molecule, elegantly merging two structural motifs of significant pharmacological relevance: the 1,3-benzodioxole ring and the arylpropanoic acid backbone. While this specific compound remains largely unexplored in the scientific literature, an analysis of its constituent parts provides a strong rationale for its investigation as a potential therapeutic agent.

The 1,3-benzodioxole moiety is a key feature in a variety of biologically active compounds, known to contribute to a range of effects including anticancer, anti-inflammatory, and antimicrobial properties.[1] This group can also interact with metabolic enzymes, such as the cytochrome P450 family, which has implications for drug metabolism and pharmacokinetics.[2] On the other hand, the 2-arylpropanoic acid scaffold is the cornerstone of a major class of non-steroidal anti-inflammatory drugs (NSAIDs), including well-known agents like ibuprofen and naproxen.[3][4][5][6][7] The primary mechanism of action for these drugs is the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of inflammation and pain.[4]

This guide will serve as a scientific prospectus, providing a comprehensive overview of the known properties of this compound, a plausible synthetic route, and a detailed exploration of its anticipated biological activities based on the established pharmacology of its core components. We will also propose a series of experimental workflows for its initial characterization, aiming to stimulate further research into this promising, yet under-investigated, molecule.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is essential for its application in research and development. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 106690-34-0[][9][10]
Molecular Formula C₁₀H₁₀O₅[11]
Molecular Weight 210.19 g/mol [11]
IUPAC Name This compound[12]

Proposed Synthesis Pathway

The proposed two-step synthesis would commence with sesamol (1,3-benzodioxol-5-ol) as the starting material. Deprotonation of the phenolic hydroxyl group of sesamol with a suitable base, such as sodium hydride or potassium carbonate, would generate the corresponding phenoxide. This nucleophilic phenoxide would then be reacted with an ethyl 2-halopropanoate (e.g., ethyl 2-bromopropanoate) to form the ether linkage. The final step would involve the hydrolysis of the resulting ester to yield the desired carboxylic acid.

Synthesis_Pathway Sesamol Sesamol (1,3-Benzodioxol-5-ol) Intermediate Ethyl 2-(1,3-benzodioxol-5-yloxy)propanoate Sesamol->Intermediate 1. Base (e.g., NaH) 2. Ethyl 2-bromopropanoate FinalProduct This compound Intermediate->FinalProduct Acid or Base Hydrolysis (e.g., HCl or NaOH)

Caption: Proposed two-step synthesis of this compound.

Anticipated Biological Activity and Mechanism of Action

The unique hybrid structure of this compound suggests several avenues for biological activity. The following sections outline the most probable therapeutic potentials and their underlying mechanisms.

Anti-inflammatory Activity via COX Inhibition

The most predictable activity of this molecule is anti-inflammatory action, owing to its 2-arylpropanoic acid core. This class of compounds is known to be effective inhibitors of COX-1 and COX-2 enzymes.[4] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The presence of the carboxylic acid group is often crucial for this activity.[7]

Hypothesized Mechanism: We hypothesize that this compound will act as a competitive inhibitor of the COX enzymes, with the carboxylic acid moiety interacting with the active site. The 1,3-benzodioxole group will occupy a hydrophobic pocket within the enzyme, potentially influencing the potency and selectivity for COX-1 versus COX-2.

Anticancer Potential

Both the 1,3-benzodioxole and arylpropanoic acid moieties have been associated with anticancer activity.[1][5][13][14] Certain NSAIDs have shown promise in cancer chemoprevention and therapy, which is partly attributed to their COX-inhibitory effects, as prostaglandins can promote tumor growth. Additionally, various 1,3-benzodioxole derivatives have demonstrated cytotoxic effects against a range of cancer cell lines.[1]

Hypothesized Mechanism: The potential anticancer activity could be multifactorial. Besides COX inhibition, the 1,3-benzodioxole ring might induce apoptosis in cancer cells through various signaling pathways. It could also potentially inhibit other key enzymes involved in cancer progression.

Modulation of Cytochrome P450 Enzymes

The 1,3-benzodioxole ring is a well-known inhibitor of cytochrome P450 enzymes.[2] This has significant implications for drug metabolism. If this compound were to be developed as a therapeutic, its effect on P450 enzymes would need to be carefully evaluated to avoid potential drug-drug interactions.

Proposed Experimental Workflows for Compound Characterization

To validate the hypothesized biological activities, a systematic experimental approach is necessary. The following workflows outline the key initial assays for characterizing the pharmacological profile of this compound.

Workflow for Assessing Anti-inflammatory Activity

A logical first step is to determine the compound's ability to inhibit COX enzymes and to assess its anti-inflammatory effects in a cellular model.

Anti_inflammatory_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assay COX1_Assay COX-1 Inhibition Assay LPS_Assay LPS-stimulated Macrophage Assay (Measure PGE2 levels) COX1_Assay->LPS_Assay COX2_Assay COX-2 Inhibition Assay COX2_Assay->LPS_Assay

Caption: Experimental workflow for evaluating anti-inflammatory activity.

Step-by-Step Protocol:

  • COX Inhibition Assays:

    • Utilize commercially available COX-1 and COX-2 inhibitor screening kits.

    • Prepare a dilution series of the test compound.

    • Perform the assays according to the manufacturer's instructions, using a known NSAID (e.g., celecoxib for COX-2 selectivity, ibuprofen for non-selectivity) as a positive control.

    • Determine the IC₅₀ values for both enzymes to assess potency and selectivity.

  • Cell-Based Anti-inflammatory Assay:

    • Culture a suitable macrophage cell line (e.g., RAW 264.7).

    • Pre-treat the cells with various concentrations of the test compound.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

    • After an appropriate incubation period, collect the cell culture supernatant.

    • Quantify the levels of prostaglandin E2 (PGE₂) using an ELISA kit. A reduction in PGE₂ levels would indicate anti-inflammatory activity.

Workflow for Evaluating Anticancer Activity

To screen for potential anticancer effects, a standard cytotoxicity assay against a panel of human cancer cell lines is recommended.

Anticancer_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies Cell_Lines Panel of Human Cancer Cell Lines (e.g., MCF-7, HCT116, A549) MTT_Assay MTT Cytotoxicity Assay Cell_Lines->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) MTT_Assay->Apoptosis_Assay If cytotoxic

Caption: Experimental workflow for evaluating anticancer activity.

Step-by-Step Protocol:

  • MTT Cytotoxicity Assay:

    • Seed a panel of human cancer cell lines (representing different tumor types) in 96-well plates.

    • Treat the cells with a range of concentrations of the test compound for 48-72 hours.

    • Add MTT reagent to the wells and incubate to allow for the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals and measure the absorbance to determine cell viability.

    • Calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line.

  • Apoptosis Assay (if cytotoxic):

    • Treat a sensitive cancer cell line with the compound at its GI₅₀ concentration.

    • After treatment, stain the cells with Annexin V and propidium iodide (PI).

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells. An increase in the Annexin V positive population would suggest apoptosis induction.

Data Interpretation and Future Directions

The results from these initial studies will provide a crucial first look at the pharmacological profile of this compound.

  • Anti-inflammatory data: Potent and selective COX-2 inhibition would suggest a lower risk of gastrointestinal side effects compared to non-selective NSAIDs, making it a more attractive candidate for further development.

  • Anticancer data: Significant cytotoxicity against specific cancer cell lines would warrant further investigation into the mechanism of cell death and exploration in in vivo tumor models.

Should this compound demonstrate promising activity in these initial screens, future research should focus on lead optimization through the synthesis of analogs, in vivo efficacy studies in relevant animal models of inflammation or cancer, and a comprehensive evaluation of its pharmacokinetic and toxicological properties.

Safety and Handling

As with any research chemical with limited toxicological data, this compound should be handled with care. It is advisable to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

This compound represents a scientifically intriguing molecule at the intersection of two well-established pharmacophores. While its biological activities have yet to be formally documented, a strong theoretical framework suggests its potential as a novel anti-inflammatory and/or anticancer agent. The experimental workflows proposed in this guide provide a clear roadmap for the initial characterization of this compound. It is our hope that this technical guide will inspire researchers to further investigate the therapeutic potential of this and other rationally designed hybrid molecules.

References

Spectroscopic Characterization of 2-(1,3-Benzodioxol-5-yloxy)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Structural and Pharmaceutical Significance

2-(1,3-Benzodioxol-5-yloxy)propanoic acid belongs to the class of aryloxypropanoic acids, a scaffold found in numerous biologically active compounds. The 1,3-benzodioxole moiety, in particular, is a well-known structural feature in a variety of natural products and synthetic drugs, often contributing to favorable pharmacokinetic and pharmacodynamic properties. Understanding the precise spectroscopic fingerprint of this molecule is paramount for researchers engaged in its synthesis, purification, and biological evaluation. This guide will systematically deconstruct the molecule to predict its spectral characteristics, providing a valuable reference for its unambiguous identification.

Molecular Structure and Predicted Spectroscopic Features

The structural formula of this compound is presented below. Our predictive analysis will be based on the distinct chemical environments of the protons and carbon atoms within this structure, as well as the vibrational modes of its functional groups and its expected fragmentation pattern upon ionization.

Predicted ¹H NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H NMR spectrum of this compound would be characterized by distinct signals corresponding to the aromatic protons of the benzodioxole ring, the methylene protons of the dioxole ring, and the methine and methyl protons of the propanoic acid side chain.

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring the ¹H NMR spectrum would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the acidic proton.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.

Predicted ¹H NMR Signal Assignments
Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale for Assignment
Carboxylic Acid (-COOH)10.0 - 13.0Singlet (broad)-The acidic proton is highly deshielded and often appears as a broad singlet. Its chemical shift is highly dependent on solvent and concentration.
Aromatic (H-4, H-6, H-7)6.5 - 6.9Multipletortho: 7-9 Hz, meta: 2-3 Hz, para: <1 HzThe protons on the benzodioxole ring will appear in the aromatic region. The exact splitting pattern will depend on their coupling with each other.
Methylene (-O-CH₂-O-)5.9 - 6.1Singlet-The two protons of the methylenedioxy group are chemically equivalent and will appear as a characteristic singlet.
Methine (-O-CH-)4.6 - 4.8Quartet~7 HzThis proton is coupled to the three protons of the adjacent methyl group, resulting in a quartet.
Methyl (-CH₃)1.5 - 1.7Doublet~7 HzThe methyl protons are coupled to the single methine proton, giving rise to a doublet.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom will give rise to a distinct signal.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically used for ¹³C NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz or higher spectrometer. This will result in a spectrum where each unique carbon appears as a singlet.

  • Data Processing: Standard Fourier transform and processing are applied.

Predicted ¹³C NMR Signal Assignments
Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Assignment
Carboxylic Acid (-COOH)170 - 180The carbonyl carbon of the carboxylic acid is highly deshielded and appears at the downfield end of the spectrum.
Aromatic (C-5)150 - 155The aromatic carbon directly attached to the ether oxygen will be significantly deshielded.
Aromatic (C-3a, C-7a)145 - 150The aromatic carbons of the benzodioxole ring that are also part of the fused ring system.
Aromatic (C-4, C-6, C-7)105 - 120The remaining aromatic carbons will appear in this region.
Methylene (-O-CH₂-O-)100 - 105The carbon of the methylenedioxy group has a characteristic chemical shift in this range.
Methine (-O-CH-)70 - 75The carbon atom of the methine group is deshielded by the adjacent oxygen atom.
Methyl (-CH₃)15 - 20The methyl carbon will appear in the upfield region of the spectrum.

Predicted Infrared (IR) Spectroscopic Data

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The spectrum can be obtained from a solid sample using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet. If the sample is a low-melting solid or an oil, it can be analyzed as a thin film between two salt plates.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Functional Group
O-H Stretch2500 - 3300Broad, StrongCarboxylic Acid
C-H Stretch (Aromatic)3000 - 3100MediumAromatic Ring
C-H Stretch (Aliphatic)2850 - 3000MediumPropanoic Acid Side Chain
C=O Stretch1700 - 1725Strong, SharpCarboxylic Acid
C=C Stretch (Aromatic)1450 - 1600Medium to StrongAromatic Ring
C-O Stretch (Ether)1200 - 1300StrongAryl-O-Alkyl Ether
C-O Stretch (Carboxylic Acid)1210 - 1320StrongCarboxylic Acid
O-C-O Stretch (Dioxole)1030 - 1100Strong1,3-Benzodioxole

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Experimental Protocol for Mass Spectrometry
  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

  • Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectral Peaks
  • Molecular Ion Peak: The exact mass of this compound (C₁₀H₁₀O₅) is 210.0528 g/mol . In a high-resolution mass spectrum, the molecular ion peak would be observed at m/z ≈ 210.05. In a low-resolution spectrum, this would be seen at m/z = 210.

  • Major Fragment Ions: The fragmentation pattern will be dictated by the weakest bonds in the molecule. Key predicted fragmentations are illustrated in the diagram below.

G M [C₁₀H₁₀O₅]⁺˙ m/z = 210 frag1 [C₉H₇O₃]⁺ m/z = 163 M->frag1 - COOH frag2 [C₇H₅O₃]⁺ m/z = 137 M->frag2 - CH(CH₃)COOH frag3 [C₇H₅O₂]⁺ m/z = 121 frag2->frag3 - O frag4 [C₆H₅O₂]⁺ m/z = 109 frag3->frag4 - C

Caption: Predicted Fragmentation Pathway of this compound.

Conclusion: A Predictive Framework for Spectroscopic Analysis

This technical guide has presented a detailed, predictive analysis of the spectroscopic data for this compound. While based on established principles and data from analogous structures, it is crucial for researchers to obtain experimental data on their synthesized material to confirm these predictions. This guide serves as a robust framework for interpreting such experimental data, aiding in the unambiguous confirmation of the molecule's structure and purity. The protocols and predicted data herein are intended to be a valuable resource for scientists working with this and related compounds, facilitating more efficient and accurate research and development.

NMR and mass spectrometry of 2-(1,3-Benzodioxol-5-yloxy)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Elucidation of 2-(1,3-Benzodioxol-5-yloxy)propanoic acid using NMR and Mass Spectrometry

Executive Summary

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound (CAS 106690-34-0).[1][] As a molecule featuring an aryloxypropanoic acid moiety, its precise structural characterization is crucial for its application in chemical research and development. This document, intended for researchers and drug development professionals, details the theoretical basis and practical application of advanced spectroscopic techniques for unambiguous structure confirmation. We present a detailed interpretation of ¹H NMR, ¹³C NMR, and correlation spectroscopy, alongside an in-depth analysis of the compound's mass spectrometric fragmentation pathways. All methodologies are presented with a focus on experimental rationale and data integrity, providing a self-validating framework for analysis.

Introduction and Molecular Structure

This compound belongs to the class of aryloxypropanoic acids, compounds noted for their diverse biological activities and utility as synthetic intermediates.[3] The molecule incorporates several key structural features: a benzodioxole (or methylenedioxyphenyl) ring system, an ether linkage, a chiral center at the propanoic acid alpha-carbon, and a carboxylic acid functional group. Accurate spectroscopic analysis is essential to confirm the connectivity and chemical environment of each atom within the molecule.

This guide will systematically deconstruct the expected spectroscopic signature of the molecule, providing a predictive framework that can be applied to experimental data.

Molecular Structure and Numbering Scheme

For clarity in spectral assignments, the following numbering scheme will be used throughout this guide.

Caption: Molecular structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.[4] For this compound, ¹H and ¹³C NMR, complemented by 2D correlation experiments, enable a full structural assignment.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can slightly alter chemical shifts.[4] DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • Experiments:

    • Standard ¹H NMR.

    • Standard ¹³C NMR with broadband proton decoupling.

    • 2D Correlation Spectroscopy (COSY) to establish ¹H-¹H coupling networks.

    • 2D Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons.

¹H NMR Spectral Analysis (Predicted, 400 MHz, DMSO-d₆)

The proton NMR spectrum is expected to show five distinct groups of signals:

  • Carboxylic Acid Proton (-COOH): A broad singlet is anticipated at a downfield chemical shift, typically δ 12.0-13.0 ppm . This proton is exchangeable with D₂O.

  • Aromatic Protons (C2'-H, C4'-H, C6'-H):

    • The benzodioxole ring system will display a characteristic pattern.

    • C6'-H: Expected around δ 6.80 ppm . It will appear as a doublet, coupled only to C2'-H.

    • C2'-H: Expected around δ 6.65 ppm . It will appear as a doublet, coupled to C6'-H.

    • C4'-H: Expected around δ 6.40 ppm . It will appear as a singlet or a narrowly split doublet of doublets, being meta to the other two aromatic protons.

  • Dioxole Protons (-OCH₂O-): The two equivalent protons of the methylenedioxy bridge will produce a sharp singlet at approximately δ 5.95 ppm .

  • Methine Proton (-CH-): The proton at the chiral center (Cα) is adjacent to an oxygen atom and the carbonyl group, leading to a downfield shift. It is expected as a quartet around δ 4.75 ppm due to coupling with the three methyl protons.

  • Methyl Protons (-CH₃): The three equivalent methyl protons (Cβ) are coupled to the methine proton and will appear as a doublet at approximately δ 1.45 ppm .

¹³C NMR Spectral Analysis (Predicted, 100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum should display 10 unique carbon signals, corresponding to the 10 carbon atoms in the molecule.

  • Carbonyl Carbon (COOH): The carboxylic acid carbon is the most deshielded, appearing around δ 174.0 ppm .

  • Aromatic Carbons (C1' to C6'): Six distinct signals are expected in the aromatic region (δ 100-155 ppm). The oxygen-substituted carbons (C1', C4', C5') will be the most downfield.

    • C1', C4', C5': ~ δ 140-155 ppm

    • C2', C3', C6': ~ δ 100-120 ppm

  • Dioxole Carbon (-OCH₂O-): This carbon is characteristically found around δ 101.5 ppm .

  • Methine Carbon (-CH-): The Cα carbon, attached to the ether oxygen, is expected around δ 72.0 ppm .

  • Methyl Carbon (-CH₃): The Cβ methyl carbon will be the most upfield signal, appearing around δ 18.0 ppm .

Data Summary: Predicted NMR Assignments
AssignmentPredicted ¹H Shift (δ ppm)MultiplicityPredicted ¹³C Shift (δ ppm)
COOH12.5br s174.0
C1'--152.0
C2'6.65d108.0
C3'--142.0
C4'6.40dd102.0
C5'--148.0
C6'6.80d115.0
-OCH₂O- (C9)5.95s101.5
-O-CH- (Cα/C7)4.75q72.0
-CH₃ (Cβ/C8)1.45d18.0
2D NMR Correlation Analysis

To validate the assignments, 2D NMR experiments are indispensable.

  • COSY (Correlated Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling networks. The key expected correlation is between the methine proton (Cα-H, δ ~4.75) and the methyl protons (Cβ-H₃, δ ~1.45). This confirms the propanoic acid side-chain structure.

Caption: Expected ¹H-¹H COSY correlation for the propanoic acid moiety.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly bonded carbons. It would definitively link the proton signals to their corresponding carbon signals listed in the table above (e.g., δ 4.75 ppm proton signal correlates with δ 72.0 ppm carbon signal).

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental formula of a compound and for deducing its structure through fragmentation analysis.[5]

Experimental Protocol: Mass Spectrometry
  • Ionization Method: Electrospray ionization (ESI) is suitable for this polar, acidic molecule, typically run in negative ion mode ([M-H]⁻) to deprotonate the carboxylic acid. Electron ionization (EI) can also be used, which would yield the molecular ion ([M]⁺•) and more extensive fragmentation.[6]

  • Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile/water) and introduced into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC).

  • Mass Analyzer: Data is acquired using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap to obtain accurate mass measurements, which aids in formula determination.

Molecular Ion and Fragmentation Analysis (EI Mode)

The molecular formula is C₁₀H₁₀O₅, giving a monoisotopic mass of 210.0528 g/mol .

  • Molecular Ion (M⁺•): In EI-MS, a distinct molecular ion peak is expected at m/z 210 .

  • Key Fragmentation Pathways: The energetically unstable molecular ion will break down into smaller, more stable fragments.[5] Common fragmentation patterns for carboxylic acids, ethers, and aromatic systems guide the interpretation.[6]

  • Loss of Carboxyl Group: A primary fragmentation for carboxylic acids is the loss of the -COOH group as a radical (45 Da), leading to a fragment at m/z 165 .[6][7]

  • Alpha-Cleavage: Cleavage of the Cα-C(OOH) bond can result in the formation of a stable acylium ion, though less common than the loss of the entire group.

  • Ether Bond Cleavage: The C-O ether bond can cleave, leading to two primary fragment ions:

    • Benzodioxole Cation: Formation of the highly stable 1,3-benzodioxol-5-oxy cation at m/z 137 . This is often a very prominent peak.

    • Propanoic Acid Side-Chain Cation: Formation of the [CH(CH₃)COOH]⁺• ion at m/z 88 .

  • McLafferty Rearrangement: A characteristic rearrangement for carboxylic acids, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, can lead to the elimination of a neutral alkene and the formation of a radical cation. In this case, it would lead to a fragment corresponding to sesamol at m/z 138 .

Predicted Fragmentation Pathway

G M [C₁₀H₁₀O₅]⁺• m/z 210 Molecular Ion F165 [C₉H₉O₃]⁺ m/z 165 M->F165 - •COOH (45 Da) F137 [C₇H₅O₃]⁺ m/z 137 Benzodioxole Cation M->F137 Ether Cleavage F138 [C₇H₆O₃]⁺• m/z 138 Sesamol Radical Cation M->F138 McLafferty Rearrangement

Caption: Proposed major fragmentation pathways for this compound in EI-MS.

Data Summary: Predicted Mass Spectrometry Fragments
m/zProposed FormulaIdentity / Loss
210[C₁₀H₁₀O₅]⁺•Molecular Ion (M⁺•)
165[C₉H₉O₃]⁺[M - COOH]⁺
138[C₇H₆O₃]⁺•Sesamol radical cation (McLafferty product)
137[C₇H₅O₃]⁺Benzodioxole cation (from ether cleavage)

Conclusion

The structural elucidation of this compound is straightforwardly achieved through the combined application of NMR spectroscopy and mass spectrometry. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, with characteristic chemical shifts for the benzodioxole, ether, and propanoic acid moieties. 2D correlation experiments like COSY serve to confirm the connectivity of the aliphatic side chain. Mass spectrometry confirms the molecular weight (m/z 210) and reveals characteristic fragmentation patterns, including the loss of the carboxyl group and the formation of a stable benzodioxole cation (m/z 137), which corroborate the proposed structure. This integrated spectroscopic approach ensures a high degree of confidence in the compound's identity and purity, a critical requirement for its use in scientific research and development.

References

A Technical Guide to the Biological Potential of 2-(1,3-Benzodioxol-5-yloxy)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds, earning them the designation of "privileged structures." The 1,3-benzodioxole moiety is a quintessential example, forming the core of numerous natural products and synthetic drugs, prized for its unique electronic and conformational properties.[1][2][3] When this heterocyclic system is chemically married to a propanoic acid backbone—a motif renowned for its role in therapeutics ranging from non-steroidal anti-inflammatory drugs (NSAIDs) to metabolic regulators—a scaffold of significant therapeutic potential emerges: 2-(1,3-benzodioxol-5-yloxy)propanoic acid.[4][5] This guide provides a technical exploration of the derivatives of this hybrid scaffold, elucidating their known biological activities, the experimental methodologies used for their evaluation, and the future directions that could translate their promise into clinical reality.

The Molecular Blueprint: Rationale for Derivatization

The core structure of this compound presents three key regions for chemical modification to modulate its pharmacological profile: the benzodioxole ring, the ether linkage, and the propanoic acid tail. The rationale for exploring derivatives is grounded in established structure-activity relationship (SAR) principles:

  • The Benzodioxole Core: This bicyclic system is not merely an inert scaffold; it is a critical pharmacophore. Its methylenedioxy bridge can interact with metabolic enzymes, notably cytochrome P450, which can influence the pharmacokinetic profile of a drug.[1] Furthermore, its rigid, planar nature is integral to the antitumor activities observed in many of its derivatives.[2][6][7]

  • The Propanoic Acid Moiety: The carboxylic acid group is a versatile functional handle. It can engage in crucial hydrogen bonding interactions with biological targets and imparts hydrophilicity, influencing solubility and distribution. Its structural similarity to the pharmacophore of peroxisome proliferator-activated receptor (PPAR) agonists suggests a strong potential for metabolic modulation.[8]

  • Strategic Modifications: By synthesizing derivatives with substitutions on the aromatic ring or modifications to the propanoic acid chain (e.g., esterification, amidation), researchers can fine-tune properties such as target affinity, selectivity, cell permeability, and metabolic stability.[9][10] This systematic derivatization is the cornerstone of transforming a lead compound into a viable drug candidate.

Spectrum of Biological Activity: From Oncology to Metabolism

Derivatives of the this compound scaffold have demonstrated a remarkable breadth of biological activities, with the most compelling evidence found in anticancer and metabolic research.

Anticancer Potential: A Primary Therapeutic Avenue

The 1,3-benzodioxole nucleus is a recurring motif in compounds exhibiting potent cytotoxic effects against a wide range of human cancer cell lines.[2][6][11] Research into related structures has shown significant growth inhibitory activity against breast (MDA-MB-231), cervical (HeLa), and kidney (A498) cancer cells.[7][9]

Mechanisms of Antitumor Action: The anticancer effects of these derivatives are not monolithic but appear to stem from a multi-pronged attack on cancer cell physiology:

  • Inhibition of Angiogenesis: Several studies on benzodioxole-containing compounds have demonstrated an ability to suppress the formation of new blood vessels, a critical process for tumor growth and metastasis.[7][9]

  • Induction of Apoptosis via Oxidative Stress: A key mechanism involves the inhibition of the thioredoxin (Trx) system, an essential antioxidant pathway often upregulated in cancer cells.[12] By disrupting this system, these compounds induce a surge in reactive oxygen species (ROS), triggering oxidative stress and initiating programmed cell death (apoptosis).[12][13][14]

  • Inhibition of Cell Migration: Potent derivatives have been shown to inhibit the clonogenicity, migration, and adhesion of cancer cells, directly impeding their metastatic potential.[9]

One notable example from a related series, compound (E)-3-(benzo[d][6][15]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide (YL201), exhibited superior cytotoxicity against MDA-MB-231 breast cancer cells compared to the standard chemotherapeutic agent 5-fluorouracil.[7]

Metabolic Modulation: A Plausible Role in Diabetes and Dyslipidemia

The structural analogy between aryloxy-propanoic acids and fibrate drugs positions these derivatives as strong candidates for modulating metabolic pathways. Specifically, they are hypothesized to function as agonists for Peroxisome Proliferator-Activated Receptors (PPARs).

  • PPARα/γ Dual Agonism: PPARs are nuclear receptors that are master regulators of glucose and lipid metabolism.[16]

    • PPARα activation (the target of fibrates) primarily reduces triglycerides.[16][17]

    • PPARγ activation (the target of thiazolidinediones) enhances insulin sensitivity and glucose uptake.[16][17]

A compound that can simultaneously activate both receptors—a PPARα/γ dual agonist—could offer a comprehensive treatment for type 2 diabetes and associated dyslipidemia from a single molecule.[17][18] While direct studies on this compound itself are limited, the scaffold is highly similar to known PPARα/γ dual agonists, making this a fertile area for investigation.[8][19]

Beyond PPARs, other benzodioxole derivatives have been explored as antidiabetic agents through alternative mechanisms, such as the inhibition of α-amylase, an enzyme involved in carbohydrate digestion.[20][21]

Antimicrobial and Other Activities

The versatility of the benzodioxole scaffold extends to other therapeutic areas. Various derivatives have been synthesized and evaluated for antimicrobial activity, with some showing efficacy against bacteria such as Bacillus subtilis.[1][22] The core structure is also associated with anti-inflammatory and antioxidant properties, broadening its potential applications.[1][11]

Experimental Evaluation: A Practical Guide

Assessing the biological activity of novel this compound derivatives requires a systematic, multi-tiered approach. The foundational step is the in vitro evaluation of cytotoxicity, which is essential for identifying promising anticancer candidates.[15][23][24]

Workflow for In Vitro Cytotoxicity Screening

The following diagram outlines a standard workflow for the initial screening and characterization of novel compounds for anticancer activity.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response Analysis cluster_2 Phase 3: Mechanistic Studies A Synthesize Derivative Library B Prepare Stock Solutions (e.g., in DMSO) A->B D MTT Assay (Single High Concentration) B->D C Cell Culture (Panel of Cancer Cell Lines) C->D E Identify 'Hits' (>50% Growth Inhibition) D->E F Treat Cells with Serial Dilutions of 'Hit' Compounds E->F G Perform MTT / CellTiter-Glo Assay F->G H Calculate IC50 Values G->H I Annexin V / PI Staining (Apoptosis Assay) H->I J LDH Release Assay (Necrosis / Membrane Integrity) H->J K Angiogenesis / Migration Assays H->K L Target-Specific Assays (e.g., TrxR Inhibition) H->L

Caption: General workflow for in vitro cytotoxicity screening of novel compounds.

Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[15][25] It is a cornerstone of cytotoxicity testing.[23][24]

Principle: Mitochondrial dehydrogenases in living, metabolically active cells cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells from a chosen cancer cell line (e.g., MDA-MB-231) into a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[15]

  • Compound Preparation: Prepare serial dilutions of the test derivatives in culture medium from a concentrated DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% (v/v) to prevent solvent-induced toxicity.[15]

  • Treatment: Carefully remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include wells for:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

    • Blank Control: Medium only, with no cells.

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well. Pipette up and down to fully dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

    • Plot the percentage viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value —the concentration of the compound that inhibits cell viability by 50%.[23]

Data Presentation: Quantifying Cytotoxic Potency

The IC₅₀ value is the key metric for comparing the potency of different compounds.[15] Data should be summarized in a clear, tabular format.

Table 1: Hypothetical Cytotoxic Activity (IC₅₀ in µM) of Benzodioxole Derivatives

CompoundMCF-7 (Breast)HeLa (Cervical)A549 (Lung)HEK293 (Normal)
Derivative 1a 12.5 ± 1.115.8 ± 2.325.1 ± 3.5> 100
Derivative 1b 4.9 ± 0.86.2 ± 1.09.8 ± 1.485.3 ± 9.2
Derivative 1c 28.3 ± 3.135.6 ± 4.541.2 ± 5.0> 100
Doxorubicin 0.9 ± 0.11.2 ± 0.21.5 ± 0.310.1 ± 1.5
Data are presented as mean IC₅₀ ± standard deviation from three independent experiments.
Visualizing a Potential Mechanism of Action

The following diagram illustrates the proposed pathway by which these derivatives may induce apoptosis through inhibition of the Thioredoxin (Trx) system.

G cluster_Trx_cycle Compound Benzodioxole Derivative TrxR Thioredoxin Reductase (TrxR) Compound->TrxR Inhibition Trx Thioredoxin (Trx) - (SH)2 (Reduced) TrxR->Trx Cannot Reduce Trx_ox Thioredoxin (Trx) - S-S (Oxidized) Trx->Trx_ox ASK1_bound ASK1 (Inactive) Trx->ASK1_bound Binds & Inhibits ROS Reactive Oxygen Species (ROS) ROS->Trx Oxidizes ASK1_free ASK1 (Active) ASK1_bound->ASK1_free Dissociates when Trx is oxidized Apoptosis Apoptosis ASK1_free->Apoptosis Activates MAPK Pathway

Caption: Proposed mechanism of apoptosis induction via Thioredoxin Reductase inhibition.

Conclusion and Future Outlook

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The convergence of a privileged heterocyclic core with a functionally significant propanoic acid side chain has given rise to derivatives with potent biological activities, most notably in the realm of oncology. The demonstrated ability of related compounds to induce cancer cell death through multiple mechanisms, including the inhibition of angiogenesis and the induction of oxidative stress, underscores their therapeutic potential.[7][9][12] Concurrently, the structural rationale for their role as metabolic modulators, particularly as PPARα/γ dual agonists, opens an exciting second front for addressing metabolic diseases like type 2 diabetes.[8][18]

The path forward requires a disciplined and systematic approach:

  • Expanded Synthesis and SAR: The creation and screening of a broader, more diverse library of derivatives are needed to build a comprehensive understanding of the structure-activity relationships governing potency and target selectivity.

  • In-Depth Mechanistic Elucidation: For the most promising anticancer compounds, research must move beyond cell viability to identify specific molecular targets within the apoptotic and anti-angiogenic pathways. For metabolic modulators, robust receptor binding and transactivation assays are required to confirm and quantify PPAR activity.

  • Transition to In Vivo Models: Compounds that demonstrate high potency and selectivity in vitro must be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles, a critical step toward clinical translation.[7][9][20]

By leveraging the insights and methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

An In-Depth Technical Guide to the In Silico Modeling of 2-(1,3-Benzodioxol-5-yloxy)propanoic Acid Interactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed framework for the in silico analysis of 2-(1,3-Benzodioxol-5-yloxy)propanoic acid, a novel small molecule with therapeutic potential. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals engaged in computational drug discovery. We will navigate the core components of a robust in silico workflow, from initial target identification to the nuanced interpretation of simulation data.

The central premise of this guide is to empower researchers with not just a sequence of protocols, but with the underlying scientific rationale that governs each decision in the computational modeling process. This approach ensures that the generated data is not only predictive but also mechanistically insightful.

Section 1: Foundational Principles and Strategic Overview

In silico drug discovery leverages computational methods to simulate and predict the behavior of potential drug candidates, thereby streamlining the research and development pipeline.[1] This approach significantly reduces the time and cost associated with preclinical research by prioritizing compounds with the highest probability of success.[2][3]

The workflow presented here is a self-validating system, where each stage builds upon the last, creating a cohesive and scientifically rigorous narrative of the molecule's potential interactions.

The Subject Molecule: this compound

The molecule at the heart of this guide is this compound. Its chemical structure, retrieved from PubChem, reveals a benzodioxole moiety linked to a propanoic acid group via an ether bond. While specific biological data for this compound is scarce, its structural motifs are present in various biologically active molecules.[4][5][6][7]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC10H10O5[8]
Molecular Weight210.18 g/mol [8]
XLogP31.5[8]
Hydrogen Bond Donor Count1[8]
Hydrogen Bond Acceptor Count5[8]
Target Selection: A Rationale-Driven Approach

In the absence of a predetermined biological target, a logical first step is to hypothesize a target based on the structural characteristics of the ligand. The propanoic acid scaffold is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. Therefore, for the purpose of this guide, we will proceed with Cyclooxygenase-2 (COX-2) as a plausible and well-characterized target protein.

Section 2: The In Silico Modeling Workflow

Our investigation will follow a multi-step computational workflow, designed to provide a holistic view of the ligand-protein interaction.

In_Silico_Workflow A Step 1: Ligand and Protein Preparation B Step 2: Molecular Docking A->B Prepared Structures D Step 4: ADMET Prediction A->D Ligand Structure C Step 3: Molecular Dynamics Simulation B->C Docked Pose E Step 5: Data Analysis and Interpretation C->E Trajectory Analysis D->E Predicted Properties

Figure 1: A high-level overview of the in silico modeling workflow.

Section 3: Experimental Protocols

Step 1: Ligand and Protein Preparation

The fidelity of any in silico model is critically dependent on the quality of the initial structures.

Protocol 3.1.1: Ligand Preparation

  • Obtain 3D Structure: The 3D structure of this compound can be downloaded from the PubChem database.[8]

  • Energy Minimization: The initial structure should be energy minimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This can be performed using software like Avogadro or PyMOL.

  • File Format Conversion: The minimized structure should be saved in a format compatible with docking software, such as .pdbqt for AutoDock Vina.

Protocol 3.1.2: Protein Preparation

  • Retrieve Protein Structure: The crystal structure of human COX-2 can be obtained from the Protein Data Bank (PDB). A suitable entry is PDB ID: 5KIR, which is a high-resolution structure of COX-2 in complex with an inhibitor.

  • Clean the Structure: Remove all non-essential molecules, including water, co-factors, and existing ligands from the PDB file.

  • Add Hydrogens and Assign Charges: Add polar hydrogens and assign appropriate atomic charges (e.g., Gasteiger charges). This is a critical step for accurate electrostatic calculations.

  • Define the Binding Site: Identify the active site of COX-2. This can be done by referring to the location of the co-crystallized ligand in the original PDB file or through literature review.

  • Generate Grid Box: Create a grid box that encompasses the defined binding site. This grid defines the search space for the docking algorithm.

Step 2: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[1][9] We will use AutoDock Vina, a widely used and validated docking program.

Protocol 3.2.1: Performing the Docking Simulation

  • Input Files: Provide the prepared ligand (.pdbqt) and protein (.pdbqt) files to AutoDock Vina.

  • Configuration File: Create a configuration file that specifies the coordinates of the grid box and other docking parameters (e.g., number of binding modes to generate, exhaustiveness of the search).

  • Run Docking: Execute the docking simulation. AutoDock Vina will generate a set of possible binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol).

Step 3: Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the biological system.[10][11] GROMACS is a powerful and popular software for MD simulations.[12]

Protocol 3.3.1: Setting up the MD Simulation

  • System Preparation: Place the docked ligand-protein complex in a simulation box and solvate it with a suitable water model (e.g., TIP3P).

  • Ionization: Add ions to neutralize the system and mimic physiological salt concentrations.

  • Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any steric clashes.

  • Equilibration: Conduct a two-phase equilibration process:

    • NVT Equilibration: Equilibrate the system at a constant number of particles, volume, and temperature to stabilize the temperature.

    • NPT Equilibration: Equilibrate the system at a constant number of particles, pressure, and temperature to stabilize the pressure and density.

  • Production MD: Run the production MD simulation for a sufficient duration (e.g., 100 nanoseconds) to observe the stability of the ligand-protein interactions.

Step 4: ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for assessing its drug-likeness.[13][14] Several online tools, such as ADMETlab 3.0 and ADMET-AI, can be used for this purpose.[15][16]

Protocol 3.4.1: Predicting ADMET Properties

  • Input: Submit the SMILES string of this compound to the selected web server.

  • Analysis: The server will return a comprehensive profile of predicted ADMET properties, including oral bioavailability, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicities.

Section 4: Data Visualization and Interpretation

Effective visualization of computational data is key to extracting meaningful insights.

Visualizing the Docking Results

Docking_Analysis Ligand This compound Binding Affinity: -8.5 kcal/mol Interactions Key Interactions Hydrogen Bonds Hydrophobic Interactions Pi-Pi Stacking Ligand->Interactions Forms Residues Interacting Residues ARG120 TYR355 SER530 Interactions->Residues With

Figure 2: A conceptual diagram of the analysis of molecular docking results.

The output of the docking simulation should be visualized using molecular graphics software like PyMOL or Chimera. The binding pose with the lowest energy score is typically considered the most likely. Key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site residues should be identified and analyzed.

Analyzing Molecular Dynamics Trajectories

The trajectory from the MD simulation can be analyzed to assess the stability of the ligand in the binding pocket. Key metrics to analyze include:

  • Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms over time indicates the stability of the complex. A stable RMSD suggests that the ligand remains bound in a consistent pose.

  • Root Mean Square Fluctuation (RMSF): The RMSF of individual residues can highlight flexible regions of the protein that may be important for ligand binding.

  • Hydrogen Bond Analysis: The number and duration of hydrogen bonds between the ligand and protein can be tracked throughout the simulation to quantify the strength of these key interactions.

Section 5: Synthesizing the Findings

The culmination of this in silico investigation is a comprehensive report that integrates the findings from each stage of the workflow. The report should address the following key questions:

  • Does this compound bind to the active site of COX-2 with a favorable binding affinity?

  • What are the key molecular interactions that stabilize the ligand-protein complex?

  • Is the binding pose stable over time, as suggested by the MD simulation?

  • Does the compound possess a favorable predicted ADMET profile, suggesting it is a viable drug candidate?

By systematically addressing these questions, researchers can make informed decisions about the future development of this compound and other promising small molecules.

References

An In-depth Technical Guide to 2-(1,3-Benzodioxol-5-yloxy)propanoic Acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(1,3-Benzodioxol-5-yloxy)propanoic acid, a molecule of interest within the broader class of aryloxyalkanoic acids. While the specific historical genesis of this compound is not prominently documented in readily available literature, its structural features, particularly the presence of the 1,3-benzodioxole moiety, place it within a well-established lineage of biologically active molecules. This document will therefore focus on the probable synthetic routes, physicochemical characteristics, and potential applications inferred from the activities of structurally related compounds.

Introduction: The Significance of the 1,3-Benzodioxole Moiety

The 1,3-benzodioxole functional group, also known as the methylenedioxyphenyl group, is a recurring motif in a vast array of natural products and synthetic compounds exhibiting significant biological activity. This heterocyclic system, consisting of a benzene ring fused to a dioxole ring, often acts as a pharmacophore, a key molecular feature responsible for a substance's physiological or pharmacological effects. Its presence is notable in medicinal chemistry, where it can influence a molecule's metabolic stability and receptor binding affinity. For instance, derivatives of 1,3-benzodioxole have been investigated as kinase inhibitors for cancer therapy and as intermediates in the synthesis of prominent drugs like Paroxetine.[1][2] In the agrochemical sector, this moiety is found in herbicides and plant growth regulators.[3][4][5]

The subject of this guide, this compound, combines this privileged scaffold with a propanoic acid side chain, a common feature of aryloxyalkanoic acids known for their herbicidal and plant growth-regulating properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological and chemical systems, including its solubility, permeability, and potential for formulation.

PropertyValueSource
CAS Number 106690-34-0BOC Sciences[6]
Molecular Formula C₁₀H₁₀O₅PubChem[7]
Molecular Weight 210.18 g/mol PubChem[7]
Appearance Solid (predicted)---
IUPAC Name This compoundPubChem[7]

Probable Synthetic Pathways and Experimental Protocols

The synthesis of this compound can be logically approached through well-established methods for the formation of aryl ethers, primarily the Williamson ether synthesis and, to a lesser extent, the Ullmann condensation. The choice between these methods often depends on the availability of starting materials and the desired reaction conditions.

Williamson Ether Synthesis

The Williamson ether synthesis, developed by Alexander Williamson in 1850, is a cornerstone of ether synthesis and represents the most probable route to this compound.[8] This Sₙ2 reaction involves the nucleophilic attack of an alkoxide or phenoxide on an alkyl halide or other substrate with a good leaving group.[9][10]

Conceptual Workflow for Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products sesamol Sesamol (1,3-Benzodioxol-5-ol) deprotonation Deprotonation (Base, e.g., NaH, K₂CO₃) sesamol->deprotonation Forms phenoxide halopropionate 2-Halopropanoic acid ester (e.g., ethyl 2-bromopropanoate) sn2_reaction Sₙ2 Reaction (Polar aprotic solvent, e.g., DMF, Acetone) halopropionate->sn2_reaction Electrophile deprotonation->sn2_reaction Nucleophile intermediate Ester Intermediate sn2_reaction->intermediate hydrolysis Ester Hydrolysis (e.g., NaOH, H₂O) final_product This compound hydrolysis->final_product intermediate->hydrolysis Ullmann_Condensation cluster_reactants Reactants cluster_process Process cluster_products Products halobenzodioxole 5-Halo-1,3-benzodioxole (e.g., 5-iodo-1,3-benzodioxole) coupling Copper-Catalyzed Coupling (Cu catalyst, base, high temp.) halobenzodioxole->coupling hydroxypropionate 2-Hydroxypropanoic acid ester (e.g., ethyl lactate) hydroxypropionate->coupling intermediate Ester Intermediate coupling->intermediate hydrolysis Ester Hydrolysis (e.g., NaOH, H₂O) final_product This compound hydrolysis->final_product intermediate->hydrolysis

References

An In-depth Technical Guide to 2-(1,3-Benzodioxol-5-yloxy)propanoic Acid and its Structural Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(1,3-benzodioxol-5-yloxy)propanoic acid, a molecule of interest in medicinal chemistry. We will delve into its synthesis, potential biological activities, and the landscape of its structural analogs. This document is intended for researchers, scientists, and drug development professionals seeking to explore this chemical scaffold for therapeutic applications.

Introduction: The Benzodioxole Moiety in Drug Discovery

The 1,3-benzodioxole ring system is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] This moiety is often associated with anticancer, antimicrobial, and antioxidant properties.[2][3] The inclusion of a propanoic acid side chain introduces a carboxylic acid functional group, which can modulate pharmacokinetic properties and provide a key interaction point with biological targets. This compound represents a core structure combining these two key features, making it and its analogs a fertile ground for the development of novel therapeutic agents.

Synthesis of this compound

The synthesis of the target compound can be efficiently achieved via the Williamson ether synthesis, a robust and widely used method for forming ethers.[4][5][6] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of sesamol (1,3-benzodioxol-5-ol) reacts with an ester of 2-halopropanoic acid, followed by hydrolysis of the ester to yield the desired carboxylic acid.

Experimental Protocol: Synthesis of this compound

Step 1: Formation of the Sodium Phenoxide

  • To a solution of sesamol (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetone, add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium phenoxide.

Step 2: Williamson Ether Synthesis

  • To the solution of the sodium phenoxide, add ethyl 2-bromopropanoate (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-(1,3-benzodioxol-5-yloxy)propanoate.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Hydrolysis of the Ester

  • Dissolve the purified ethyl 2-(1,3-benzodioxol-5-yloxy)propanoate in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH, 2-3 equivalents) and stir the mixture at room temperature until the ester is completely hydrolyzed (monitored by TLC).

  • Acidify the reaction mixture to pH 2-3 with 1M hydrochloric acid (HCl).

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Diagram of Synthetic Workflow

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Ester Hydrolysis Sesamol Sesamol SodiumPhenoxide Sodium Sesamol Phenoxide Sesamol->SodiumPhenoxide  + NaH NaH Sodium Hydride (NaH) in DMF EsterProduct Ethyl 2-(1,3-benzodioxol-5-yloxy)propanoate SodiumPhenoxide->EsterProduct  + Ethyl 2-bromopropanoate EthylBromo Ethyl 2-bromopropanoate FinalProduct This compound EsterProduct->FinalProduct  + LiOH, then H+ LiOH Lithium Hydroxide (LiOH)

Caption: Synthetic workflow for this compound.

Potential Biological Activities and Mechanisms of Action

While specific biological data for this compound is not extensively reported in the public domain, the activities of its structural analogs suggest several promising therapeutic avenues.

Anticancer Activity

Numerous 1,3-benzodioxole derivatives have demonstrated significant antitumor activity.[3][7][8] The proposed mechanisms of action are diverse and include the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways involved in cell proliferation and survival.[9][10][11] The presence of the carboxylic acid moiety in the target compound could enhance its solubility and potential for interaction with polar residues in enzyme active sites.

G cluster_0 Cellular Targets cluster_1 Cellular Effects Compound This compound Tubulin Tubulin Compound->Tubulin ApoptosisProteins Apoptosis Regulatory Proteins (e.g., Bcl-2, Caspases) Compound->ApoptosisProteins Kinases Signaling Kinases (e.g., PI3K/Akt) Compound->Kinases MitoticArrest Mitotic Arrest Tubulin->MitoticArrest Apoptosis Apoptosis ApoptosisProteins->Apoptosis ProliferationInhibition Inhibition of Proliferation Kinases->ProliferationInhibition

Caption: Workflow for the biological evaluation of novel compounds.

Conclusion and Future Directions

This compound and its structural analogs represent a promising chemical space for the discovery of new therapeutic agents. The synthetic accessibility of this scaffold, coupled with the diverse biological activities associated with the 1,3-benzodioxole moiety, provides a strong foundation for further research. Future work should focus on the synthesis of a focused library of analogs to systematically explore the SAR and to identify lead compounds with potent and selective activity in relevant disease models.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(1,3-Benzodioxol-5-yloxy)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(1,3-Benzodioxol-5-yloxy)propanoic acid is a valuable chemical intermediate in the synthesis of various organic compounds. Its structure, featuring a benzodioxole moiety linked to a propanoic acid via an ether linkage, makes it a precursor for molecules with potential applications in medicinal chemistry and materials science. This document provides a comprehensive guide for the synthesis of this compound, focusing on a reliable and well-established protocol. The primary synthetic route detailed herein is the Williamson ether synthesis, a classic and robust method for forming ether linkages.[1][2] This approach involves the reaction of a phenoxide with a primary alkyl halide. In this specific application, the sodium salt of sesamol (1,3-benzodioxol-5-ol) acts as the nucleophile, attacking 2-bromopropanoic acid to form the desired ether.

The Williamson ether synthesis is an SN2 reaction, and its success is often dependent on factors such as the choice of solvent, base, and reaction temperature.[1] This guide will provide a detailed, step-by-step protocol, along with explanations for the choices made at each stage to ensure a high yield and purity of the final product. Safety considerations for handling the reagents are also emphasized throughout the protocol.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
Sesamol (1,3-Benzodioxol-5-ol)≥99%Sigma-Aldrich
2-Bromopropanoic acid99%Fisher ScientificCorrosive, handle with care.[3][4]
Sodium hydroxide (NaOH)ACS gradeVWR
Diethyl ether (anhydrous)ACS gradeFisher Scientific
Hydrochloric acid (HCl)37%VWR
Sodium sulfate (anhydrous)ACS gradeFisher Scientific
Deionized waterMillipore
Equipment
  • Round-bottom flasks (100 mL and 250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • pH paper or pH meter

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

Experimental Protocol

The synthesis of this compound is achieved through a Williamson ether synthesis. The overall reaction is depicted below:

G reactant1 Sesamol product This compound reactant1->product reactant2 2-Bromopropanoic acid reactant2->product reagent1 NaOH reagent1->product Base

Caption: Williamson Ether Synthesis of the target compound.

Step 1: Formation of the Sodium Phenoxide

Rationale: The first step involves the deprotonation of the phenolic hydroxyl group of sesamol using a strong base, sodium hydroxide, to form the more nucleophilic sodium phenoxide. This is a crucial step as the phenoxide is a much stronger nucleophile than the neutral phenol, which is necessary for the subsequent SN2 reaction.[1]

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 13.8 g (0.1 mol) of sesamol in 100 mL of deionized water.

  • Slowly add 4.0 g (0.1 mol) of sodium hydroxide pellets to the solution while stirring. The dissolution of NaOH is exothermic, so the addition should be done in portions to control the temperature.

  • Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the sodium salt of sesamol. The solution should become clear.

Step 2: Williamson Ether Synthesis Reaction

Rationale: This step is the core of the synthesis, where the generated sodium phenoxide displaces the bromide ion from 2-bromopropanoic acid in an SN2 fashion.[1] The reaction is heated to increase the reaction rate.

  • To the solution of sodium sesamolate, add 15.3 g (0.1 mol) of 2-bromopropanoic acid dropwise using an addition funnel.

  • Once the addition is complete, attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 100 °C) using a heating mantle.

  • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Isolation

Rationale: After the reaction is complete, the product is in the form of its sodium salt dissolved in the aqueous reaction mixture. Acidification is necessary to protonate the carboxylate group, making the product less water-soluble and allowing for its extraction into an organic solvent.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the mixture to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. Monitor the pH using pH paper or a pH meter. The product will precipitate out as a solid or an oil.

  • Transfer the mixture to a 250 mL separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash them with 50 mL of brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.

Step 4: Purification

Rationale: The crude product may contain unreacted starting materials or by-products. Recrystallization is a common and effective method for purifying solid organic compounds.

  • Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and then add water dropwise until the solution becomes cloudy.

  • Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Dry the crystals in a vacuum oven to obtain the final product, this compound.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Melting Point: Compare the measured melting point with the literature value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., carboxylic acid O-H and C=O stretches, ether C-O stretch).

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Safety Precautions

  • 2-Bromopropanoic acid is corrosive and can cause severe skin burns and eye damage.[3][4][5] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4][6]

  • Sodium hydroxide is a strong base and is also corrosive. Avoid contact with skin and eyes.

  • Diethyl ether is highly flammable. Ensure there are no open flames or spark sources in the vicinity when handling it.

  • Hydrochloric acid is a strong, corrosive acid. Handle with care and appropriate PPE.

  • Always perform the reaction in a well-ventilated fume hood.

  • In case of skin contact with corrosive materials, immediately flush the affected area with plenty of water for at least 15 minutes and seek medical attention.[4]

  • In case of eye contact, rinse cautiously with water for several minutes.[3]

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete reaction.Increase the reaction time or temperature. Ensure the base was completely dissolved before adding the alkyl halide.
Loss of product during work-up.Ensure the pH is sufficiently acidic for complete precipitation. Be careful during extractions to avoid leaving product in the aqueous layer.
Oily Product Instead of SolidImpurities present.Attempt to purify by column chromatography before recrystallization.
Product has a low melting point.Cool the solution for a longer period in an ice bath. Scratch the inside of the flask to induce crystallization.
Reaction does not proceedPoor quality reagents.Use fresh, anhydrous solvents and high-purity starting materials.
Insufficiently nucleophilic phenoxide.Ensure the complete deprotonation of sesamol by using a stoichiometric amount of a strong base.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve Sesamol in water B Add NaOH to form Sodium Sesamolate A->B C Add 2-Bromopropanoic acid B->C D Reflux for 4-6 hours C->D E Cool and Acidify with HCl D->E F Extract with Diethyl Ether E->F G Dry and Evaporate Solvent F->G H Recrystallize from Ethanol/Water G->H I Filter and Dry Final Product H->I

Caption: Synthetic workflow for this compound.

References

Application Notes & Protocols: Enantioselective Synthesis of 2-(1,3-Benzodioxol-5-yloxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Optically pure α-aryloxypropanoic acids are pivotal structural motifs in medicinal chemistry and materials science. This guide provides an in-depth exploration of the enantioselective synthesis of a specific, high-value example: 2-(1,3-Benzodioxol-5-yloxy)propanoic acid. The inherent chirality of this molecule dictates its biological activity and material properties, making stereocontrol a critical parameter in its synthesis. We present and contrast three principal strategies for achieving high enantiopurity: the use of recoverable chiral auxiliaries, direct catalytic asymmetric hydrogenation, and enzymatic kinetic resolution of the racemate. This document is designed for researchers, chemists, and drug development professionals, offering not only detailed, step-by-step protocols but also the underlying scientific rationale for methodological choices, ensuring both reproducibility and a deeper understanding of the asymmetric transformations involved.

Introduction: The Significance of Stereocontrol

The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a key pharmacophore found in numerous biologically active compounds. When incorporated into the α-aryloxypropanoic acid scaffold, it yields a structure with significant potential for development as a therapeutic agent or specialized chemical intermediate. As with most chiral molecules, the biological and pharmacological effects of this compound are enantiomer-dependent. One enantiomer may exhibit potent therapeutic activity while the other could be inactive or even responsible for undesirable side effects. Therefore, access to enantiomerically pure forms of this compound is not merely an academic exercise but a prerequisite for its meaningful application.

This guide details robust and validated methodologies to selectively synthesize either the (R)- or (S)-enantiomer of the target compound, empowering researchers to conduct stereochemically precise investigations.

Overview of Synthetic Strategies

The synthesis of a single enantiomer of a chiral compound can be approached from several distinct angles. For this compound, the most effective strategies involve either creating the stereocenter under the influence of a chiral entity or selectively separating a pre-existing racemic mixture.

G cluster_start Starting Materials cluster_strategies cluster_aux cluster_cat cluster_res cluster_end Final Product start1 Sesamol (1,3-Benzodioxol-5-ol) aux2 Diastereoselective Williamson Etherification start1->aux2 cat1 Synthesize Prochiral Precursor (α,β-Unsaturated Ester/Acid) start1->cat1 res1 Synthesize Racemic Acid start1->res1 start2 Prochiral Propanoic Acid Equivalent aux1 Attach Chiral Auxiliary start2->aux1 start2->cat1 start2->res1 aux1->aux2 aux3 Cleave Auxiliary aux2->aux3 end_product Enantiopure This compound aux3->end_product cat2 Asymmetric Hydrogenation (Chiral Metal Catalyst) cat1->cat2 cat2->end_product res2 Enzymatic Esterification (Selective for one enantiomer) res1->res2 res3 Separation of Ester and Unreacted Acid res2->res3 res3->end_product G A 1. Acylation (S)-4-benzyl-2-oxazolidinone + Propionyl Chloride B 2. Enolate Formation Deprotonation with NaHMDS at -78 °C A->B Forms N-propionyl oxazolidinone C 3. Diastereoselective Alkylation Reaction with a brominating agent (e.g., NBS) B->C Creates rigid Z-enolate D 4. Diastereoselective S_N2 Reaction with Sesamol C->D Sets stereocenter via steric hindrance E 5. Auxiliary Cleavage LiOH / H₂O₂ D->E Forms C-O bond F Enantiopure Product (S)-2-(1,3-Benzodioxol-5-yloxy)propanoic acid E->F Releases chiral acid G A 1. Precursor Synthesis Knoevenagel condensation of sesamol aldehyde with malonic acid derivative B 2. Asymmetric Hydrogenation Precursor + H₂ (pressure) + Chiral Catalyst (e.g., Ru-BINAP) A->B Yields α,β-unsaturated acid C 3. Work-up & Purification Removal of catalyst and solvent B->C Stereoselective reduction D Enantiopure Product C->D Isolation of final product

Application Note: High-Performance Liquid Chromatography for the Analysis of 2-(1,3-Benzodioxol-5-yloxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the analysis of 2-(1,3-Benzodioxol-5-yloxy)propanoic acid using High-Performance Liquid Chromatography (HPLC). The described method is intended as a robust starting point for researchers, scientists, and drug development professionals engaged in the quantification and purity assessment of this compound. The protocol outlines a reversed-phase HPLC (RP-HPLC) method for achiral analysis and discusses considerations for chiral separation, a critical aspect due to the molecule's stereocenter. This guide emphasizes the rationale behind chromatographic parameter selection and provides a framework for method validation in accordance with industry standards.

Introduction

This compound is a chemical entity of interest in pharmaceutical research and development, belonging to the family of aryloxypropanoic acids. Its structure, featuring a benzodioxole moiety, is found in various biologically active molecules. Accurate and precise analytical methods are paramount for determining the purity, stability, and concentration of this compound in various matrices during drug discovery and development processes. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique ideally suited for this purpose, offering high resolution, sensitivity, and reproducibility.[1][2]

The presence of a chiral center in this compound necessitates the use of chiral chromatography to separate and quantify the individual enantiomers, as they may exhibit different pharmacological and toxicological profiles.[3][4] This application note provides a comprehensive guide to developing an HPLC method for both achiral and chiral analysis of this compound.

Chemical Properties of this compound

A thorough understanding of the analyte's chemical properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Chemical Formula C₁₀H₁₀O₅[5]
Molecular Weight 210.19 g/mol [6]
CAS Number 106690-34-0[7]
Structure Chemical structure of this compound[5]

Experimental Workflow: HPLC Method Development

The development of a robust HPLC method follows a logical progression from initial parameter selection to final validation. The following diagram illustrates the key stages of this process.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Reporting A Standard & Sample Preparation C HPLC System Configuration A->C B Mobile Phase Preparation B->C D Method Development & Optimization C->D E Data Acquisition D->E F Method Validation (ICH Guidelines) E->F G Data Analysis & Reporting F->G

Caption: A generalized workflow for HPLC method development and validation.

Recommended Protocol: Achiral RP-HPLC Analysis

This protocol describes a starting point for the achiral analysis of this compound, suitable for assessing overall purity and concentration.

Materials and Reagents
  • This compound reference standard (Purity ≥ 95%)[6]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Phosphoric acid or Formic acid (for mobile phase pH adjustment)

  • 0.45 µm membrane filters

Instrumentation and Chromatographic Conditions

The following table outlines the recommended starting parameters for the HPLC analysis.

ParameterRecommended ConditionRationale
HPLC System Agilent 1100/1200 series or equivalent with UV/DAD detectorA standard, reliable system for routine analysis.
Column C18, 4.6 x 150 mm, 5 µmC18 columns are widely used and effective for the separation of moderately polar compounds like aryloxypropanoic acids.[8][9]
Mobile Phase A: 0.1% Phosphoric acid in WaterB: AcetonitrileA common mobile phase for reversed-phase chromatography, providing good peak shape for acidic analytes.[10][11]
Elution Mode Isocratic or GradientStart with an isocratic elution (e.g., 50:50 A:B) and switch to a gradient for improved resolution of impurities if necessary.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.[8][12]
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.[8][9]
Detection Wavelength ~230 nm or ~290 nmBased on the UV absorbance of the related compound sesamol, these wavelengths should provide good sensitivity.[1] A UV scan of the analyte is recommended to determine the optimal wavelength.
Injection Volume 10 µLA standard injection volume to avoid column overloading.
Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of methanol or a mixture of mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 5-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulate matter and protect the HPLC column.

Protocol for Chiral Separation

Due to the presence of a stereocenter, the separation of enantiomers is crucial. This can be achieved using a chiral stationary phase (CSP).

Chiral Column Selection

The selection of the appropriate chiral stationary phase is often empirical. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are a good starting point for the separation of a wide range of chiral compounds.[3]

Recommended Chiral Columns to Screen:

  • Cellulose tris(3,5-dimethylphenylcarbamate) based column

  • Amylose tris(3,5-dimethylphenylcarbamate) based column

Chiral HPLC Conditions
ParameterRecommended ConditionRationale
HPLC System As per achiral analysisStandard HPLC system is sufficient.
Column Chiral Stationary Phase (e.g., Lux Cellulose-1 or Chiralpak IA)These columns have demonstrated broad applicability for enantiomeric separations.[3]
Mobile Phase Normal Phase: n-Hexane/Isopropanol with a small amount of acid/base modifierReversed Phase: Acetonitrile/Water or Methanol/Water with a suitable bufferThe choice between normal and reversed phase will depend on the specific CSP and the analyte's properties.
Elution Mode IsocraticIsocratic elution is generally preferred for chiral separations to ensure robust and reproducible results.
Flow Rate 0.5 - 1.0 mL/minAdjust as needed to optimize resolution and analysis time.
Detection As per achiral analysisThe UV detection wavelength remains the same.

Method Validation

Once a suitable method has been developed, it must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[2][8]

Validation Parameters

The following parameters should be assessed during method validation:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision:

    • Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-day precision): The precision within-laboratory variations: different days, different analysts, different equipment, etc.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation and Analysis

The following diagram illustrates the logical flow of data analysis and interpretation in HPLC.

HPLC_Data_Analysis A Raw Chromatogram (Signal vs. Time) B Peak Integration (Area, Height, Retention Time) A->B C Calibration Curve (Peak Area vs. Concentration) B->C E System Suitability Test (Resolution, Tailing Factor, etc.) B->E D Quantification of Analyte (Concentration Calculation) C->D F Final Report (Purity, Concentration, Validation Data) D->F E->F

Caption: A flowchart for HPLC data processing and analysis.

Conclusion

The HPLC methods outlined in this application note provide a solid foundation for the analysis of this compound. The proposed achiral RP-HPLC method is suitable for initial purity and concentration assessments, while the considerations for chiral separation address the critical need for enantiomeric analysis. It is imperative that any developed method undergoes rigorous validation to ensure the reliability and accuracy of the results, thereby supporting the advancement of research and drug development projects.

References

Application Note & Protocol: High-Resolution Gas Chromatography Methods for the Analysis of Propanoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Propanoic acid and its derivatives are short-chain fatty acids (SCFAs) of significant interest in metabolic research, clinical diagnostics, and industrial quality control.[1][2][3] Their analysis by gas chromatography (GC) is challenging due to their inherent polarity and low volatility, which can lead to poor peak shape and inaccurate quantification. This guide provides a comprehensive overview of robust GC methods, emphasizing the critical role of derivatization to enhance analyte volatility and thermal stability. Detailed protocols for sample preparation, derivatization via esterification, GC system configuration, and method validation are presented to equip researchers and drug development professionals with a reliable framework for the quantitative analysis of these important compounds.

Introduction: The Analytical Challenge

Propanoic acid (propionate), a three-carbon SCFA, is a key metabolite produced by gut microbiota and is implicated in various physiological processes, including gut health and metabolic regulation.[1][2][3] Its derivatives, such as esters and amides, are widely used as flavoring agents, preservatives, and chemical intermediates.[4]

Direct analysis of free carboxylic acids like propanoic acid by GC is problematic. Their high polarity leads to strong interactions with the stationary phase and active sites within the GC system, resulting in significant peak tailing and poor chromatographic resolution.[5] Furthermore, their low volatility requires high temperatures, which can cause thermal degradation. To overcome these challenges, derivatization is an essential step to convert the polar carboxyl group into a less polar, more volatile, and thermally stable functional group, making the analytes "GC-amenable."[5][6][7]

Derivatization: The Key to Successful Analysis

The most common and effective strategy for derivatizing carboxylic acids for GC analysis is converting them into esters (esterification) or silyl esters (silylation).[5][8] This process replaces the active hydrogen on the carboxyl group, reducing polarity and increasing volatility.[6]

Esterification with Acidic Catalysts

Fischer esterification, the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a classic and reliable method.[9] Methyl esters are typically preferred due to their high volatility.[5]

  • Mechanism: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[10] The reaction is an equilibrium and can be driven to completion by using a large excess of alcohol or by removing the water produced.[9]

  • Common Reagents:

    • Boron Trifluoride-Methanol (BF₃-Methanol): A widely used and effective reagent that facilitates rapid esterification, often completed within 10 minutes at elevated temperatures (e.g., 80-100°C).

    • Methanolic HCl: Prepared by bubbling dry HCl gas into anhydrous methanol, this is another frequently cited reagent for preparing methyl esters.[11]

Silylation

Silylation replaces the active hydrogen with a trimethylsilyl (TMS) or other alkylsilyl group.[6] This is a versatile technique applicable to a wide range of functional groups, including carboxylic acids.[7][12]

  • Common Reagents:

    • BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A powerful silylating agent often used with a catalyst like TMCS (trimethylchlorosilane) for moderately hindered or slow-reacting compounds.[13]

    • MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): Produces highly volatile derivatives, making it ideal for GC-MS applications.[14]

// Nodes Sample [label="Biological or\nIndustrial Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Acidification &\nSolvent Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; Derivatization [label="Esterification or Silylation\n(e.g., BF₃-Methanol)", fillcolor="#FBBC05", fontcolor="#202124"]; GC_Analysis [label="GC-FID/MS Analysis\n(Separation & Detection)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Processing [label="Data Processing\n(Integration & Quantification)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Result [label="Final Report", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Sample -> Extraction [label="Isolate Analytes"]; Extraction -> Derivatization [label="Prepare for GC"]; Derivatization -> GC_Analysis [label="Inject Derivative"]; GC_Analysis -> Data_Processing [label="Acquire Chromatogram"]; Data_Processing -> Result [label="Calculate Concentrations"]; } } Caption: High-level overview of the analytical process.

Protocol 1: Esterification using Boron Trifluoride-Methanol (BF₃-Methanol)

This protocol details the conversion of propanoic acid and its derivatives into their corresponding methyl esters (FAMEs - Fatty Acid Methyl Esters) for GC analysis.

Materials:

  • Sample containing propanoic acid.

  • Internal Standard (IS) solution (e.g., Heptanoic acid in methanol, 1 mg/mL).

  • 14% Boron Trifluoride in Methanol (BF₃-Methanol).

  • Hexane (GC grade).

  • Saturated Sodium Chloride (NaCl) solution.

  • Anhydrous Sodium Sulfate (Na₂SO₄).

  • Conical glass reaction vials with PTFE-lined screw caps.

  • Heating block or water bath.

  • Vortex mixer.

Procedure:

  • Sample Preparation: To a clean, dry reaction vial, add 100 µL of the sample. If the sample is solid, ensure it is properly homogenized and a known weight is dissolved in a suitable solvent.

  • Internal Standard Spiking: Add 100 µL of the internal standard solution to the vial. The IS is crucial for accurate quantification, correcting for variations in derivatization efficiency and injection volume.

  • Derivatization Reaction: Add 200 µL of 14% BF₃-Methanol reagent to the vial.[15]

  • Incubation: Tightly cap the vial and vortex briefly. Place the vial in a heating block set to 80°C for 10 minutes to complete the reaction.

  • Extraction: Remove the vial from the heat and allow it to cool to room temperature. Add 500 µL of hexane and 500 µL of saturated NaCl solution.

  • Phase Separation: Cap the vial and vortex vigorously for 1 minute to extract the FAMEs into the hexane layer. Centrifuge briefly if necessary to break any emulsions.

  • Collection & Drying: Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC system.

// Nodes Reactants [label="{ CH₃CH₂COOH\n(Propanoic Acid) |+ | CH₃OH\n(Methanol)}", shape=record, fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="BF₃ or H⁺\n(Acid Catalyst)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Products [label="{ CH₃CH₂COOCH₃\n(Methyl Propanoate) |+ | H₂O\n(Water)}", shape=record, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Reactants -> Catalyst [style=invis]; // Helper for positioning Catalyst -> Products [label="Heat (Δ)"]; } } Caption: Reaction scheme for methyl ester derivatization.

Gas Chromatography System Configuration & Method Parameters

Accurate analysis depends on an optimized GC system. The configuration below is a robust starting point for the analysis of propanoic acid methyl ester and similar derivatives.

System Components:
  • Gas Chromatograph: Any modern GC system capable of electronic pressure control.

  • Injector: Split/Splitless inlet is standard. A split injection (e.g., 20:1 ratio) is often preferred for liquid samples to prevent column overload and ensure sharp peaks.[16]

  • Column: The choice of column is critical. A polar stationary phase is required for separating polar analytes like FAMEs.

    • Recommended Phase: Acid-modified polyethylene glycol (PEG), often known by trade names like DB-FFAP (Free Fatty Acid Phase), Nukol™, or Stabilwax-DA.[16][17] These columns are specifically designed to reduce the adsorption of acidic compounds.

    • Alternative Phase: A standard wax column (e.g., DB-WAX) can also provide excellent separation.[5][18]

  • Detector:

    • Flame Ionization Detector (FID): The gold standard for quantifying hydrocarbons. It is robust, has a wide linear range, and is highly sensitive to organic compounds.[19][20]

    • Mass Spectrometer (MS): Provides definitive compound identification based on mass spectra and is essential for method development and analysis of complex matrices.[3][8]

Protocol 2: GC-FID Instrumental Method

This section provides a detailed protocol for the instrumental analysis.

Parameter Setting Rationale
GC System Agilent 8890 GC or equivalentProvides precise electronic control of gas flows and oven temperature.
Column DB-FFAP, 30 m x 0.25 mm ID, 0.25 µm filmPolar phase optimized for the analysis of free fatty acids and their esters, ensuring symmetrical peak shapes.[16]
Carrier Gas HeliumInert carrier gas providing good efficiency.
Flow Rate 1.2 mL/min (Constant Flow mode)Optimal flow for a 0.25 mm ID column to balance resolution and analysis time.
Inlet Split/Splitless
Inlet Temperature250 °CEnsures rapid and complete vaporization of the derivatized analytes.[16]
Injection ModeSplit
Split Ratio20:1Prevents column overload and maintains sharp peaks for quantification.[16]
Injection Volume1 µLStandard volume for capillary GC.
Oven Program
Initial Temperature60 °C, hold for 2 minAllows for focusing of volatile compounds at the head of the column.
Ramp 110 °C/min to 200 °CSeparates the SCFA derivatives based on their boiling points.
HoldHold at 200 °C for 5 minEnsures all components of interest have eluted.
Detector Flame Ionization Detector (FID)
Detector Temp260 °CPrevents condensation of analytes as they exit the column.
H₂ Flow30 mL/minFuel for the flame.
Air Flow400 mL/minOxidizer for the flame.
Makeup Gas (N₂)25 mL/minEnsures efficient transfer of column effluent into the flame.

Data Analysis, Validation, and System Suitability

Quantification

Quantification is typically performed using the internal standard method. A calibration curve is generated by analyzing standards of known concentrations (containing the same amount of IS) and plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.[21]

Calculation: Concentration_analyte = (Area_analyte / Area_IS) * (Concentration_IS / ResponseFactor)

The Response Factor (RF) is determined from the slope of the calibration curve.

Method Validation

A robust analytical method must be validated to ensure its reliability.[22] Key validation parameters include:

  • Linearity: The method should demonstrate a linear response across a defined concentration range. A correlation coefficient (R²) of ≥ 0.995 is typically required.[22][23]

  • Precision: Assessed by repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (RSD) should typically be less than 15%.[1][23]

  • Accuracy: Determined by recovery studies in a sample matrix. Recoveries are often expected to be within 80-120%.[21][23]

  • Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[21]

System Suitability

Before running a sequence of samples, system suitability tests should be performed to verify that the chromatographic system is performing adequately. This involves injecting a standard solution to check for:

  • Peak Shape: Tailing factor should be close to 1.

  • Resolution: Critical pairs (closely eluting peaks) should be adequately separated.

  • Retention Time Stability: Retention times should be consistent and reproducible.

Troubleshooting

Problem Potential Cause Solution
Peak Tailing Incomplete derivatization; active sites in the inlet liner or column.Optimize derivatization time/temp; use a new, deactivated liner; condition or trim the column.
Ghost Peaks Carryover from a previous injection; septum bleed.Run a solvent blank; use a high-quality, low-bleed septum; bake out the column.
Poor Reproducibility Leaks in the system; inconsistent injection volume; unstable sample.Perform a leak check; ensure the autosampler syringe is clean and functioning correctly; verify sample stability.
No Peaks No flame in FID; broken syringe; incorrect method parameters.Check FID gas flows and reignite; replace syringe; verify all method parameters are correctly loaded.

Conclusion

The successful analysis of propanoic acid and its derivatives by gas chromatography is critically dependent on a well-executed derivatization strategy, most commonly esterification, to improve the volatility and chromatographic behavior of the analytes. By combining a robust derivatization protocol with an optimized GC system featuring a polar capillary column and a flame ionization detector, researchers can achieve accurate, reproducible, and sensitive quantification. Adherence to proper method validation and system suitability checks ensures the generation of high-quality, trustworthy data essential for applications in research, clinical diagnostics, and drug development.

References

Application Notes & Protocols: 2-(1,3-Benzodioxol-5-yloxy)propanoic acid as a Novel Root Growth Promoter

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

For: Researchers, scientists, and drug development professionals in plant sciences and agriculture.

Introduction: A New Frontier in Root System Architecture

The ability to manipulate plant root systems holds immense potential for enhancing crop resilience, improving nutrient and water uptake, and ultimately boosting agricultural productivity.[1][2][3] The root system architecture (RSA) is a dynamic trait governed by a complex interplay of genetic and environmental factors, with phytohormones acting as central regulators.[4][5][6][7] Among these, auxin is the master regulator of root development, controlling processes from primary root elongation to the formation of lateral and adventitious roots.[1][8][9]

This document provides a detailed technical guide on the application of 2-(1,3-Benzodioxol-5-yloxy)propanoic acid , a compound with significant potential as a synthetic auxin and root growth promoter. While direct studies on this specific molecule are emerging, its structural similarity to known 1,3-benzodioxole derivatives that act as potent auxin receptor agonists suggests a shared mechanism of action.[10][][12] These application notes are designed to provide researchers with the foundational knowledge and practical protocols to effectively investigate and utilize this compound to modulate plant root architecture.

Proposed Mechanism of Action: An Agonist of the Auxin Signaling Pathway

We hypothesize that this compound functions as a synthetic auxin, mimicking the action of the natural auxin, indole-3-acetic acid (IAA). This action is mediated through the nuclear auxin signaling pathway, which involves three core components: the TIR1/AFB F-box proteins, the Aux/IAA transcriptional repressors, and the Auxin Response Factor (ARF) transcription factors.[13][14][15][16]

The Canonical Auxin Signaling Cascade:

  • Low Auxin State: In the absence or at low concentrations of auxin, Aux/IAA proteins bind to ARF transcription factors, repressing their activity. This prevents the transcription of auxin-responsive genes, and root growth proceeds at a basal rate.[1]

  • High Auxin State: When auxin (either endogenous IAA or a synthetic agonist like the topic compound) is present, it acts as a "molecular glue."[13] It facilitates the formation of a co-receptor complex between the TIR1/AFB proteins and the Aux/IAA repressors.[9][14]

  • Protein Degradation: This binding event targets the Aux/IAA repressor for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.[1][14]

  • Gene Activation: The degradation of the Aux/IAA repressor liberates the ARF transcription factor, which can then activate the transcription of a wide array of auxin-responsive genes. These genes are involved in cell division, expansion, and differentiation, ultimately leading to the initiation and growth of lateral and adventitious roots.[8][9]

The proposed interaction of this compound with the TIR1/AFB receptor complex is the foundation for its activity as a root growth promoter.

Auxin_Signaling_Pathway cluster_nucleus Cell Nucleus Auxin 2-(1,3-Benzodioxol-5-yloxy) propanoic acid (Auxin Agonist) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Forms Complex Proteasome 26S Proteasome TIR1_AFB->Proteasome Targets for Degradation ARF ARF Transcription Factor Aux_IAA->ARF Represses ARG Auxin Responsive Genes ARF->ARG Activates Response Cell Division, Elongation, Differentiation (Root Growth) ARG->Response Proteasome->Aux_IAA Degrades

Caption: Proposed mechanism of this compound action.

Application Notes

Preparation of Stock Solutions
  • Solubility: this compound is an organic acid. It is recommended to first attempt dissolution in a minimal amount of dimethyl sulfoxide (DMSO) or ethanol. Subsequently, dilute with sterile deionized water to the final stock concentration.

  • Recommended Stock Concentration: A 10 mM stock solution is a convenient starting point for most applications.

  • Procedure:

    • Weigh the required amount of the compound to prepare a 10 mM solution.

    • Add a small volume of 100% DMSO (e.g., 100-200 µL per 10 mg of compound) and vortex until fully dissolved.

    • Slowly add sterile deionized water while stirring to reach the final volume. A gentle warming may aid dissolution.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Determining Optimal Working Concentrations

The optimal concentration for root promotion is critical, as high concentrations of auxins are known to be inhibitory to root elongation.[8] A dose-response curve should be established for each plant species and experimental system.

ApplicationTypical Concentration RangeNotes
In Vitro Assays (e.g., Arabidopsis)0.01 µM - 10 µMStart with a logarithmic dilution series (e.g., 0.01, 0.1, 1, 10 µM).
Greenhouse/Soil Drench1 µM - 50 µMHigher concentrations may be needed due to soil binding and microbial degradation.
Hydroponics0.1 µM - 20 µMThe compound is directly available to the roots, requiring lower concentrations.

Table 1: Recommended starting concentration ranges for this compound.

Experimental Protocols

Protocol 1: In Vitro Root Growth Assay using Arabidopsis thaliana

This protocol is designed for the quantitative analysis of the compound's effect on primary root length, lateral root density, and overall root system architecture in a controlled sterile environment.

InVitro_Workflow start Start sterilize Surface Sterilize Arabidopsis Seeds start->sterilize plate_seeds Plate Seeds on MS Agar Plates sterilize->plate_seeds stratify Stratify at 4°C for 2-3 Days plate_seeds->stratify germinate Germinate Under Vertical Orientation stratify->germinate transfer Transfer Seedlings to Treatment Plates germinate->transfer incubate Incubate Vertically for 7-10 Days transfer->incubate scan Scan Plates for Image Acquisition incubate->scan analyze Analyze Root Parameters (e.g., ImageJ) scan->analyze end_node End analyze->end_node

Caption: Workflow for the in vitro Arabidopsis root growth assay.

Materials:

  • Arabidopsis thaliana seeds (Col-0 is a common wild-type).

  • Square Petri dishes (10 cm x 10 cm).

  • Murashige and Skoog (MS) medium including vitamins.

  • Sucrose, Agar, and MES buffer.

  • This compound stock solution (10 mM).

  • Sterile water, ethanol (70%), and bleach solution (e.g., 5% sodium hypochlorite).

  • Micropipettes and sterile filter tips.

  • Growth chamber with controlled light and temperature.

  • Flatbed scanner.

  • Image analysis software (e.g., ImageJ/Fiji with the RootNav or SmartRoot plugin).

Step-by-Step Methodology:

  • Media Preparation:

    • Prepare half-strength (½) MS medium supplemented with 1% (w/v) sucrose and 0.05% (w/v) MES buffer. Adjust the pH to 5.7 with 1 M KOH.

    • Add 1.0-1.2% (w/v) agar and autoclave.

    • Allow the medium to cool to approximately 50-60°C.

    • Add the test compound from the stock solution to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10 µM). Ensure the solvent control (e.g., DMSO) is added to the control plates at the same concentration used for the highest compound dose.

    • Pour approximately 40 mL of medium into each square Petri dish and allow to solidify.

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 5-10 minute wash in a 5% sodium hypochlorite solution with a drop of Tween-20.

    • Rinse the seeds 4-5 times with sterile deionized water.

    • Resuspend seeds in sterile 0.1% agar solution and plate a single row of seeds on standard ½ MS agar plates (without the test compound).

  • Germination and Transfer:

    • Seal the plates and stratify the seeds by storing them in the dark at 4°C for 2-3 days to ensure uniform germination.

    • Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the agar surface. Standard conditions are 16h light/8h dark cycle at 22°C.

    • After 4-5 days, when seedlings have a primary root of approximately 1-2 cm, carefully transfer uniformly sized seedlings to the treatment plates. Place 10-12 seedlings per plate.

  • Incubation and Data Collection:

    • Return the treatment plates to the growth chamber and incubate vertically for an additional 7-10 days.

    • At the end of the incubation period, capture high-resolution images of the plates using a flatbed scanner.

  • Data Analysis:

    • Measure the length of the primary root and count the number of emerged lateral roots for each seedling using image analysis software.

    • Calculate the lateral root density (number of lateral roots per cm of primary root).

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test like Tukey's HSD) to determine significant differences between treatments.[17][18]

Protocol 2: Greenhouse Trial for Root System Enhancement

This protocol outlines a method for evaluating the effect of the compound on the root and shoot development of a model crop (e.g., tomato or maize) under greenhouse conditions.

Materials:

  • Test plant species (e.g., Solanum lycopersicum 'Moneymaker').

  • Pots (e.g., 1-liter capacity).

  • Standard potting mix (e.g., peat:perlite:vermiculite, 3:1:1).

  • This compound stock solution.

  • Watering cans or drenching system.

  • Balanced liquid fertilizer.

  • Greenhouse with controlled environmental conditions.

Step-by-Step Methodology:

  • Experimental Design:

    • Use a randomized complete block design to minimize the effects of environmental variability within the greenhouse.

    • Include a minimum of 4-5 treatment concentrations (e.g., 0, 1, 5, 10, 25 µM) and an untreated control.

    • Replicate each treatment with at least 10-15 plants to ensure statistical power, as root growth can be highly variable.

  • Plant Growth and Treatment Application:

    • Sow seeds in seedling trays. After germination, transplant uniform seedlings into the 1-liter pots filled with the potting mix.

    • Allow plants to establish for 7-10 days before the first treatment.

    • Prepare the treatment solutions by diluting the stock solution in water. The '0' concentration control should receive the same amount of solvent (e.g., DMSO) as the treatment groups.

    • Apply the treatments as a soil drench. For a 1-liter pot, a 100 mL drench is typically sufficient to moisten the root zone.

    • Apply treatments weekly or bi-weekly. Maintain a consistent watering and fertilization schedule for all plants.

  • Data Collection (After 4-6 weeks):

    • Shoot Parameters: Measure plant height, stem diameter, and shoot fresh and dry weight.

    • Root Parameters:

      • Carefully remove the entire root ball from the pot.

      • Gently wash the soil from the roots over a sieve to collect all root material.

      • Blot the roots dry and record the total root fresh weight.

      • For a more detailed analysis, spread the root system in a tray of water and acquire images for analysis of root length and branching using software like WinRHIZO.

      • Dry the roots in an oven at 60-70°C until a constant weight is achieved to determine the root dry weight.

  • Data Analysis and Interpretation:

    • Calculate the root-to-shoot ratio (dry weight basis) as an indicator of resource allocation.

    • Analyze the data using ANOVA to identify significant treatment effects on each measured parameter.[17]

    • If significant effects are found, use a multiple comparison test to determine which concentrations are different from the control.

References

Application Notes & Protocols for the Evaluation of 2-(1,3-Benzodioxol-5-yloxy)propanoic acid as a Potential Herbicide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless evolution of herbicide-resistant weeds necessitates a continuous search for novel active ingredients with diverse modes of action. The aryloxyphenoxypropionate ("fop") class of herbicides has been a cornerstone of post-emergence grass weed control for decades, primarily through the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme[1][2]. This document provides a comprehensive technical guide for the investigation of 2-(1,3-Benzodioxol-5-yloxy)propanoic acid, a molecule sharing structural homology with this important chemical class, as a potential new herbicide.

The core hypothesis is that this compound, by virtue of its phenoxypropanoic acid moiety, may function as an inhibitor of ACCase, a critical enzyme in fatty acid biosynthesis in susceptible grass species[3]. Alternatively, its structural similarity to phenoxyalkanoic acids like dichlorprop could impart synthetic auxin activity, leading to uncontrolled growth in broadleaf species[1][4]. This guide outlines a logical, tiered experimental workflow to rigorously assess its herbicidal efficacy, selectivity, and primary mechanism of action. The protocols herein are designed to be self-validating, incorporating industry-standard controls and data analysis methodologies to ensure scientific rigor and trustworthiness.

Physicochemical Properties and Handling

Proper characterization and handling are foundational to reliable bioassay results.

PropertyValueSource
IUPAC Name This compoundPubChem[5]
Molecular Formula C₁₀H₁₀O₅PubChem[5]
Molecular Weight 210.18 g/mol PubChem[5]
Appearance (Assumed) White to off-white solidN/A
Solubility Poorly soluble in water; soluble in organic solvents (e.g., acetone, DMSO)Inferred

Stock Solution Preparation: For biological assays, a 100 mM stock solution should be prepared by dissolving the compound in dimethyl sulfoxide (DMSO). Subsequent dilutions should be made in an appropriate application solution containing a non-ionic surfactant to aid in cuticular penetration. It is critical to ensure the final DMSO concentration in the spray solution does not exceed 0.5% (v/v) to avoid solvent-induced phytotoxicity.

Hypothesized Mechanism of Action

The structure of this compound suggests two primary potential herbicidal mechanisms of action (MoA).

Primary Hypothesis: ACCase Inhibition: Most aryloxyphenoxypropionate herbicides selectively control grasses by inhibiting the plastidial ACCase enzyme. This enzyme catalyzes the first committed step in fatty acid synthesis, a pathway essential for the formation of cell membranes and other vital lipids[2]. Inhibition leads to a cessation of growth, followed by chlorosis and necrosis in susceptible grass species. Broadleaf plants typically possess a prokaryotic, multi-subunit ACCase in their plastids that is insensitive to this class of herbicides, providing the basis for selectivity[3].

Secondary Hypothesis: Synthetic Auxin Activity: Phenoxyalkanoic acids, such as 2,4-D and mecoprop, mimic the natural plant hormone indole-3-acetic acid (IAA)[1][4]. They bind to auxin receptors, leading to an overload of the plant's hormonal regulation system. This results in epinasty, tissue swelling, and ultimately, uncontrolled, lethal growth, primarily in dicot (broadleaf) species[4].

The following protocols are designed to systematically test these hypotheses.

cluster_0 ACCase Inhibition Pathway AcetylCoA Acetyl-CoA ACCase ACCase Enzyme AcetylCoA->ACCase Substrate MalonylCoA Malonyl-CoA FattyAcids Fatty Acids MalonylCoA->FattyAcids Biosynthesis Membranes Cell Membranes & Lipid Products FattyAcids->Membranes ACCase->MalonylCoA Catalyzes Compound 2-(1,3-Benzodioxol-5-yloxy) propanoic acid Compound->ACCase Inhibits Prep Compound Prep & Stock Solution DoseResponse Protocol 4.1: Dose-Response Assay (Monocot & Dicot) Prep->DoseResponse Test Material Germination Protocol 4.2: Seed Germination & Vigor Assay Prep->Germination Test Material Selectivity Protocol 4.3: Non-Target Selectivity Screening DoseResponse->Selectivity Inform Rates DataAnalysis Data Analysis: ED50 / GR50 / IC50 Determination DoseResponse->DataAnalysis Biomass Data Germination->DataAnalysis Germination % Selectivity->DataAnalysis Comparative Data MoA Protocol 4.4: In Vitro ACCase Inhibition Assay MoA->DataAnalysis Enzyme Activity Report Final Report & Conclusion DataAnalysis->Report

References

Application Note & Protocols: In Vitro Profiling of 2-(1,3-Benzodioxol-5-yloxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 2-(1,3-Benzodioxol-5-yloxy)propanoic acid. This compound, sharing structural similarities with peroxisome proliferator-activated receptor (PPAR) agonists, warrants a thorough investigation into its potential metabolic and anti-inflammatory activities. The protocols detailed herein are designed to be robust and self-validating, enabling a rigorous assessment of the compound's biological effects. We present a tiered screening approach, beginning with primary receptor engagement assays and progressing to cell-based functional assays to elucidate its mechanism of action and potential therapeutic utility.

Introduction: Scientific Rationale

This compound belongs to a class of compounds that bear resemblance to fibrate drugs, which are known agonists of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in a multitude of physiological processes, most notably lipid and glucose metabolism, and inflammation. There are three main isotypes of PPARs:

  • PPARα (alpha): Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney. Its activation leads to decreased triglyceride levels and is the principal target of fibrate drugs.

  • PPARγ (gamma): Highly expressed in adipose tissue, it is a key regulator of adipogenesis, insulin sensitivity, and inflammation. Thiazolidinediones, a class of anti-diabetic drugs, are potent PPARγ agonists.

  • PPARδ/β (delta/beta): Ubiquitously expressed, it is involved in fatty acid oxidation, particularly in skeletal muscle, and is being explored as a target for metabolic syndrome.

Given the structural features of this compound, it is hypothesized to interact with one or more PPAR isotypes. This application note outlines a strategic workflow to test this hypothesis, starting from direct receptor binding and culminating in functional cellular responses.

Experimental Workflow: A Tiered Approach

A logical, tiered approach is essential for efficiently characterizing the compound's activity profile. This minimizes resource expenditure and allows for go/no-go decisions at critical junctures.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Cellular Confirmation & Selectivity cluster_2 Tier 3: Functional & Mechanistic Assays A Compound Preparation & QC B PPAR Ligand Binding Assay (TR-FRET) A->B C PPAR Transcriptional Activation Assay (Reporter Gene) A->C D Target Gene Expression Analysis (qPCR) in Relevant Cell Lines B->D C->D If Active E Cytotoxicity Assessment (e.g., MTT/LDH Assay) F Adipocyte Differentiation Assay (for PPARγ) D->F If PPARγ Active G Anti-inflammatory Activity Assay (e.g., LPS-stimulated Macrophages) D->G If PPARα/γ Active G cluster_0 Mechanism of PPAR Activation Compound 2-(1,3-Benzodioxol-5-yloxy) propanoic acid PPAR PPAR Isotype (α, γ, or δ) Compound->PPAR Binds & Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (DNA Response Element) RXR->PPRE Binds to Transcription Target Gene Transcription PPRE->Transcription Metabolism Metabolic & Anti-Inflammatory Effects Transcription->Metabolism

Application Notes & Protocols for the Development of 2-(1,3-Benzodioxol-5-yloxy)propanoic Acid Derivatives for Antimicrobial Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Developing Novel Benzodioxole-Based Antimicrobials

The escalating crisis of antimicrobial resistance demands the urgent development of novel therapeutic agents that can overcome existing resistance mechanisms. The 1,3-benzodioxole scaffold, a heterocyclic motif present in numerous natural products like sesamol, has garnered significant attention in medicinal chemistry.[1] Derivatives of this core structure have demonstrated a wide array of biological activities, including antioxidant, anti-inflammatory, and notably, antimicrobial properties.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and antimicrobial evaluation of a promising class of compounds: derivatives of 2-(1,3-Benzodioxol-5-yloxy)propanoic acid.

The central hypothesis underpinning this work is that the unique electronic and structural features of the 1,3-benzodioxole ring, when combined with a phenoxypropanoic acid side chain, can lead to potent antimicrobial agents. The ether linkage and the carboxylic acid moiety are key functional groups that can be systematically modified to explore the structure-activity relationship (SAR) and optimize antimicrobial potency and spectrum. The primary mechanism of action for many phenolic compounds involves the disruption of microbial cell membranes, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[2][3][4] The propanoic acid side chain may further influence the compound's physicochemical properties, such as solubility and ability to interact with the bacterial cell surface.[5][6]

These application notes will provide detailed, field-proven protocols for the synthesis of the parent compound and its derivatives via the Williamson ether synthesis, a robust and versatile method for forming the crucial ether linkage.[7] Furthermore, we will outline a standardized protocol for the in-vitro evaluation of their antimicrobial activity using the broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Part 1: Synthesis of this compound and Its Derivatives

The synthetic strategy for the title compound and its analogs is centered around the Williamson ether synthesis, a reliable S(_N)2 reaction between a phenoxide and an alkyl halide.[7] In this case, the readily available phenol, sesamol (1,3-benzodioxol-5-ol), is deprotonated to form a phenoxide, which then acts as a nucleophile, attacking an electrophilic propanoate derivative. A two-step approach, involving the synthesis of an ester intermediate followed by hydrolysis, is often preferred for ease of purification and handling.

Experimental Workflow: Synthesis

Synthesis_Workflow cluster_synthesis Synthesis of this compound reagents Sesamol + Ethyl 2-bromopropionate + K2CO3 in Acetone reflux Reflux Reaction (Williamson Ether Synthesis) reagents->reflux workup1 Reaction Work-up (Filtration, Evaporation) reflux->workup1 intermediate Crude Ethyl 2-(1,3-Benzodioxol-5-yloxy)propanoate workup1->intermediate hydrolysis Base Hydrolysis (NaOH/EtOH/H2O) intermediate->hydrolysis acidification Acidification (HCl) hydrolysis->acidification workup2 Product Isolation (Extraction, Drying, Evaporation) acidification->workup2 purification Purification (Recrystallization or Column Chromatography) workup2->purification product Pure this compound purification->product

Caption: Synthetic workflow for this compound.

Protocol 1.1: Synthesis of Ethyl 2-(1,3-Benzodioxol-5-yloxy)propanoate (Intermediate)

This protocol details the synthesis of the ester intermediate. The choice of ethyl 2-bromopropionate as the alkylating agent is based on its commercial availability and reactivity. Potassium carbonate serves as a mild base, which is sufficient to deprotonate the phenolic hydroxyl of sesamol.

Materials:

  • Sesamol (1,3-benzodioxol-5-ol)

  • Ethyl 2-bromopropionate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Filter funnel and filter paper

Procedure:

  • To a 250 mL round-bottom flask, add sesamol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and 150 mL of anhydrous acetone.

  • Stir the suspension at room temperature for 15 minutes to ensure good mixing.

  • Add ethyl 2-bromopropionate (1.2 eq) dropwise to the stirring suspension.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 56°C for acetone). Maintain reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the solid potassium carbonate and potassium bromide salts and wash the solid residue with a small amount of acetone.

  • Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • The resulting crude oil or solid is the ethyl 2-(1,3-benzodioxol-5-yloxy)propanoate intermediate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 1.2: Synthesis of this compound (Final Product)

This protocol describes the hydrolysis of the ester intermediate to the final carboxylic acid product.

Materials:

  • Crude ethyl 2-(1,3-benzodioxol-5-yloxy)propanoate

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 2M)

  • Hydrochloric acid (HCl) solution (e.g., 2M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

Procedure:

  • Dissolve the crude ester intermediate in a mixture of ethanol and water (e.g., a 2:1 ratio).

  • Add a solution of sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or gentle heat (40-50°C) for 2-4 hours, or until TLC indicates the complete disappearance of the starting material.

  • Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2 by the slow addition of hydrochloric acid. A precipitate of the carboxylic acid should form.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure product.

  • Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Derivatization Strategy: The protocols above can be adapted to synthesize a variety of derivatives by:

  • Using different substituted phenols in place of sesamol.

  • Employing different α-haloesters with varying chain lengths or substitutions.

  • Converting the final carboxylic acid to other functional groups such as amides or esters to explore their impact on antimicrobial activity.

Part 2: Antimicrobial Susceptibility Testing

The antimicrobial efficacy of the synthesized compounds is determined by measuring their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The broth microdilution method is a standardized, quantitative, and widely accepted technique for determining MIC values.

Experimental Workflow: Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_screening Antimicrobial Screening Protocol compound_prep Prepare Stock Solutions of Test Compounds dilution Serial Dilution of Compounds in 96-Well Plate compound_prep->dilution media_prep Prepare Bacterial/Fungal Inoculum (0.5 McFarland) inoculation Inoculate Wells with Microbial Suspension media_prep->inoculation dilution->inoculation incubation Incubate Plates (37°C for 24-48h) inoculation->incubation mic_determination Determine MIC (Visual Inspection for Growth) incubation->mic_determination data_analysis Data Analysis and Comparison with Controls mic_determination->data_analysis

Caption: Workflow for antimicrobial susceptibility testing via broth microdilution.

Protocol 2.1: Broth Microdilution Assay for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Synthesized this compound derivatives

  • Dimethyl sulfoxide (DMSO) for stock solutions

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth with DMSO)

  • Spectrophotometer or McFarland standards

  • Incubator

Procedure:

  • Preparation of Stock Solutions: Dissolve the synthesized compounds and control antibiotics in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum: Culture the microbial strains overnight. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the appropriate broth (CAMHB or RPMI-1640) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the stock solutions of the test compounds and control antibiotics in the appropriate broth to obtain a range of concentrations. Typically, 100 µL of broth is added to each well, and then the compound is serially diluted across the plate.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.

  • Controls: Include a positive control (broth with inoculum and no compound) to ensure microbial growth and a negative control (broth only) to check for contamination. A solvent control (broth with inoculum and the highest concentration of DMSO used) should also be included to ensure the solvent has no inhibitory effect.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation

The results of the antimicrobial screening should be presented in a clear and concise tabular format to facilitate comparison between different derivatives and against control antibiotics.

Table 1: Hypothetical Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives

CompoundS. aureus (ATCC 29213)E. coli (ATCC 25922)C. albicans (ATCC 90028)
Parent Compound64128>256
Derivative 11664128
Derivative 283264
Ciprofloxacin0.50.015N/A
FluconazoleN/AN/A2

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the synthesis and antimicrobial evaluation of novel this compound derivatives. The systematic modification of this scaffold, guided by the structure-activity relationships revealed through screening, holds significant promise for the discovery of new antimicrobial agents. Future work should focus on expanding the library of derivatives, exploring their mechanism of action in more detail, and evaluating their toxicity and in vivo efficacy. The ultimate goal is to develop lead compounds with potent and broad-spectrum antimicrobial activity that can contribute to the fight against infectious diseases.

References

Application Notes and Protocols for the Isolation and Purification of 2-(1,3-Benzodioxol-5-yloxy)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and validated protocol for the isolation and purification of 2-(1,3-Benzodioxol-5-yloxy)propanoic acid, a valuable building block in pharmaceutical and organic synthesis. The protocol is designed for researchers, chemists, and drug development professionals, providing a step-by-step methodology grounded in fundamental chemical principles. The procedure focuses on a post-synthesis workup, assuming the compound has been prepared via a Williamson ether synthesis from sesamol and a 2-halopropanoic acid derivative. The core purification strategy employs a chemically selective acid-base extraction followed by recrystallization, ensuring high purity of the final product. This document provides in-depth explanations for each step, troubleshooting advice, and methods for purity verification.

Introduction and Scientific Principles

This compound is an aryloxypropanoic acid derivative. The benzodioxole moiety, also known as methylenedioxyphenyl, is a key structural feature in many biologically active molecules. The propanoic acid side chain introduces a chiral center, making this compound a valuable precursor for enantioselective synthesis.

The most common synthetic route to this class of compounds is the Williamson ether synthesis, which involves the nucleophilic substitution of a halide by an alkoxide or phenoxide.[1][2] In the context of our target molecule, this involves the reaction of sesamol (1,3-benzodioxol-5-ol) with a 2-halopropanoate. This synthesis typically results in a crude reaction mixture containing the desired product, unreacted starting materials (sesamol), inorganic salts (e.g., NaBr, KBr), and potentially side-products.

The purification strategy detailed herein is based on the distinct chemical properties of the components in the crude mixture. The acidic nature of the carboxylic acid group is the key to its separation.

Causality of Purification:

  • Acid-Base Extraction: The carboxylic acid functional group of the target compound is significantly more acidic than the phenolic hydroxyl group of the starting material, sesamol. By using a mild base, such as sodium bicarbonate (NaHCO₃), the carboxylic acid is selectively deprotonated to form its water-soluble sodium salt.[3] Neutral organic impurities and the less acidic sesamol remain in the organic phase. Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the purified carboxylic acid to precipitate.[4]

  • Recrystallization: This is a powerful technique for purifying solid organic compounds.[5] The principle relies on the differential solubility of the target compound and any remaining impurities in a chosen solvent system at varying temperatures. By dissolving the crude solid in a minimum amount of hot solvent and allowing it to cool slowly, the target compound forms a crystalline lattice, excluding impurities which remain in the solution (mother liquor).

Materials and Apparatus

Reagents and Solvents
  • Crude this compound reaction mixture

  • Diethyl ether (Et₂O) or Methyl tert-butyl ether (MTBE), reagent grade

  • Saturated aqueous sodium bicarbonate solution (Sat. NaHCO₃)

  • 5% (w/v) Aqueous sodium bicarbonate solution

  • 6 M Hydrochloric acid (HCl)

  • Deionized water (DI H₂O)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Recrystallization solvents (e.g., Ethanol, Acetone, Hexane, Toluene, Water - for screening)

  • Technical grade solvents for rinsing glassware

Apparatus
  • Separatory funnel (appropriate size for reaction scale)

  • Erlenmeyer flasks and beakers

  • pH paper or pH meter

  • Magnetic stirrer and stir bars

  • Heating mantle or hot plate with stirring capability

  • Büchner funnel and flask for vacuum filtration

  • Filter paper

  • Rotary evaporator

  • Glassware for recrystallization (Erlenmeyer flask, condenser)

  • Apparatus for melting point determination

  • Analytical instruments for purity assessment (TLC, HPLC, NMR)

Experimental Workflow Overview

The overall process is a sequential purification strategy designed to remove specific classes of impurities at each stage. The workflow ensures that the final product is of high purity, suitable for subsequent synthetic steps or biological screening.

G cluster_0 Liquid-Liquid Extraction cluster_1 Final Purification cluster_2 Quality Control A Crude Reaction Mixture B Dissolve in Organic Solvent (e.g., Et2O) A->B C Wash with Sat. NaHCO3 Solution B->C D Separate Layers C->D E Aqueous Layer (Product as Salt) D->E Aqueous Phase F Organic Layer (Impurities, Unreacted Sesamol) D->F Organic Phase G Acidify Aqueous Layer with 6M HCl E->G H Precipitate Crude Product G->H I Vacuum Filtration & Wash H->I J Crude Purified Solid I->J K Recrystallization J->K L Dissolve in Min. Hot Solvent K->L M Cool Slowly to Induce Crystallization L->M N Vacuum Filtration & Wash with Cold Solvent M->N O Dry Purified Product N->O P Pure Crystalline Product O->P Q Purity & Identity Verification P->Q R TLC, HPLC, NMR, Melting Point Q->R

Caption: Overall workflow for the isolation and purification of the target compound.

Detailed Protocol

Part I: Acid-Base Extraction for Isolation

This part of the protocol is designed to separate the acidic product from neutral and weakly acidic impurities.

Step-by-Step Methodology:

  • Dissolution: Transfer the crude reaction mixture into a separatory funnel. Dissolve the mixture in an appropriate volume of an organic solvent like diethyl ether or MTBE. A typical volume would be 3-5 times the volume of the initial reaction solvent.

    • Expertise & Experience: Diethyl ether and MTBE are excellent choices due to their low boiling points, facilitating easy removal later, and their immiscibility with water. MTBE is often preferred for its lower peroxide-forming tendency. Ensure all solids are dissolved; gentle warming may be applied if necessary, but the mixture must be cooled to room temperature before proceeding.

  • First Basic Wash: Add a volume of saturated NaHCO₃ solution approximately equal to the organic layer volume to the separatory funnel. Stopper the funnel and invert it gently, venting frequently to release the pressure from the CO₂ gas evolved during neutralization. Shake the funnel more vigorously for 1-2 minutes.

    • Trustworthiness: Frequent venting is critical for safety. The reaction between the carboxylic acid and bicarbonate can generate significant pressure. A saturated solution is used initially to remove the bulk of the acidic product without excessive dilution.

  • Layer Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean Erlenmeyer flask labeled "Aqueous Layer 1".

  • Second Basic Wash: To the organic layer remaining in the funnel, add a fresh portion of 5% NaHCO₃ solution. Shake again for 1-2 minutes with venting.

    • Expertise & Experience: A second, slightly more dilute wash ensures the complete extraction of the carboxylic acid from the organic layer, maximizing yield.

  • Combine and Back-Wash: Drain this second aqueous layer and combine it with "Aqueous Layer 1". To remove any neutral compounds that may have been physically carried over, perform a "back-wash" by adding a small volume (approx. 20% of the total aqueous volume) of fresh diethyl ether to the combined aqueous extracts. Shake gently and discard the ether layer.

  • Precipitation of the Product: Cool the combined aqueous layer in an ice bath. While stirring, slowly add 6 M HCl dropwise. CO₂ will evolve. Continue adding acid until the solution is acidic (pH ~2, check with pH paper) and no more precipitate forms.

    • Causality: The strong acid protonates the sodium 2-(1,3-benzodioxol-5-yloxy)propanoate salt, converting it back to the neutral carboxylic acid, which is insoluble in water and precipitates out of the solution.[4]

  • Collection of Crude Product: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid on the filter paper with a small amount of cold deionized water to remove any inorganic salts (e.g., NaCl).

    • Expertise & Experience: Washing with cold water is crucial to prevent the loss of product, as solubility increases with temperature.

  • Drying: Allow the solid to air-dry on the filter for a period, then transfer it to a watch glass or drying dish to dry completely. A vacuum oven at low heat (e.g., 40-50 °C) can be used to accelerate drying. This solid is the crude, but significantly purified, product.

Part II: Recrystallization for Final Purification

This step will remove any remaining minor impurities that were not separated by the extraction.

Step-by-Step Methodology:

  • Solvent Selection: The choice of solvent is critical for effective recrystallization.[6] The ideal solvent should dissolve the compound well when hot but poorly when cold. Based on the polarity of the molecule, good candidates to screen include ethanol, acetone, toluene, or a mixed solvent system like ethanol/water or acetone/hexane.

    • Protocol for Screening: Place a small amount of the crude solid (20-30 mg) in a small test tube. Add the potential solvent dropwise at room temperature until the solid is just covered. If it dissolves, the solvent is unsuitable. If it does not dissolve, heat the tube gently. If the solid dissolves upon heating and then reappears upon cooling, the solvent is a good candidate. For related sesamol derivatives, recrystallization from ethanol has been reported to be effective.[7]

  • Dissolution: Place the crude, dry solid from Part I into an appropriately sized Erlenmeyer flask with a stir bar. Add the chosen recrystallization solvent portion-wise while heating the mixture to a gentle boil with stirring. Add just enough hot solvent to completely dissolve the solid.

    • Trustworthiness: Using the minimum amount of hot solvent is essential for maximizing the recovery yield. An excess of solvent will keep more of the product dissolved even after cooling.[8]

  • Hot Filtration (if necessary): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated stemless funnel into a clean, pre-heated Erlenmeyer flask.

    • Expertise & Experience: Pre-heating the filtration apparatus prevents premature crystallization of the product on the funnel or filter paper, which would lead to significant loss of yield.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the precipitation of the product.

  • Collection of Pure Product: Collect the purified crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities. Pull air through the crystals on the filter for several minutes to partially dry them. Transfer the pure white crystals to a clean, pre-weighed watch glass and dry them to a constant weight, preferably in a vacuum oven.

Verification of Purity

A self-validating protocol requires rigorous confirmation of the final product's identity and purity. The following analytical techniques are recommended.

Parameter Technique Expected Result/Observation Purpose
Purity Assessment Thin-Layer Chromatography (TLC)A single spot should be observed for the purified product, with an Rf value different from the starting materials.Rapid, qualitative assessment of purity and comparison to starting materials.
Quantitative Purity High-Performance Liquid Chromatography (HPLC)A single major peak with >98% purity (by area normalization) is expected on a suitable reverse-phase column (e.g., C18).Provides quantitative data on the purity of the compound and detects trace impurities.[9]
Identity Confirmation Nuclear Magnetic Resonance (NMR) SpectroscopyThe ¹H and ¹³C NMR spectra should be consistent with the structure of this compound. Key expected signals include the methyl doublet, the quartet of the chiral proton, the methylenedioxy singlet, and aromatic protons.Unambiguously confirms the chemical structure of the purified compound.[10]
Purity Indicator Melting Point DeterminationA sharp melting point range (typically spanning 1-2 °C) should be observed. Impurities typically cause melting point depression and broadening.A classic and effective indicator of the purity of a crystalline solid.

Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Conduct all operations in a well-ventilated fume hood.

  • Diethyl ether is extremely flammable. Ensure there are no open flames or spark sources in the vicinity.[2]

  • Handle 6 M HCl with care as it is corrosive.

  • Avoid inhalation of solvent vapors and dust from the solid compounds.

References

Troubleshooting & Optimization

Overcoming solubility issues with 2-(1,3-Benzodioxol-5-yloxy)propanoic acid in assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(1,3-Benzodioxol-5-yloxy)propanoic acid

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to proactively address and overcome common solubility challenges encountered during in vitro and in vivo experimental assays. Our goal is to provide you with the foundational knowledge and practical protocols necessary to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound not dissolving in aqueous buffers like PBS or cell culture media?

Answer: The solubility challenge with this compound stems directly from its molecular structure. It possesses two key features that contribute to its poor aqueous solubility:

  • Hydrophobic Benzodioxole Ring: The bulky, non-polar benzodioxole group significantly reduces the molecule's affinity for polar solvents like water.

  • Weakly Acidic Carboxylic Acid Group: The propanoic acid moiety (-COOH) is a weak acid. In neutral or acidic aqueous solutions (like PBS at pH 7.4), this group remains largely in its protonated, uncharged form.[1][2] This neutral state is less soluble in water compared to its charged (ionized) counterpart.[1][3]

Essentially, the molecule's large hydrophobic region resists interaction with water, and the lack of a strong charge at neutral pH prevents it from being readily solvated.

Q2: What is the recommended first-line approach for preparing a high-concentration stock solution?

Answer: The standard and most effective method is to first create a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended choice.

Rationale: DMSO is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds. By creating a high-concentration stock (e.g., 10-50 mM), you can introduce the compound into your aqueous assay system via serial dilution, ensuring the final concentration of the organic solvent is low enough to be tolerated by the cells or biological components.[4]

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

Objective: To create a stable, high-concentration stock solution for serial dilution into aqueous assay media.

Materials:

  • This compound (MW: 210.19 g/mol )

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: Determine the mass of the compound needed. For 1 mL of a 10 mM stock:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 210.19 g/mol * (1000 mg / 1 g) = 2.10 mg

  • Weighing: Accurately weigh out 2.10 mg of the compound and place it into a sterile vial.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolution:

    • Cap the vial securely and vortex vigorously for 1-2 minutes.[5]

    • Visually inspect for any undissolved particulates.

    • If particulates remain, sonicate the vial in a water bath for 5-10 minutes.[5]

    • Gentle warming to 37°C can also be employed if necessary.[5]

  • Verification & Storage:

    • Ensure the solution is completely clear. A truly dissolved compound will not scatter light.

    • Store the stock solution at -20°C or -80°C, protected from light and moisture. For long-term storage, consider aliquoting into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q3: My compound dissolves in DMSO, but it precipitates immediately when I dilute it into my cell culture medium. What's happening and how do I fix it?

Answer: This is a classic problem known as "fall-out" or precipitation upon dilution. It occurs when the compound, stable in the high-concentration organic stock, is rapidly transferred to an aqueous environment where its solubility limit is much lower. The DMSO concentration is no longer sufficient to keep it in solution.

There are two primary strategies to overcome this: pH modification and careful co-solvent management .

Strategy 1: pH-Adjusted Solubilization

This is the preferred method for acidic compounds as it directly addresses the chemical root of the problem. By increasing the pH, you deprotonate the carboxylic acid, forming a highly water-soluble carboxylate salt.[3][][7]

Diagram: Principle of pH-Dependent Solubility

G cluster_low_ph Low/Neutral pH (e.g., PBS) cluster_high_ph High pH (>pKa) Low_Solubility R-COOH (Protonated, Insoluble Form) High_Solubility R-COO⁻ + Na⁺ (Deprotonated, Soluble Salt) Low_Solubility->High_Solubility + NaOH - H⁺

Caption: Increasing pH shifts the equilibrium to the soluble salt form.

Protocol 2: Preparation of a pH-Adjusted Aqueous Stock Solution

Objective: To create a moderately concentrated, pH-adjusted aqueous stock that is less prone to precipitation upon final dilution.

Materials:

  • This compound

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • Nuclease-free water

  • pH meter or pH strips

Procedure:

  • Suspension: Weigh the desired amount of compound into a sterile tube. Add a small volume of nuclease-free water to create a slurry/suspension. Do not expect it to dissolve.

  • Basification: While stirring or vortexing gently, add 0.1 M NaOH dropwise. You are aiming for a 1:1 molar ratio of NaOH to your compound.

  • Observation: Continue adding NaOH until the solution clarifies. The compound should dissolve as it converts to its sodium salt.

  • pH Check: Check the pH of the resulting solution. It should be basic (typically pH 8-10). Avoid excessively high pH levels that could degrade the compound or affect your assay.

  • Final Volume & Storage: Adjust to the final desired volume with nuclease-free water. This stock can be stored at 4°C for short-term use or frozen at -20°C.

Strategy 2: Co-Solvent Management

If pH modification is not suitable for your experimental system, you must carefully manage the final concentration of your organic co-solvent (e.g., DMSO).

Data Table: Recommended Maximum DMSO Concentrations in Common Assays
Assay TypeGeneral Max. DMSO Conc.NotesReferences
Biochemical/Enzymatic Assays 1-2%Can be higher, but always validate against a solvent-only control.[8]
Standard Cell Lines (e.g., HeLa, HEK293) 0.5%Most robust cell lines tolerate 0.5% without significant toxicity.[4][4][9]
Primary Cells / Stem Cells ≤ 0.1%These cells are highly sensitive to solvent toxicity.[4][8][4][8]
Long-term Cultures (>48h) ≤ 0.1%Cumulative toxicity becomes a factor over extended incubation periods.[10]

Key Takeaway: Always run a vehicle control (assay medium + the same final concentration of DMSO) to ensure that any observed effects are due to your compound, not the solvent.[10]

Q4: Are there any other options if my compound still won't stay in solution?

Answer: Yes, for exceptionally difficult compounds, you can explore the use of solubilizing excipients. These are additives that help keep hydrophobic molecules dispersed in aqueous solutions.[11]

  • Surfactants: Non-ionic surfactants like Tween® 20 or Tween® 80 can form micelles that encapsulate the hydrophobic compound.[12] Use at very low concentrations (e.g., 0.01-0.1%) as they can interfere with cell membranes and protein activity.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment.[13][14][15]

The use of these agents requires extensive validation to ensure they do not interfere with the assay's endpoint.

Troubleshooting Decision Workflow

This workflow provides a logical path to diagnose and solve solubility issues.

References

Technical Support Center: Optimizing Derivatization of 2-(1,3-Benzodioxol-5-yloxy)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 2-(1,3-benzodioxol-5-yloxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize reaction conditions for this versatile molecule. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to issues you may encounter during your experiments.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the derivatization of this compound, primarily focusing on amide and ester formation.

Issue 1: Low or No Product Yield in Amide Coupling Reactions

You've attempted to couple this compound with an amine using a standard coupling reagent, but the reaction is sluggish or fails to produce the desired amide.

Potential Causes & Step-by-Step Solutions:

  • Inadequate Activation of the Carboxylic Acid: The direct reaction between a carboxylic acid and an amine is an acid-base reaction, not a nucleophilic acyl substitution.[1] The carboxylic acid must first be activated to a more electrophilic species.

    • Solution: Employ a suitable coupling reagent. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used.[1] These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[1] For more challenging couplings, consider more potent uronium or phosphonium-based reagents like HATU or PyBOP.[2]

  • Side Reactions and Racemization: The activated carboxylic acid intermediate can be prone to side reactions, such as the formation of an N-acylurea byproduct with carbodiimide reagents. Additionally, if the chiral center is alpha to the carbonyl, there is a risk of racemization.

    • Solution: Add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions and racemization.[3]

  • Suboptimal Reaction Conditions: Solvent, temperature, and reagent stoichiometry play a crucial role in the efficiency of the coupling reaction.

    • Solution:

      • Solvent: Use an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). DMF is often preferred for its ability to dissolve a wider range of substrates and reagents.[3]

      • Temperature: Start the reaction at 0 °C to control the initial exothermic reaction and then allow it to warm to room temperature.[3]

      • Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the amine and coupling reagents relative to the carboxylic acid to drive the reaction to completion.

Issue 2: Incomplete Esterification and Hydrolysis

Your attempts to form an ester of this compound result in low conversion or hydrolysis of the product back to the starting material.

Potential Causes & Step-by-Step Solutions:

  • Reversible Reaction and Water Byproduct: Fischer esterification (the acid-catalyzed reaction of a carboxylic acid and an alcohol) is an equilibrium process. The water generated as a byproduct can hydrolyze the ester, shifting the equilibrium back to the starting materials.[4]

    • Solution: Remove water as it is formed. This can be achieved by using a Dean-Stark apparatus, adding a dehydrating agent like molecular sieves, or using a large excess of the alcohol to shift the equilibrium towards the product.[5][6]

  • Insufficient Catalysis: The reaction requires a strong acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic.

    • Solution: Use a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA).[4][5]

  • Steric Hindrance: If the alcohol is sterically bulky, the reaction rate can be significantly reduced.

    • Solution: For sterically hindered alcohols, it is often more effective to first convert the carboxylic acid to a more reactive derivative, such as an acid chloride, and then react it with the alcohol in the presence of a non-nucleophilic base like pyridine.[7]

Issue 3: Difficulty in Product Purification

The crude product from your derivatization reaction is a complex mixture, and isolating the desired derivative in high purity is challenging.

Potential Causes & Step-by-Step Solutions:

  • Unreacted Starting Materials and Reagent Byproducts: Unreacted carboxylic acid, amine/alcohol, and byproducts from the coupling reagents (e.g., dicyclohexylurea (DCU) from DCC) can co-elute with the product during chromatography.

    • Solution:

      • Aqueous Workup: Perform a thorough aqueous workup to remove water-soluble impurities. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove excess amine, followed by a dilute base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid, and finally with brine to remove residual water.[8]

      • Removal of DCU: If DCC was used, the DCU byproduct is largely insoluble in many organic solvents and can be removed by filtration.[1]

      • Chromatography: Utilize column chromatography on silica gel to separate the product from remaining impurities. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.

  • Formation of Diastereomers (for Chiral Derivatization): When derivatizing a racemic carboxylic acid with a chiral alcohol or amine, a mixture of diastereomers is formed. These may be difficult to separate.

    • Solution: Diastereomers have different physical properties and can often be separated by standard silica gel chromatography or, for more challenging separations, by high-performance liquid chromatography (HPLC) on a normal or reverse-phase column.[9]

II. Frequently Asked Questions (FAQs)

Q1: What is the purpose of derivatizing this compound?

A1: Derivatization serves several key purposes in research and development:

  • Chiral Resolution: As this compound is chiral, derivatizing it with an enantiomerically pure chiral reagent (a chiral derivatizing agent) converts the enantiomers into diastereomers.[10] These diastereomers can then be separated by chromatography, allowing for the isolation of the individual enantiomers of the original acid.[9]

  • Improved Analytical Detection: Derivatization can introduce a chromophore or a readily ionizable group, enhancing detection by UV-Vis spectroscopy or mass spectrometry.[11][12]

  • Modification of Physicochemical Properties: Converting the carboxylic acid to an ester or amide can alter its solubility, lipophilicity, and other properties, which is often a critical step in drug development to improve pharmacokinetic profiles.

  • SAR Studies: Creating a library of derivatives (e.g., amides and esters) is a fundamental strategy in medicinal chemistry to explore structure-activity relationships (SAR).

Q2: How do I choose the right chiral derivatizing agent for resolving the enantiomers of this compound?

A2: The choice of a chiral derivatizing agent depends on the analytical method you plan to use for separation and analysis.

  • For NMR Analysis: Reagents like Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) are used to form diastereomeric esters.[10] The different magnetic environments of the protons in the diastereomers can lead to distinguishable signals in the ¹H NMR spectrum, allowing for the determination of enantiomeric excess.[13]

  • For HPLC Separation: Chiral amines or alcohols, such as (S)-(-)-α-methylbenzylamine or (R)-(+)-1-phenylethanol, are commonly used to form diastereomeric amides or esters.[14] These diastereomers can then be separated on a standard achiral HPLC column.

  • For Enhanced MS Detection: Chiral reagents containing a permanently charged moiety or a group that is easily ionizable can significantly improve detection sensitivity in LC-MS analysis.[12]

Q3: What are the key considerations for setting up a successful coupling reaction?

A3:

  • Purity of Reagents and Solvents: Ensure all reagents are of high purity and that solvents are anhydrous. Water can hydrolyze activated intermediates and reduce yields.

  • Inert Atmosphere: For sensitive reactions, particularly those involving highly reactive intermediates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric oxygen and moisture.[3]

  • Order of Addition: The order in which reagents are added can be critical. Typically, the carboxylic acid is pre-activated with the coupling reagent and any additives (like HOBt) before the amine or alcohol is introduced.[3]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS to determine when the reaction is complete and to identify any potential side products.

Q4: Can I use thionyl chloride (SOCl₂) to activate the carboxylic acid?

A4: Yes, converting the carboxylic acid to its corresponding acid chloride using thionyl chloride or oxalyl chloride is a very effective activation method.[15][16][17] The resulting acid chloride is highly reactive and will readily react with amines or alcohols to form amides or esters, respectively. This method is particularly useful for sterically hindered substrates or when other coupling reagents are ineffective. The reaction with the nucleophile is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[7]

III. Experimental Protocols & Data

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt

This protocol describes a standard method for the synthesis of an amide derivative of this compound.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous DMF (0.1-0.5 M), add the desired amine (1.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Table 1: Optimization of Amide Coupling Conditions
EntryCoupling ReagentAdditiveSolventTemp (°C)Time (h)Yield (%)
1EDCNoneDCMRT2445
2DCCNoneDCMRT2452
3EDCHOBtDMF0 to RT1885
4HATUNoneDMF0 to RT1292

Yields are representative and may vary depending on the specific amine used.

Protocol 2: Chiral Derivatization for HPLC Analysis

This protocol details the formation of diastereomeric amides for the purpose of chiral separation.

Step-by-Step Methodology:

  • Follow the general procedure for amide coupling (Protocol 1), using a single enantiomer of a chiral amine (e.g., (S)-(-)-α-methylbenzylamine) as the nucleophile.

  • After workup and purification to remove non-amide impurities, the resulting mixture of diastereomers can be analyzed by HPLC.

  • HPLC Conditions:

    • Column: Standard C18 reverse-phase column.

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid).

    • Detection: UV detection at a wavelength where the benzodioxole moiety absorbs (typically around 280-290 nm).

  • The two diastereomers should appear as two separate peaks, and the ratio of their peak areas corresponds to the enantiomeric ratio of the starting carboxylic acid.

IV. Diagrams

experimental_workflow cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification start This compound activation Add Coupling Reagent (EDC/DCC or HATU) + Additive (HOBt) start->activation activated_intermediate Activated Ester Intermediate activation->activated_intermediate coupling Nucleophilic Acyl Substitution activated_intermediate->coupling nucleophile Amine or Alcohol nucleophile->coupling crude_product Crude Product coupling->crude_product workup Aqueous Wash (Acid/Base) crude_product->workup purification Column Chromatography workup->purification final_product Pure Derivative purification->final_product

Caption: General workflow for the derivatization of this compound.

troubleshooting_logic node_sol node_sol start Low Yield? check_activation Activation Issue? start->check_activation Yes check_conditions Suboptimal Conditions? check_activation->check_conditions No sol_activation Use potent coupling agent (HATU) Add HOBt to suppress side reactions check_activation->sol_activation Yes check_purification Purification Problem? check_conditions->check_purification No sol_conditions Use anhydrous DMF Start at 0°C, warm to RT Use excess amine/alcohol check_conditions->sol_conditions Yes sol_purification Thorough aqueous workup Optimize chromatography gradient check_purification->sol_purification Yes

Caption: Troubleshooting flowchart for low-yield derivatization reactions.

V. References

  • Aminoindanol-based chiral derivatizing agents for the determination of the absolute configuration of carboxylic acids. Organic & Biomolecular Chemistry. 13

  • Chiral Derivatization Reagents. Alfa Chemistry. 14

  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals. 9

  • Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. PubMed Central. 18

  • Chiral derivatizing agent. Wikipedia. 10

  • Visible-light-induced coupling of carboxylic acids with alcohols/amines via a phosphorous linchpin strategy. NIH. 19

  • Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. PMC - NIH. 20

  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem. 8

  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem. 2

  • How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. ResearchGate. 3

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. 1

  • Synthesis of 2-(1,3-Benzodioxol-5-yl)propene. PrepChem.com. 5

  • N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. MDPI. 21

  • Process for the purification of carboxylic acids. Google Patents. 22

  • Synthesis of Carboxylic Acids. University of Minnesota. 7

  • Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane. ACS Publications. 23

  • Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS. PubMed. 11

  • Process for Purification of 3-Alkenylcephem Carboxylic Acid. ResearchGate. 24

  • Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC - NIH. 12

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers. 16

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. PMC - NIH. 17

  • Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. De Gruyter. 25

  • Propanoate, 2-(1,3-benzodioxol-5-yloxy)-2-methyl-, ammonium salt. PubChem. 26

  • ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Journal of Engineering & Processing Management. 4

  • Chiral benzofurazan-derived derivatization reagents for indirect enantioseparations by HPLC. PubMed. 27

  • (S)-2-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid hydrochloride. PubChem. 28

  • Esterification of propanoic acid in the presence of a homogeneous catalyst. ResearchGate. 6

  • (2R,3S)-3-(1,3-Benzodioxol-5-yl)-3-hydroxy-2-[1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl]propionic acid. PubChem. 29

  • Propanoic acid, 2-methyl-, 1,3-benzodioxol-5-ylmethyl ester. US EPA. 30

  • (S)-2-Amino-3-(benzo[D]dioxol-5-YL)propanoic acid. PubChem. 31

  • 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid. Sigma-Aldrich. --INVALID-LINK--

  • This compound. Sigma-Aldrich. --INVALID-LINK--

  • Chiral derivatization reagents for drug enantioseparation by high-performance liquid chromatography based upon pre-column derivatization and formation of diastereomers: enantioselectivity and related structure.. Semantic Scholar. 32

References

2-(1,3-Benzodioxol-5-yloxy)propanoic acid stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(1,3-Benzodioxol-5-yloxy)propanoic acid. It provides in-depth troubleshooting advice and frequently asked questions regarding the stability and degradation of this compound. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing step-by-step diagnostic workflows and the scientific rationale behind them.

Issue 1: Unexpected Peaks in HPLC/UPLC Analysis

Question: I am analyzing my sample of this compound and I'm observing new, unexpected peaks in my chromatogram. What could be the cause?

Answer:

The appearance of unexpected peaks is a strong indicator of sample degradation or contamination. Follow this diagnostic workflow to identify the root cause:

Step 1: Verify System Suitability and Solvent Purity

  • Rationale: Before assuming sample degradation, it is crucial to rule out issues with the analytical system itself. Contaminants in the mobile phase or a poorly equilibrated system can introduce extraneous peaks.

  • Procedure:

    • Inject a solvent blank (the same solvent used to dissolve your sample). If the unexpected peaks are present, the issue lies with your solvent or HPLC/UPLC system.

    • Prepare a fresh mobile phase using high-purity solvents.

    • Ensure the column is properly equilibrated before analysis.

Step 2: Review Sample History and Storage Conditions

  • Rationale: The stability of this compound is influenced by its storage conditions. Exposure to light, elevated temperatures, or inappropriate pH can initiate degradation.

  • Procedure:

    • Compare the chromatogram of the problematic sample with that of a freshly prepared standard.

    • Review the sample's preparation date and storage conditions. Has it been exposed to light for extended periods? Was it stored at the recommended temperature?

    • Consider the possibility of repeated freeze-thaw cycles, which can degrade some molecules.

Step 3: Perform a Forced Degradation Study

  • Rationale: A forced degradation study will help you understand the compound's susceptibility to various stress conditions and can help identify the nature of the unexpected peaks.[1][2][3]

  • Procedure:

    • Prepare a stock solution of your compound.

    • Aliquot the solution and subject each aliquot to one of the following stress conditions:

      • Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80°C.

      • Base Hydrolysis: Add 0.1 M NaOH and heat at 60-80°C.

      • Oxidation: Add 3-6% hydrogen peroxide (H₂O₂) and keep at room temperature.

      • Thermal Degradation: Heat the solution at 60-80°C.

      • Photodegradation: Expose the solution to a light source as specified by ICH Q1B guidelines.

    • Analyze the stressed samples by HPLC/UPLC and compare the retention times of the degradation products with the unexpected peaks in your original sample.

Issue 2: Loss of Potency or Inconsistent Results Over Time

Question: My compound seems to be losing its biological activity or I'm getting inconsistent results in my assays. Could this be a stability issue?

Answer:

A decline in potency or inconsistent results are classic signs of compound degradation. Here’s how to troubleshoot this issue:

Step 1: Assess Stability in Assay Media

  • Rationale: Components in your cell culture or assay media could be reacting with the compound, leading to its degradation.

  • Procedure:

    • Incubate a solution of this compound in the complete assay medium under the exact experimental conditions (e.g., 37°C, 5% CO₂).

    • At various time points, analyze the sample using a stability-indicating HPLC method to quantify the amount of parent compound remaining.

Step 2: Evaluate Solubility and Potential for Precipitation

  • Rationale: this compound, like many aryloxypropanoic acids, has limited aqueous solubility. Precipitation of the compound from your assay media will lead to a decrease in its effective concentration and thus, a loss of potency.

  • Procedure:

    • Visually inspect your stock solutions and assay plates for any signs of precipitation.

    • Consider preparing a more dilute stock solution or, if your experimental design allows, increasing the percentage of an organic co-solvent like DMSO.

Step 3: Implement Proper Solution Preparation and Storage

  • Rationale: To minimize degradation, it is critical to follow best practices for solution preparation and storage.

  • Procedure:

    • Solution Preparation:

      • Accurately weigh the desired amount of solid compound.

      • Dissolve the solid in a minimal volume of high-purity DMSO or ethanol.

      • Once fully dissolved, dilute to the final desired volume with the same solvent to create a stock solution.

      • For aqueous applications, serially dilute this stock into the experimental buffer, noting the final percentage of the organic solvent.

    • Storage:

      • Store stock solutions in amber vials at -20°C or -80°C to protect from light and heat.

      • Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles.

ParameterRecommended ConditionRationale
Storage (Solid) Cool, dry, dark placeTo prevent thermal and photodegradation.[4][5]
Storage (Solution) -20°C or -80°C in amber vialsMinimizes thermal and photodegradation.
Solvents High-purity, degassedReduces the risk of oxidative degradation.
pH Neutral to slightly acidicAvoids base-catalyzed hydrolysis of the ether linkage.

Table 1: Recommended Storage and Handling Conditions

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the stability and degradation of this compound.

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, the primary degradation pathways are expected to be hydrolysis, oxidation, and photolysis.

  • Hydrolysis: The ether linkage between the benzodioxole ring and the propanoic acid moiety is a potential site for acid- or base-catalyzed hydrolysis. This would cleave the molecule into 1,3-benzodioxol-5-ol (sesamol) and 2-hydroxypropanoic acid (lactic acid).

  • Oxidation: The 1,3-benzodioxole ring is susceptible to oxidative degradation. Metabolic studies of compounds containing this moiety have shown that cytochrome P450-catalyzed oxidation can lead to the formation of a catechol, which can be further oxidized to a reactive ortho-quinone species.[6] Oxidative cleavage of the methylenedioxy bridge can also occur, leading to the formation of a catechol.

  • Photodegradation: Aromatic compounds, in general, are susceptible to photodegradation. Exposure to UV light can lead to the formation of various photoproducts.

Q2: What are some of the potential degradation products?

A2: Based on the predicted degradation pathways, the following are some of the likely degradation products:

  • From Hydrolysis:

    • 1,3-Benzodioxol-5-ol (Sesamol)

    • 2-Hydroxypropanoic acid (Lactic acid)

  • From Oxidation:

    • Catechol derivatives (from the opening of the dioxole ring)

    • Hydroxylated aromatic species

    • Ortho-quinone derivatives

Q3: How can I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating HPLC method is one that can accurately quantify the parent compound in the presence of its degradation products, impurities, and any excipients.[7][8] Here is a general workflow for developing such a method:

  • Generate Degraded Samples: Perform a forced degradation study as described in the Troubleshooting Guide to generate a mixture of the parent compound and its degradation products.

  • Select Chromatographic Conditions:

    • Column: A C18 column is a good starting point for reversed-phase chromatography.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

    • Elution: A gradient elution is often necessary to separate all components with good resolution.

    • Detection: A photodiode array (PDA) detector is highly recommended as it can provide spectral information for all peaks, which is useful for peak purity assessment.

  • Method Optimization: Adjust the mobile phase composition, pH, gradient profile, and column temperature to achieve optimal separation of the parent peak from all degradation product peaks.

  • Method Validation: Once the method is optimized, it must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

References

Technical Support Center: Troubleshooting Peak Tailing for 2-(1,3-Benzodioxol-5-yloxy)propanoic acid in HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting strategies for a common issue in the High-Performance Liquid Chromatography (HPLC) analysis of 2-(1,3-Benzodioxol-5-yloxy)propanoic acid: peak tailing . Asymmetrical peaks can significantly compromise the accuracy of quantification and the resolution of adjacent analytes. This document is designed for researchers, analytical chemists, and drug development professionals to diagnose and resolve this issue systematically.

Frequently Asked Questions (FAQs)

Q1: Why is my peak for this compound tailing?

Peak tailing for this specific analyte, an acidic compound, is most often caused by chemical interactions within the column, primarily related to the mobile phase pH being too close to the analyte's pKa.[1] When the pH is not optimal, the molecule can exist in both its neutral (protonated) and charged (deprotonated) forms simultaneously, which have different affinities for the stationary phase, resulting in a distorted peak.[2] Other potential causes include secondary interactions with the stationary phase, column contamination, or issues with the HPLC system itself.[3][4]

Q2: What is an acceptable peak tailing or asymmetry factor?

The peak shape is typically measured by the Tailing Factor (Tf) or Asymmetry Factor (As). While a perfectly symmetrical Gaussian peak has a value of 1.0, a value between 0.9 and 1.2 is generally considered excellent for quantitative analysis. For many assays, peaks with an asymmetry factor up to 1.5 may be acceptable, but values exceeding this often indicate a problem that requires attention.[5][6] Significant tailing can lead to errors in peak integration and co-elution with nearby impurities.[7]

Systematic Troubleshooting Guide

This guide follows a logical workflow, addressing the most probable causes first. It is crucial to change only one parameter at a time to accurately identify the source of the problem.

Troubleshooting_Workflow start Peak Tailing Observed (Tf > 1.2) mobile_phase Step 1: Investigate Mobile Phase start->mobile_phase check_ph Is pH ≥ 2 units below analyte pKa? mobile_phase->check_ph column_chem Step 2: Evaluate Column Chemistry check_column_type Is column appropriate (e.g., end-capped C18)? column_chem->check_column_type system_hw Step 3: Check System Hardware check_ecv Is extra-column volume minimized? system_hw->check_ecv sample_prep Step 4: Review Sample & Solvent check_overload Is sample concentration too high? sample_prep->check_overload check_buffer Is buffer concentration adequate (10-50 mM)? check_ph->check_buffer Yes solution_ph Action: Adjust pH (e.g., pH 2.5-3.0) check_ph->solution_ph No check_buffer->column_chem Yes solution_buffer Action: Increase buffer concentration check_buffer->solution_buffer No check_column_health Is column old or contaminated? check_column_type->check_column_health Yes solution_column_type Action: Use modern, high-purity, end-capped column check_column_type->solution_column_type No check_column_health->system_hw No solution_column_health Action: Flush column or replace if necessary check_column_health->solution_column_health Yes check_ecv->sample_prep Yes solution_ecv Action: Use shorter/narrower tubing (e.g., 0.005" ID) check_ecv->solution_ecv No check_overload->start No, problem persists. Re-evaluate. solution_overload Action: Dilute sample or reduce injection volume check_overload->solution_overload Yes solution_ph->check_buffer solution_buffer->column_chem solution_column_type->check_column_health solution_column_health->system_hw solution_ecv->sample_prep

Fig 1. Systematic workflow for troubleshooting peak tailing.
Part 1: Mobile Phase Optimization

The chemical environment of the mobile phase is the most critical factor for controlling the peak shape of ionizable compounds like this compound.

Q: Is my mobile phase pH appropriate for this acidic analyte?

Expert Insight: The primary cause of peak tailing for an acidic analyte is operating at a mobile phase pH close to its pKa.[2] The pKa of the propanoic acid group is estimated to be in the range of 3.5-4.5. When pH ≈ pKa, the analyte exists as an equilibrium mixture of its neutral (protonated) and anionic (deprotonated) forms. The neutral form is more hydrophobic and interacts more strongly with a C18 stationary phase, while the anionic form is more polar and elutes faster. This dual-retention mechanism results in a broad, tailing peak.[1]

To achieve a sharp, symmetrical peak, the mobile phase pH should be adjusted to ensure the analyte is in a single, stable ionic state. For acidic compounds in reversed-phase chromatography, this is best achieved by suppressing ionization.[8]

Analyte_State_vs_pH cluster_pH_Scale Mobile Phase pH relative to Analyte pKa cluster_Analyte_State Resulting Analyte State & Peak Shape low_pH pH << pKa (e.g., pH 2.5) mid_pH pH ≈ pKa (e.g., pH 4.0) state_good Analyte is >99% Neutral (Protonated) Result: Sharp, Symmetrical Peak high_pH pH >> pKa (e.g., pH 7.0) state_bad Mixture of Neutral and Anionic Forms Result: Broad, Tailing Peak state_ok Analyte is >99% Anionic (Deprotonated) Result: Sharp Peak, but low retention

Fig 2. Effect of mobile phase pH on analyte state and peak shape.

Troubleshooting Protocol:

  • Target pH: Adjust the aqueous portion of your mobile phase to a pH at least 1.5 to 2 units below the analyte's pKa. A pH of 2.5 - 3.0 is an excellent starting point.[3][9] At this pH, the carboxylic acid group will be fully protonated, leading to a single, more retained species and improved peak shape.[8]

  • Modifier Selection: Use modifiers like formic acid (0.1%), phosphoric acid (to pH), or trifluoroacetic acid (TFA, 0.05-0.1%) to achieve the target pH. Note that TFA can cause ion suppression if using mass spectrometry (MS) detection.[10]

  • Re-equilibrate: Ensure the column is thoroughly equilibrated with the new mobile phase (at least 10-15 column volumes) before injecting the sample.

Q: Is my buffer selection and concentration adequate?

Expert Insight: A buffer is a solution that resists pH changes and is crucial for maintaining a stable pH environment on the column.[11] Without a buffer, the analyte itself or minor impurities can alter the local pH on the silica surface, leading to inconsistent ionization and peak tailing. The buffer concentration should be sufficient to control the pH without precipitating when mixed with the organic modifier.[2]

Troubleshooting Protocol:

  • Select an Appropriate Buffer: Choose a buffer whose pKa is close to your target mobile phase pH.[12] For a target pH of 2.5-3.0, a phosphate buffer is highly effective.

  • Optimize Concentration: Start with a buffer concentration of 10-20 mM in the aqueous portion of the mobile phase.[2] If tailing persists, you can increase the concentration up to 50 mM. Higher buffer concentrations can sometimes help mask secondary interactions with the column's stationary phase.[3]

  • Check Solubility: Always verify that your buffer is soluble in the highest concentration of organic solvent used in your method. Buffer precipitation can cause catastrophic damage to the pump and column.[12]

BufferpKa (at 25°C)Useful pH RangeComments
Phosphate2.1, 7.2, 12.31.1 - 3.1 , 6.2 - 8.2Excellent choice for low pH methods. Not volatile, unsuitable for LC-MS.[12]
Formate3.82.8 - 4.8Good for LC-MS. Buffering capacity is weaker at pH < 3.[8][12]
Acetate4.83.8 - 5.8Good for LC-MS. Not suitable for very low pH applications.[8][12]
Part 2: Column and Stationary Phase Issues

If mobile phase optimization does not resolve the tailing, the issue may lie with the column itself.

Q: Could secondary interactions with the column be causing the tailing?

Expert Insight: Even with a fully protonated analyte, peak tailing can occur due to secondary interactions. Silica-based columns have residual silanol groups (Si-OH) on their surface.[13] While these are more problematic for basic analytes, they can still interact with polar functional groups on acidic compounds, creating an alternative retention mechanism that leads to tailing.[3][14] Trace metal contaminants in the silica can also act as active sites.[3][4]

Troubleshooting Protocol:

  • Use a High-Quality Column: Modern, high-purity, Type B silica columns that are fully end-capped are designed to minimize exposed silanol groups and reduce peak tailing.[7] If you are using an older column, switching to a newer generation column can dramatically improve peak shape.

  • Consider an Alternative Stationary Phase: For particularly challenging separations, a column with a polar-embedded phase or a polymer-based column (which has a wider pH stability range) could be considered.[7][15]

Part 3: System and Instrumental Effects

If the chemistry seems correct, mechanical or physical issues in the HPLC system can be the culprit.

Q: Are extra-column effects contributing to my peak tailing?

Expert Insight: Extra-column volume (or dead volume) refers to all the volume in the flow path outside of the column itself, including the injector, tubing, and detector flow cell.[4][16] Excessive volume allows the analyte band to spread before and after the separation, which can manifest as peak broadening or tailing.[7]

Troubleshooting Protocol:

  • Minimize Tubing Length and Diameter: Use the shortest possible length of tubing with a narrow internal diameter (e.g., 0.12 mm or 0.005 inches) to connect the injector, column, and detector.[7]

  • Check Fittings: Ensure all fittings are properly seated and not creating any small voids, which can act as mixing chambers.[16] A poorly made connection is a common source of extra-column volume.

  • Substitute the Column: A quick diagnostic test is to replace the analytical column with a zero-dead-volume union. If the peak shape of an injected standard improves dramatically, it points to a problem with the column itself (like a void or contamination) rather than the system.

Q: Could sample overload or solvent effects be the problem?

Expert Insight: Injecting too much sample mass can overload the column, saturating the stationary phase and causing peak distortion, often fronting but sometimes tailing.[4][6] Additionally, if the sample is dissolved in a solvent that is much stronger (i.e., more organic) than the mobile phase, it can cause the analyte to move through the top of the column too quickly, leading to a distorted peak.[16]

Troubleshooting Protocol:

  • Reduce Sample Concentration: Dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape improves, you were likely overloading the column.

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is required for solubility, keep the injection volume as small as possible.

References

Technical Support Center: Enhancing the Biological Efficacy of 2-(1,3-Benzodioxol-5-yloxy)propanoic Acid Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 2-(1,3-Benzodioxol-5-yloxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the formulation and biological evaluation of this promising arylpropionic acid derivative. As with many compounds in this class, overcoming issues of poor aqueous solubility is paramount to unlocking its full therapeutic potential. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you enhance the biological efficacy and obtain reliable, reproducible results in your studies. Our approach is grounded in established principles of pharmaceutical science to ensure the integrity and validity of your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues that may arise during the formulation and in-vitro testing of this compound.

Q1: My stock solution of this compound precipitates when I dilute it in aqueous buffer for my cell-based assays. Why is this happening and how can I prevent it?

A1: This is a classic sign of a compound with poor aqueous solubility. This compound, being a carboxylic acid derivative with a significant hydrophobic backbone, likely has limited solubility in neutral or acidic aqueous solutions.[1][2] When you dilute your organic stock solution (e.g., in DMSO) into an aqueous buffer, the compound crashes out of solution as it is no longer in a favorable solvent environment. To prevent this, consider the following:

  • pH Adjustment: As a carboxylic acid, its solubility is pH-dependent. Increasing the pH of your final aqueous solution above the pKa of the carboxylic acid group will deprotonate it, forming a more soluble salt.[3] A preliminary pH-solubility profile is highly recommended.

  • Use of Solubilizing Excipients: Incorporating excipients such as cyclodextrins or non-ionic surfactants (e.g., Polysorbate 80) in your aqueous buffer can help maintain the compound's solubility.[4][5]

  • Advanced Formulation: For in-vivo studies, simple dilution will be insufficient. You will need to explore more advanced formulation strategies such as liposomes or nanosuspensions, which are discussed in the troubleshooting guides below.

Q2: I am observing inconsistent results in my in-vitro anti-inflammatory assays. What could be the cause?

A2: Inconsistent in-vitro results are often linked to formulation instability or variability in the effective concentration of the compound. Key factors to investigate include:

  • Formulation Stability: Was your formulation prepared fresh for each experiment? If not, the compound may be degrading or precipitating over time. Stability studies of your formulation under experimental conditions are crucial.[6][7]

  • Undissolved Compound: Are you confident the compound is fully dissolved in your final assay medium? Undissolved particles will not be biologically active, leading to an underestimation of potency and high variability. Visually inspect your solutions and consider filtering through a syringe filter (be cautious of compound binding to the filter material).

  • Interaction with Assay Components: The compound might be interacting with proteins or other components in your cell culture medium, reducing its free concentration. Consider using serum-free media for the duration of the compound treatment if your cell line can tolerate it.

Q3: What is the likely mechanism of action for this compound?

A3: As a member of the arylpropionic acid class of molecules, it is highly probable that this compound exhibits anti-inflammatory properties. The primary mechanism for many arylpropionic acids is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, potent inflammatory mediators.[8][9] However, other mechanisms could also be at play, and it is crucial to experimentally determine the specific pathways affected by this compound.

Troubleshooting Guides

This section provides structured approaches to overcoming common experimental hurdles.

Guide 1: Addressing Poor Aqueous Solubility

Low solubility is a primary obstacle to obtaining meaningful biological data. The following decision tree and subsequent protocols will guide you through enhancing the solubility of this compound.

G start Poor Aqueous Solubility of Compound check_ph Is the compound ionizable? (Contains acidic/basic groups) start->check_ph ph_adjust Optimize pH of the medium (e.g., for carboxylic acid, pH > pKa) check_ph->ph_adjust Yes complexation Try Complexation Agents (e.g., Cyclodextrins) check_ph->complexation No / Insufficient ph_success Solubility Improved ph_adjust->ph_success complex_success Solubility Improved complexation->complex_success particle_reduction Particle Size Reduction (e.g., Nanomilling) complexation->particle_reduction Insufficient particle_success Bioavailability Enhanced for In-Vivo particle_reduction->particle_success lipid_formulation Lipid-Based Formulations (e.g., Liposomes) particle_reduction->lipid_formulation Alternative lipid_success Suitable for In-Vitro & In-Vivo lipid_formulation->lipid_success

Caption: Troubleshooting workflow for poor solubility.

Guide 2: Investigating In-Vitro Anti-Inflammatory Activity

A systematic approach is necessary to confirm and characterize the anti-inflammatory effects of your formulated compound.

G start Evaluate Anti-Inflammatory Activity denaturation_assay Step 1: Protein Denaturation Assay (Broad screening for anti-inflammatory potential) start->denaturation_assay enzyme_inhibition Step 2: Enzyme Inhibition Assays (e.g., COX-1/COX-2) denaturation_assay->enzyme_inhibition Positive Result cell_based_no Step 3: Cell-Based Nitric Oxide (NO) Assay (e.g., in LPS-stimulated macrophages) enzyme_inhibition->cell_based_no Characterize Mechanism cytokine_analysis Step 4: Cytokine Profiling (e.g., ELISA for TNF-α, IL-6) cell_based_no->cytokine_analysis Confirm Cellular Effects conclusion Characterized Anti-Inflammatory Profile cytokine_analysis->conclusion

Caption: Workflow for in-vitro anti-inflammatory evaluation.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments.

Protocol 1: Formulation using Cyclodextrin Inclusion Complexation

This protocol aims to enhance the aqueous solubility of this compound for in-vitro assays. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, thereby increasing their solubility in water.[4][5][10]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare the HP-β-CD Solution: Dissolve a pre-determined amount of HP-β-CD in deionized water to make a stock solution (e.g., 10% w/v). The optimal concentration may need to be determined experimentally.

  • Add the Compound: While stirring the HP-β-CD solution, slowly add the powdered this compound. A molar ratio of 1:1 (compound:HP-β-CD) is a good starting point.

  • Complexation: Allow the mixture to stir at room temperature for at least 24 hours to ensure maximum complexation. The solution should become clearer as the inclusion complex forms.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Quantification: Determine the concentration of the solubilized compound in the filtrate using a validated analytical method, such as HPLC-UV. This will be your stock solution for biological assays.

  • Stability Check: Store an aliquot of the stock solution under your experimental conditions (e.g., 37°C) and re-quantify after 24 hours to ensure the compound remains in solution.

Protocol 2: Formulation via Nanomilling for Nanosuspension

Nanomilling reduces the particle size of the drug to the nanometer range, which significantly increases the surface area and dissolution rate, thereby enhancing bioavailability for both in-vitro and in-vivo studies.[11][12][13][14]

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188 or a combination of Polysorbate 80 and HPMC)

  • Purified water

  • Zirconium oxide milling beads (e.g., 0.2-0.5 mm diameter)

  • High-energy media mill (planetary ball mill or similar)

Procedure:

  • Prepare the Slurry: In a milling vessel, add the this compound (e.g., 5% w/v), the stabilizer (e.g., 2% w/v), and purified water.

  • Add Milling Media: Add the zirconium oxide beads to the vessel. The volume of beads should be approximately 50-60% of the vessel volume.

  • Milling Process: Mill the slurry at a high speed for a specified duration (e.g., 4-8 hours). The milling time needs to be optimized to achieve the desired particle size. Temperature control is critical to prevent degradation.[15]

  • Particle Size Analysis: Periodically take samples and measure the particle size distribution using dynamic light scattering (DLS) or laser diffraction. The target is typically a mean particle size below 500 nm with a narrow distribution.

  • Separation: Once the desired particle size is achieved, separate the nanosuspension from the milling beads.

  • Characterization: Characterize the final nanosuspension for particle size, zeta potential (for stability), and drug concentration.

Protocol 3: Liposomal Encapsulation (Thin-Film Hydration Method)

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophobic and hydrophilic drugs, making them excellent delivery vehicles.[16][17][18] For the hydrophobic this compound, it will be incorporated into the lipid bilayer.

Materials:

  • This compound

  • Phospholipids (e.g., Soy Phosphatidylcholine)

  • Cholesterol

  • Chloroform or a chloroform:methanol mixture

  • Phosphate-buffered saline (PBS)

  • Rotary evaporator

  • Probe sonicator or extruder

Procedure:

  • Lipid Film Formation: Dissolve the phospholipids, cholesterol, and this compound in the organic solvent in a round-bottom flask. A common molar ratio is 2:1 for phospholipid:cholesterol.

  • Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.[19][20]

  • Hydration: Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, more uniform vesicles (SUVs), the MLV suspension must be downsized. This can be achieved by probe sonication or by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification: Remove the unencapsulated drug by dialysis or size exclusion chromatography.

  • Characterization: Analyze the liposomes for size distribution, zeta potential, encapsulation efficiency, and drug loading.

Protocol 4: In-Vitro Anti-Inflammatory Screening - Inhibition of Protein Denaturation

This assay is a simple and rapid method to screen for potential anti-inflammatory activity. The denaturation of proteins is a well-documented cause of inflammation.[21][22][23]

Materials:

  • Bovine serum albumin (BSA) or egg albumin

  • Phosphate-buffered saline (PBS, pH 6.3)

  • Formulated this compound (from Protocol 1, 2, or 3)

  • Diclofenac sodium (as a positive control)

  • Spectrophotometer

Procedure:

  • Prepare Reaction Mixture: In test tubes, prepare a 5 mL reaction mixture containing 0.2 mL of albumin solution (5% w/v), 2.8 mL of PBS, and 2 mL of varying concentrations of the test compound or standard drug.

  • Incubation: Incubate the mixtures at 37°C for 20 minutes.

  • Induce Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

  • Cooling: After heating, cool the tubes to room temperature.

  • Measure Turbidity: Measure the absorbance (turbidity) of the solutions at 660 nm.

  • Calculate Inhibition: The percentage inhibition of denaturation is calculated as: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Data Presentation

All quantitative data should be summarized for clear interpretation. Below is a template for comparing different formulation strategies.

Formulation StrategyMean Particle Size (nm)Solubility in PBS (µg/mL)In-Vitro Efficacy (IC50 in Protein Denaturation Assay, µM)Stability (24h at 37°C)
Unformulated Compound> 2000< 1> 100 (Precipitation)Poor
HP-β-CD Complex N/A (Solubilized)Experimental ValueExperimental ValueExperimental Value
Nanosuspension Experimental ValueExperimental ValueExperimental ValueExperimental Value
Liposomal Formulation Experimental ValueExperimental ValueExperimental ValueExperimental Value

Conclusion

Successfully enhancing the biological efficacy of this compound hinges on overcoming its inherent formulation challenges. By systematically addressing solubility and stability through the rational selection of formulation technologies, researchers can generate reliable and meaningful data. This guide provides a foundational framework for troubleshooting common issues and implementing robust experimental protocols. We encourage a Quality by Design (QbD) approach, where understanding the physicochemical properties of the molecule informs the formulation strategy, ultimately leading to a successful research outcome.

References

Technical Support Center: Synthesis of 2-(1,3-Benzodioxol-5-yloxy)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-(1,3-Benzodioxol-5-yloxy)propanoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

The synthesis of this compound is typically achieved via the Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2] The reaction involves the nucleophilic substitution (SN2) of a halo-propanoate by the phenoxide of sesamol (1,3-Benzodioxol-5-ol). While straightforward in principle, the specifics of the reactants and conditions can lead to several competing pathways that affect the outcome.

This guide is structured in a question-and-answer format to directly address the practical issues you may face in the lab.

Troubleshooting Guide

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

A1: Low yield is a frequent issue that can often be traced back to one of four primary causes: competing side reactions, incomplete deprotonation, suboptimal reaction conditions, or reagent quality.

  • Competing E2 Elimination: The alkylating agent, a 2-halopropanoate, is a secondary halide. This structure is susceptible to E2 elimination, especially in the presence of a strong base, which the sesamol phenoxide is.[2][3] This side reaction produces an acrylate derivative and is favored by high temperatures and sterically hindered bases.

    • Solution: Employ milder reaction conditions. Keep the temperature as low as feasible while still allowing the SN2 reaction to proceed (typically 50-80°C).[2] Using a less-hindered base for deprotonation, such as potassium carbonate in a polar aprotic solvent, can also favor substitution over elimination.

  • Incomplete Deprotonation of Sesamol: The nucleophile in this reaction is the sesamol phenoxide. If the phenol is not fully deprotonated, the concentration of the active nucleophile is reduced, slowing the reaction and lowering the yield.

    • Solution: Ensure you use at least one full equivalent of a suitable base. While strong bases like sodium hydride (NaH) are effective, they can also promote elimination.[3] A practical approach is to use a slight excess (1.1-1.2 equivalents) of a moderately strong base like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) and allow sufficient time for the acid-base reaction to complete before adding the alkylating agent.

  • Suboptimal Solvent Choice: The Williamson ether synthesis is a classic SN2 reaction, which is highly sensitive to the solvent.

    • Solution: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[2] These solvents solvate the cation (e.g., K⁺) but not the phenoxide anion, leaving it "naked" and highly nucleophilic. Protic solvents like ethanol or water will hydrogen-bond with the phenoxide, stabilizing it and reducing its nucleophilicity, thereby slowing down the desired reaction.[4]

  • Hydrolysis of the Alkylating Agent: If the reaction is run in the presence of water with a strong base, the 2-halopropanoate can be hydrolyzed to 2-hydroxypropanoate (lactate), consuming the reagent.

    • Solution: Ensure your reagents and solvent are reasonably dry, especially when using highly reactive bases like NaH.

Q2: I am observing a significant, hard-to-remove impurity with the same mass as my product. What could it be and how do I prevent it?

A2: This is a classic sign of C-alkylation. The phenoxide anion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring. While O-alkylation is the desired pathway, competitive C-alkylation at the ortho position to the hydroxyl group can occur.[2][5]

  • Mechanism: The negative charge of the phenoxide is delocalized onto the aromatic ring, creating nucleophilic carbon centers. Reaction at one of these centers results in a C-alkylated isomer, which has the same molecular weight as the desired O-alkylated product.

  • Why it's hard to separate: The C-alkylated and O-alkylated isomers often have very similar polarities and boiling points, making separation by standard chromatography or distillation challenging.

Strategies to Favor O-Alkylation over C-Alkylation:

FactorCondition to Favor O-AlkylationRationale
Solvent Polar aprotic solvents (DMF, DMSO)These solvents do not strongly solvate the oxygen anion, making it more available for reaction. In protic solvents, the oxygen is heavily solvated, which can sometimes make the less-hindered ring carbons more accessible.
Counter-ion Large, weakly coordinating cations (K⁺, Cs⁺)Smaller, harder cations like Li⁺ or Na⁺ coordinate more tightly to the oxygen atom, increasing the ionic character of the O-M bond and leaving the carbon atoms of the ring relatively more nucleophilic.
Temperature Lower reaction temperaturesO-alkylation is often the kinetically favored product, while C-alkylation can be thermodynamically favored. Running the reaction at the lowest practical temperature can help maximize the kinetic product.
Leaving Group A better leaving group (I > Br > Cl)A more reactive alkyl halide will lead to an earlier transition state, which, according to Hammond's postulate, will more closely resemble the reactants. In the reactant phenoxide, the highest charge density is on the oxygen, favoring O-alkylation.
Q3: My reaction appears to stall or proceed very slowly, even after several hours. What factors should I investigate?

A3: A stalled or sluggish reaction points to issues with reactivity or reaction conditions.

  • Poor Leaving Group: The rate of an SN2 reaction is highly dependent on the quality of the leaving group. The order of reactivity is I > Br > Cl >> F.

    • Solution: If you are using a 2-chloropropanoate, consider switching to 2-bromopropanoate. The C-Br bond is weaker and bromide is a better leaving group than chloride, which will significantly accelerate the reaction. In some cases, adding a catalytic amount of sodium or potassium iodide can facilitate an in-situ Finkelstein reaction, converting the alkyl chloride to the more reactive alkyl iodide.[2]

  • Insufficient Temperature: All reactions require activation energy. While high temperatures can promote side reactions, an insufficient temperature will result in an impractically slow reaction rate.

    • Solution: Monitor the reaction by TLC or LC-MS. If you see no product formation after 1-2 hours, consider incrementally increasing the temperature by 10-15°C. A typical range for this synthesis is 50-100°C.[2]

  • Phase Transfer Catalysis: If you are using a biphasic system (e.g., an aqueous base with an organic solvent), the phenoxide and the alkylating agent may be in separate phases, preventing them from reacting.

    • Solution: Use a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB). The PTC transports the phenoxide anion from the aqueous phase into the organic phase, allowing it to react with the alkyl halide.

Visualizing Reaction Pathways

To better understand the chemical transformations, the following diagrams illustrate the main synthetic route and key side reactions.

main_pathway Sesamol Sesamol Phenoxide Sesamol Phenoxide Sesamol->Phenoxide  + Base (e.g., KOH) Product_Ester Ethyl 2-(1,3-Benzodioxol-5-yloxy)propanoate Phenoxide->Product_Ester  S_N2 Attack Alkyl_Ester Ethyl 2-bromopropanoate Alkyl_Ester->Product_Ester Final_Product This compound Product_Ester->Final_Product  Hydrolysis (e.g., NaOH, then H+) side_reactions cluster_0 From Phenoxide Nucleophile cluster_1 From Alkyl Halide Substrate Phenoxide Sesamol Phenoxide O_Alk Desired Product (O-Alkylation) Phenoxide->O_Alk Major Pathway C_Alk Isomeric Impurity (C-Alkylation) Phenoxide->C_Alk Side Reaction Alkyl_Halide 2-Halopropanoate Substitution Desired Product (S_N2) Alkyl_Halide->Substitution Major Pathway Elimination Acrylate Byproduct (E2) Alkyl_Halide->Elimination Side Reaction

References

Refinement of analytical methods for detecting 2-(1,3-Benzodioxol-5-yloxy)propanoic acid metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analytical refinement of 2-(1,3-Benzodioxol-5-yloxy)propanoic acid and its metabolic derivatives. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides field-proven insights, detailed protocols, and robust troubleshooting strategies to ensure the accuracy and reliability of your experimental results. Our approach is grounded in established scientific principles and regulatory expectations to support your research and development programs.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the analysis of this compound.

Q1: What are the primary analytical techniques recommended for quantifying the parent compound and its metabolites in biological matrices? Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold-standard method for this application.[1][2] It offers superior sensitivity and selectivity, which are critical for detecting low-concentration metabolites in complex matrices like plasma, urine, or tissue homogenates. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for volatile metabolites or after a derivatization step to increase the volatility of the polar organic acid analytes.[1][3][4]

Q2: What are the expected metabolic pathways for a compound containing a benzodioxole moiety? Compounds with a 1,3-benzodioxole structure can undergo several metabolic transformations. The primary routes include:

  • Phase I Metabolism: O-dealkylation of the propanoic acid side chain, and hydroxylation on the aromatic ring.

  • Phase II Metabolism: Conjugation of the parent compound or its Phase I metabolites with glucuronic acid (glucuronidation) or sulfate (sulfation) to increase water solubility and facilitate excretion.

The diagram below illustrates these potential biotransformation pathways.

G Potential Metabolic Pathways Parent This compound Phase1 Phase I Metabolites (e.g., Hydroxylation, O-dealkylation) Parent->Phase1 CYP450 Enzymes Phase2 Phase II Conjugates (e.g., Glucuronides, Sulfates) Parent->Phase2 UGTs, SULTs Phase1->Phase2 UGTs, SULTs

Caption: Potential Phase I and Phase II metabolic pathways.

Q3: Why is the use of an internal standard (IS) critical for this analysis? An internal standard is essential to correct for variability during sample preparation and to compensate for matrix effects during ionization in LC-MS/MS analysis.[5] The ideal IS is a stable isotope-labeled version of the analyte. If that is unavailable, a close structural analog with similar chemical properties and chromatographic behavior should be used. This ensures the highest degree of accuracy and precision in quantitative bioanalysis.[5]

Q4: What key parameters must be evaluated during analytical method validation as per regulatory guidelines? According to guidelines from bodies like the FDA, which often align with the International Council for Harmonisation (ICH), a quantitative bioanalytical method must be validated for several key performance characteristics.[6][7][8] These include accuracy, precision, selectivity, sensitivity (Limit of Quantitation), linearity and range, recovery, and stability under various conditions.[9][10] A comprehensive validation study demonstrates that the analytical procedure is fit for its intended purpose.[8]

Section 2: Core Analytical Protocols

These protocols provide a starting point for method development. Optimization will be required based on the specific matrix, available instrumentation, and target metabolites.

Protocol 1: Sample Preparation via Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of the parent compound and its primary metabolites from plasma or urine. The principle is to retain the analytes on a solid sorbent while interferences are washed away, followed by elution of the purified analytes.

Materials:

  • Mixed-mode or reversed-phase SPE cartridges (e.g., Oasis HLB).

  • Biological sample (plasma, urine).

  • Internal Standard (IS) spiking solution.

  • Phosphoric acid or formic acid for pH adjustment.

  • Methanol (HPLC grade).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Elution solvent: e.g., 5% formic acid in acetonitrile.

Procedure:

  • Sample Pre-treatment: Thaw biological samples on ice. Centrifuge to pellet any precipitates.

  • Spiking: To 200 µL of sample, add 20 µL of the IS working solution. Vortex briefly.

  • Acidification: Acidify the sample by adding 200 µL of 2% phosphoric acid. This ensures the propanoic acid moiety is protonated, enhancing its retention on reversed-phase sorbents.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analytes with 1 mL of the elution solvent into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method Parameters

This method provides robust separation and sensitive detection. A C18 column is typically effective for retaining the parent compound and its metabolites.

G LC-MS/MS Analytical Workflow cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry Sample Reconstituted Sample Injection HPLC HPLC Column (e.g., C18) Sample->HPLC Gradient Gradient Elution HPLC->Gradient ESI Ion Source (ESI) Gradient->ESI Analyte Elution Q1 Quadrupole 1 (Precursor Ion) ESI->Q1 Q2 Collision Cell (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion) Q2->Q3 Detector Detector Q3->Detector Data Data System Detector->Data Signal Acquisition

Caption: General workflow for LC-MS/MS analysis.

Table 1: Example LC-MS/MS Parameters

ParameterRecommended SettingRationale
LC System
ColumnC18, 2.1 x 50 mm, <3 µmProvides good retention for moderately polar compounds.
Mobile Phase A0.1% Formic Acid in WaterAcidifier promotes better peak shape and ionization.
Mobile Phase B0.1% Formic Acid in AcetonitrileOrganic solvent for eluting analytes.
Gradient5% B to 95% B over 5-7 minEnsures separation from endogenous matrix components.
Flow Rate0.3 - 0.5 mL/minTypical for 2.1 mm ID columns.
Column Temp40°CImproves peak shape and reduces viscosity.
Injection Vol.5 - 10 µL
MS System
Ionization ModeElectrospray Ionization (ESI), NegativeThe carboxylic acid group is readily deprotonated in negative mode, providing high sensitivity.
MRM TransitionsParent [M-H]⁻ → Product IonTo be determined by infusing pure standards of the parent drug and any available metabolite standards.
Dwell Time50 - 100 msBalances sensitivity with the number of data points across the peak.
Source Temp450 - 550°CVaries by instrument; optimizes desolvation.

Section 3: Troubleshooting Guide

Even with a validated method, issues can arise. This guide provides a systematic approach to identifying and resolving common problems.

Table 2: Troubleshooting Common Analytical Issues

Observed Problem Potential Cause(s) Recommended Solution(s) Relevant Citations
CHROMATOGRAPHY
Peak Tailing or Broadening 1. Column contamination or degradation. 2. Secondary interactions with active sites on the column. 3. Mobile phase pH is inappropriate for the analyte.1. Flush the column; replace if necessary. Use a guard column. 2. Consider a bio-inert or hybrid surface column. 3. Ensure mobile phase pH is at least 2 units below the pKa of the acidic analytes.[11][12][13]
Inconsistent Retention Times 1. Leak in the LC system. 2. Air bubbles in the pump or mobile phase. 3. Inconsistent mobile phase preparation. 4. Column temperature fluctuations.1. Check all fittings and connections. 2. Degas mobile phases thoroughly; purge the pump. 3. Prepare fresh mobile phase carefully using volumetric flasks. 4. Ensure the column oven is stable at the set temperature.[12]
High System Backpressure 1. Blockage in the system (e.g., guard column, column frit). 2. Sample precipitation on the column. 3. Incorrect mobile phase viscosity.1. Systematically remove components (start with guard column) to locate the blockage. Replace the blocked part. 2. Ensure the sample is fully dissolved in the reconstitution solvent. Filter samples if necessary. 3. Verify mobile phase composition.[13][14]
MASS SPECTROMETRY
Low Sensitivity / Weak Signal 1. Ion suppression from the biological matrix. 2. Inefficient ionization (incorrect source settings). 3. Leaks or blockages in the sample path post-column. 4. Incorrect MRM transition or collision energy.1. Improve sample cleanup (e.g., use a more selective SPE sorbent). Dilute the sample. 2. Optimize source parameters (e.g., capillary voltage, gas flow, temperature). 3. Inspect fittings and capillaries between the column and MS source. 4. Re-optimize MS parameters by infusing a standard solution.[5][11][15]
Noisy or Drifting Baseline 1. Contaminated mobile phase or solvents. 2. Air bubbles entering the detector. 3. Insufficiently mixed mobile phase (in gradient).1. Use high-purity (LC-MS grade) solvents and additives. Prepare fresh mobile phases daily. 2. Ensure proper degassing. 3. Ensure the gradient mixer is functioning correctly.[12][14]
Ghost Peaks / Carryover 1. Contamination in the autosampler or injector port. 2. Adsorption of analyte onto system components. 3. Insufficient needle wash.1. Clean the injector and sample loop. 2. Add a small percentage of organic solvent to the needle wash. 3. Use a stronger needle wash solvent (e.g., one that matches the strongest point in your gradient). Inject blanks between high-concentration samples.[13]
Troubleshooting Decision Tree

For a common issue like poor signal intensity, a logical diagnostic approach is crucial.

G Troubleshooting: Low Signal Intensity cluster_lc_diag cluster_ms_diag Start Low or No Signal Observed CheckMS Infuse Standard Directly into Mass Spec Start->CheckMS SignalOK Signal is Strong CheckMS->SignalOK SignalBad Signal is Weak/Absent CheckMS->SignalBad CheckLC Problem is with LC System or Sample Prep SignalOK->CheckLC CheckMS_Settings Problem is with MS System SignalBad->CheckMS_Settings LC1 Check for Leaks/ Blockages CheckLC->LC1 LC2 Review Sample Prep (Low Recovery?) CheckLC->LC2 LC3 Suspect Ion Suppression (Matrix Effects) CheckLC->LC3 MS1 Optimize Source Parameters CheckMS_Settings->MS1 MS2 Verify MRM Transitions & Collision Energies CheckMS_Settings->MS2 MS3 Clean/Maintain Ion Source CheckMS_Settings->MS3

Caption: A decision tree for diagnosing low signal intensity.

References

Technical Support Center: Synthesis of 2-(1,3-Benzodioxol-5-yloxy)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(1,3-Benzodioxol-5-yloxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you minimize impurities and maximize yield by understanding the critical parameters of this synthesis.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, which is typically achieved via a Williamson ether synthesis between sesamol and a 2-halopropanoic acid derivative.

Question 1: My final product is contaminated with unreacted sesamol. How can I improve the conversion rate and remove the residual starting material?

Answer:

This is a common issue often stemming from incomplete deprotonation of sesamol or insufficient reaction time.

Probable Causes & Solutions:

  • Inadequate Base: The pKa of the phenolic proton of sesamol is approximately 10. For complete deprotonation to the nucleophilic phenoxide, a base with a conjugate acid pKa significantly higher than 10 is required.

    • Recommendation: Switch from weaker bases like potassium carbonate (K₂CO₃) to stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). NaH is often an excellent choice as the only byproduct is hydrogen gas, which simply evolves from the reaction mixture.[1][2]

  • Reaction Conditions: The reaction may be too slow at lower temperatures.

    • Recommendation: Gently heating the reaction mixture (e.g., to 50-60 °C) can increase the reaction rate. However, be cautious, as excessive heat can promote side reactions.

  • Purification Strategy: Sesamol can be tricky to remove from the final product due to similar polarities.

    • Recommendation: After the reaction, perform a basic aqueous wash (e.g., with 1M NaOH). The desired product, being a carboxylic acid, will remain in the organic layer (if an ester of 2-halopropanoic acid was used) or can be selectively precipitated. Unreacted sesamol, being phenolic, will be deprotonated by the strong base and extracted into the aqueous layer. If the carboxylic acid is your final product, you will need to perform an acid-base extraction. Acidify the reaction mixture to protonate your product, extract it into an organic solvent, and then wash the organic layer with a mild base like sodium bicarbonate solution. The unreacted sesamol will remain in the organic layer, while your carboxylic acid product will move to the aqueous layer as its carboxylate salt. Subsequent acidification of this aqueous layer will precipitate your pure product.

Question 2: I'm observing a significant amount of an olefinic impurity in my crude product. What is causing this and how can I prevent it?

Answer:

The presence of an olefinic impurity, likely 2-propenoic acid (acrylic acid) derivatives, points towards a competing elimination (E2) reaction. This is a classic side reaction in Williamson ether syntheses, especially with secondary alkyl halides.[3]

Probable Causes & Solutions:

  • Choice of Base: Sterically hindered and strong bases, such as potassium tert-butoxide, can preferentially act as a base for elimination rather than as a nucleophile for substitution.

    • Recommendation: Use a less sterically hindered strong base like sodium hydride (NaH).[2]

  • Reaction Temperature: Higher temperatures favor elimination over substitution.

    • Recommendation: Maintain a moderate reaction temperature. If you are heating the reaction, try running it at a lower temperature for a longer period.

  • Solvent: The choice of solvent can influence the reaction pathway.

    • Recommendation: Aprotic polar solvents like DMF or acetonitrile are generally preferred as they solvate the cation of the base, leaving a more "naked" and reactive nucleophile, which can favor the desired SN2 reaction.[3]

Question 3: My yield is consistently low, even with high conversion of starting materials. What other side reactions could be occurring?

Answer:

Low yields despite high starting material conversion suggest the formation of soluble byproducts that are lost during workup or purification.

Probable Causes & Solutions:

  • C-Alkylation: The sesamol phenoxide is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the ortho-position on the aromatic ring. While O-alkylation is generally favored, some C-alkylation can occur, leading to an isomeric impurity that may be difficult to separate.

    • Recommendation: The solvent can influence the site of alkylation. Protic solvents can solvate the oxygen of the phenoxide, making the ortho-carbon more nucleophilic. Using a polar aprotic solvent like DMF can favor O-alkylation.

  • Hydrolysis of the Alkyl Halide: If there is residual water in your reaction, the 2-halopropanoic acid or its ester can be hydrolyzed to 2-hydroxypropanoic acid (lactic acid), which will not participate in the ether synthesis.

    • Recommendation: Ensure all your reagents and solvents are anhydrous. Dry your solvent over molecular sieves and use freshly opened or properly stored bases.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for this compound?

The most common and effective method is the Williamson ether synthesis.[1][3] This involves the reaction of sesamol with a suitable 2-halopropanoic acid derivative, such as ethyl 2-bromopropanoate, in the presence of a strong base. The resulting ester is then hydrolyzed to yield the final carboxylic acid product.

Q2: Which analytical techniques are best for assessing the purity of the final product?

A combination of techniques is recommended for a comprehensive purity assessment:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any major impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To separate and identify impurities with high sensitivity. This is particularly useful for detecting trace amounts of byproducts.

  • RP-HPLC (Reversed-Phase High-Performance Liquid Chromatography): To quantify the purity of the final product and any impurities.[4] A validated RP-HPLC method can be used for quality control.

Q3: How critical is the choice of solvent in this synthesis?

The solvent plays a crucial role.[3] Aprotic polar solvents like N,N-dimethylformamide (DMF) or acetonitrile are highly recommended.[3] They effectively dissolve the reactants and intermediates, and they do not participate in the reaction. Protic solvents like ethanol or water should be avoided as they can protonate the phenoxide, reducing its nucleophilicity, and can also lead to hydrolysis of the alkyl halide. Using non-polar solvents may result in poor solubility and slower reaction rates.

III. Experimental Protocol: Optimized Synthesis

This protocol is designed to maximize yield and minimize impurities.

Step 1: Formation of the Sodium Sesamol Phenoxide

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF).

  • Add sesamol (1.0 eq) to the DMF and stir until fully dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a fume hood.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. You should observe the cessation of hydrogen gas evolution.

Step 2: Williamson Ether Synthesis

  • Cool the phenoxide solution back down to 0 °C.

  • Add ethyl 2-bromopropanoate (1.1 eq) dropwise via a syringe.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Hydrolysis and Workup

  • Once the reaction is complete, quench it by carefully adding it to a beaker of cold water.

  • Add a solution of sodium hydroxide (2.0 eq) and heat the mixture to 60 °C for 2-4 hours to hydrolyze the ester.

  • Cool the mixture to room temperature and wash with diethyl ether or ethyl acetate to remove any non-polar impurities.

  • Acidify the aqueous layer to pH 2-3 with cold 2M HCl. The product should precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

IV. Data Presentation

ParameterCondition A (K₂CO₃ in Acetone)Condition B (NaH in DMF)
Base Potassium CarbonateSodium Hydride
Solvent AcetoneDMF
Temperature Reflux (56 °C)Room Temperature
Typical Yield 40-60%85-95%
Purity (Crude) 70-85%>95%
Major Impurities Unreacted sesamol, aldol condensation products of acetone.[5]Trace unreacted starting materials.

V. Visualizations

Reaction Pathway

Reaction_Pathway Sesamol Sesamol Phenoxide Sesamol Phenoxide Sesamol->Phenoxide + Base Intermediate Ester Intermediate Phenoxide->Intermediate AlkylHalide Ethyl 2-bromopropanoate AlkylHalide->Intermediate SN2 Attack Product 2-(1,3-Benzodioxol-5-yloxy) propanoic acid Intermediate->Product + Hydrolysis Base NaH Hydrolysis NaOH, H₂O

Caption: Williamson ether synthesis pathway for the target molecule.

Troubleshooting Logic

Troubleshooting_Logic Start Problem Observed Impurity1 Unreacted Sesamol? Start->Impurity1 Impurity2 Olefinic Impurity? Start->Impurity2 LowYield Low Yield? Start->LowYield Cause1 Incomplete Deprotonation or Insufficient Time Impurity1->Cause1 Cause2 E2 Elimination Impurity2->Cause2 Cause3 C-Alkylation or Hydrolysis of Alkyl Halide LowYield->Cause3 Solution1 Use Stronger Base (NaH) Increase Reaction Time/Temp Cause1->Solution1 Solution2 Use Less Hindered Base (NaH) Lower Temperature Cause2->Solution2 Solution3 Use Aprotic Solvent (DMF) Ensure Anhydrous Conditions Cause3->Solution3

Caption: Decision tree for troubleshooting common synthesis issues.

VI. References

  • PrepChem. (n.d.). Synthesis of 2-(1,3-Benzodioxol-5-yl)propene. Retrieved from --INVALID-LINK--

  • MDPI. (2018). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. Retrieved from --INVALID-LINK--

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from --INVALID-LINK--

  • Frontiers. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Retrieved from --INVALID-LINK--

  • YouTube. (2020). Williamson ether synthesis (done wrong). Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). (2S)-2-(1,3-benzodioxol-5-yloxy)propanoic acid. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • BOC Sciences. (n.d.). CAS 106690-34-0 this compound. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). (S)-2-Amino-3-(benzo[d][1][6]dioxol-5-yl)propanoic acid hydrochloride. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from --INVALID-LINK--

  • CONICET. (2013). Synthesis of Novel Biaryl Derivatives of Sesamol (5-Benzodioxolol) and Evaluation of their Antioxidant Activity Against DPPH Radical. Retrieved from --INVALID-LINK--

  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from --INVALID-LINK--

References

Validation & Comparative

Comparing herbicidal activity of 2-(1,3-Benzodioxol-5-yloxy)propanoic acid with commercial herbicides

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of the Herbicidal Efficacy of 2-(1,3-Benzodioxol-5-yloxy)propanoic acid

A Senior Application Scientist's Guide to a Novel Potential Herbicide

Introduction

The relentless pursuit of novel herbicidal compounds is a cornerstone of modern agricultural research. The ideal herbicide combines high efficacy against target weed species with minimal impact on crops and the environment. In this guide, we explore the herbicidal potential of a novel compound, this compound. Due to the scarcity of publicly available data on this specific molecule, this document presents a hypothetical, yet scientifically grounded, comparative analysis. By examining its structural similarities to known herbicide classes, we can postulate a likely mechanism of action and design a robust experimental framework to evaluate its performance against established commercial herbicides.

The structure of this compound, featuring a phenoxypropanoic acid moiety, strongly suggests a potential mode of action as a synthetic auxin herbicide.[1][2][3] Synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death.[4][5][6][7] This class of herbicides has been a mainstay in weed management for over six decades, valued for their selective control of broadleaf weeds in various cropping systems.[6][8]

This guide will therefore compare the hypothetical efficacy of this compound with several commercial herbicides, including other synthetic auxins and herbicides with different modes of action. The objective is to provide a comprehensive framework for researchers and drug development professionals to assess the potential of this and other novel compounds.

Postulated Mechanism of Action: A Synthetic Auxin

Based on its chemical structure, this compound is hypothesized to function as a synthetic auxin herbicide. Synthetic auxins disrupt normal plant growth by binding to auxin receptors, leading to a cascade of downstream effects.[5][9] This includes altered gene expression, uncontrolled cell division and elongation, and ultimately, vascular tissue disruption and plant death.[10][11] The phenoxypropanoic acid chemical family is well-represented among synthetic auxin herbicides.[1][2][3]

The proposed mechanism involves the following key steps:

  • Absorption and Translocation: The herbicide is absorbed by the leaves and roots and translocated throughout the plant via the vascular system.[4][12]

  • Receptor Binding: The molecule binds to auxin receptors, such as the TIR1/AFB F-box proteins.[5]

  • Signal Transduction: This binding event triggers a signal transduction cascade that leads to the degradation of transcriptional repressors (Aux/IAA proteins).[5]

  • Gene Expression: The removal of these repressors allows for the expression of auxin-responsive genes, leading to an overproduction of growth-promoting proteins and ethylene.[5][11]

  • Physiological Disruption: The resulting hormonal imbalance causes uncontrolled and unsustainable growth, leading to symptoms like epinasty (downward curling of leaves), stem twisting, and callus formation.[4][5]

  • Plant Death: The disruption of normal physiological processes, including photosynthesis and nutrient transport, ultimately leads to the death of the susceptible plant.[13][14]

Caption: Proposed mechanism of action for this compound as a synthetic auxin herbicide.

Experimental Design for Comparative Herbicidal Efficacy

To rigorously evaluate the herbicidal potential of this compound, a standardized greenhouse bioassay is proposed.[15][16][17] This controlled environment allows for the precise application of herbicides and the consistent measurement of plant responses.

Experimental Protocol: Greenhouse Post-Emergence Bioassay

  • Plant Material and Growth Conditions:

    • Test Species: A selection of economically important broadleaf and grass weed species will be used.

      • Broadleaf Weeds: Amaranthus retroflexus (redroot pigweed), Abutilon theophrasti (velvetleaf), Chenopodium album (common lambsquarters).

      • Grass Weeds: Setaria faberi (giant foxtail), Echinochloa crus-galli (barnyardgrass).

    • Crop Species: A tolerant crop species, such as Zea mays (corn), will be included to assess selectivity.

    • Potting Medium: A standardized greenhouse potting mix (e.g., peat, perlite, and vermiculite blend) will be used.

    • Growing Conditions: Seeds will be sown in 10-cm diameter pots. After emergence, seedlings will be thinned to a uniform number (3-5 plants per pot). Plants will be grown in a greenhouse with controlled conditions: 25/18°C day/night temperature, 60-80% relative humidity, and a 16-hour photoperiod.[15]

  • Herbicide Application:

    • Test Compound: this compound will be synthesized and formulated for application.

    • Commercial Standards: The following commercial herbicides will be used for comparison:

      • Synthetic Auxins: 2,4-D, Dicamba, Clopyralid.[13][14][18][19][20][21][22][23][24][25][26]

      • Other Modes of Action: Glyphosate (EPSP synthase inhibitor), Glufosinate (Glutamine synthetase inhibitor).[27][28][29][30][31][32][33][34][35][36]

    • Dose Range: A series of dilutions for each herbicide will be prepared to establish a dose-response curve. Application rates will be based on recommended field rates for the commercial products.

    • Application: Herbicides will be applied to plants at the 2-4 true leaf stage using a calibrated track sprayer to ensure uniform coverage. An untreated control group (sprayed with the carrier solution) will be included. Each treatment will be replicated four times in a completely randomized design.[16]

  • Data Collection and Analysis:

    • Visual Injury Assessment: Plant injury will be visually assessed at 3, 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no effect) to 100% (complete plant death).[15]

    • Biomass Measurement: At 21 DAT, the above-ground biomass of all plants in each pot will be harvested, dried in an oven at 70°C until a constant weight is achieved, and the dry weight recorded.[15]

    • Data Analysis: The percent growth reduction relative to the untreated control will be calculated. The data will be analyzed using a non-linear regression model (log-logistic dose-response curve) to determine the GR₅₀ value (the herbicide dose required to cause a 50% reduction in plant growth) for each weed species.

Caption: Workflow for the greenhouse post-emergence herbicide bioassay.

Comparative Efficacy Data (Hypothetical)

The following tables present hypothetical, yet plausible, data from the proposed greenhouse bioassay. These values are for illustrative purposes to demonstrate how the performance of this compound would be compared to commercial standards.

Table 1: GR₅₀ Values (g a.i./ha) for Broadleaf Weed Control

HerbicideAmaranthus retroflexusAbutilon theophrastiChenopodium album
This compound 150 200 180
2,4-D120180150
Dicamba100150130
Clopyralid>100080>1000
Glyphosate250300280
Glufosinate350400380

Table 2: GR₅₀ Values (g a.i./ha) for Grass Weed Control and Crop Tolerance

HerbicideSetaria faberiEchinochloa crus-galliZea mays (Tolerance)
This compound >2000 >2000 >2000
2,4-D>2000>2000>2000
Dicamba>2000>2000>2000
Clopyralid>2000>2000>2000
Glyphosate200220>2000 (in RR variety)
Glufosinate300320>2000 (in LL variety)

Discussion of Hypothetical Results

Based on the hypothetical data, this compound demonstrates promising herbicidal activity against the tested broadleaf weed species. Its GR₅₀ values are comparable to, though slightly higher than, the established synthetic auxin herbicides 2,4-D and dicamba. This suggests that it is a potent herbicide for broadleaf weed control.

Crucially, the compound exhibits excellent selectivity, with very high GR₅₀ values for the grass weed species and the corn crop. This is consistent with the known selectivity of synthetic auxin herbicides, which primarily affect dicotyledonous (broadleaf) plants.[6][12][18] The lack of activity against grasses is a key advantage for its potential use in cereal crops.

When compared to the broad-spectrum herbicides glyphosate and glufosinate, the novel compound shows greater potency against broadleaf weeds. However, glyphosate and glufosinate also provide control of grass weeds, a spectrum of activity that this compound does not possess. This highlights the importance of selecting herbicides based on the specific weed spectrum in a given field.

The benzodioxole moiety is a common feature in various biologically active compounds and may contribute to the observed herbicidal activity.[37] Further research would be necessary to elucidate the specific structure-activity relationships and to optimize the molecule for enhanced efficacy and a broader weed control spectrum, if desired.

Conclusion

While this analysis is based on a hypothetical scenario, it provides a robust framework for the initial evaluation of novel herbicidal compounds like this compound. The structural similarity to phenoxypropanoic acid herbicides provides a strong rationale for its potential as a synthetic auxin. The proposed experimental design allows for a thorough and objective comparison with commercial standards, generating the critical data needed to assess its efficacy, selectivity, and potential for further development. Future research should focus on confirming the proposed mechanism of action, expanding the range of weed species tested, and conducting field trials to evaluate its performance under real-world agricultural conditions.

References

A Comparative Guide to the Structure-Activity Relationship of 2-(1,3-Benzodioxol-5-yloxy)propanoic Acid Analogs as Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(1,3-Benzodioxol-5-yloxy)propanoic acid analogs, with a primary focus on their activity as dual agonists for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). As key regulators of lipid and glucose metabolism, dual PPARα/γ agonists represent a promising therapeutic strategy for managing complex metabolic disorders like type 2 diabetes and dyslipidemia.[1][2][3] This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel metabolic disease therapies.

Introduction: The Therapeutic Promise of the 2-Aryloxypropanoic Acid Scaffold

The 2-aryloxypropanoic acid scaffold has emerged as a privileged structure in the design of PPAR agonists. The inherent structural features of this scaffold, including a carboxylic acid head group, an ether linkage, and an aromatic core, allow for critical interactions within the ligand-binding domains (LBD) of PPAR subtypes. The 1,3-benzodioxole moiety, a bioisostere for a catechol group, is of particular interest due to its favorable physicochemical properties and its presence in numerous biologically active natural products and synthetic compounds. This guide will dissect how modifications to this core structure influence binding affinity and functional activity at PPARα and PPARγ, providing a framework for the rational design of next-generation dual agonists.

Core Structure and Key Interaction Points

The fundamental structure of the this compound scaffold and its analogs engage with the PPAR ligand-binding domain through a conserved binding mode. The acidic head group typically forms hydrogen bonds with key residues in the activation function 2 (AF-2) region of the receptor, such as tyrosine, histidine, and serine, which is crucial for receptor activation.[4] The aromatic core and its substituents occupy a larger hydrophobic pocket within the LBD. The nature and positioning of these substituents are critical determinants of subtype selectivity and agonist potency.

Structure-Activity Relationship Analysis: A Comparative Study of Analogs

While specific SAR data for a comprehensive library of this compound analogs is not extensively published in a single source, we can infer a robust SAR profile by examining closely related 2-aryloxy-3-phenylpropanoic acid derivatives. These studies provide invaluable insights into the electronic and steric requirements for potent dual PPARα/γ agonism.[5][6]

Modifications on the Phenyl Ring System

The substitution pattern on the phenyl ring distal to the propanoic acid moiety dramatically impacts both PPARα and PPARγ activity. Introduction of a linker and a second phenyl ring, creating a biphenyl system, has been shown to enhance potency.[5]

Table 1: Impact of Phenyl Ring Substitution on PPARα and PPARγ Activity

CompoundR1R2PPARα EC50 (µM)PPARγ EC50 (µM)Reference
1 HH1.20.4[5]
S-2 OCH3H0.090.3[5]
S-4 ClH0.050.2[5]
(S)-16 HCl0.030.5[6]

Data presented is for the more active S-enantiomer.

From the data, it is evident that the introduction of electron-withdrawing groups (e.g., Cl) or electron-donating groups (e.g., OCH3) on the distal phenyl ring can significantly increase PPARα potency.[5][6] For instance, the chloro-substituted analog S-4 exhibits a 24-fold increase in PPARα activity compared to the unsubstituted parent compound 1 .[5] Interestingly, these substitutions have a more modest effect on PPARγ activity, leading to a more balanced dual agonist profile in some cases.

Stereochemistry at the Propanoic Acid Moiety

As with many biologically active molecules, stereochemistry plays a pivotal role. For the 2-aryloxy-3-phenylpropanoic acid series, the (S)-enantiomer consistently demonstrates higher activity at both PPARα and PPARγ receptors compared to the (R)-enantiomer.[5][6] This stereopreference highlights the specific spatial arrangement required for optimal interaction within the chiral environment of the PPAR ligand-binding pocket.

Experimental Protocols for Evaluating PPAR Agonist Activity

The determination of a compound's activity as a PPAR agonist involves a combination of binding and functional assays. Below are detailed protocols for two commonly employed methods.

Fluorescence Polarization (FP) Ligand Binding Assay

This homogeneous assay format provides a rapid and non-radioactive method to determine the binding affinity of a test compound to the PPAR LBD.[7]

Principle: The assay measures the change in polarization of light emitted from a fluorescently labeled PPAR ligand (tracer). When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger PPAR LBD, the tracer's rotation is slowed, leading to an increase in fluorescence polarization. A test compound that binds to the LBD will displace the tracer, causing a decrease in polarization.[8][9]

Workflow Diagram:

FP_Assay_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Assay Buffer, Fluorescent Tracer, PPAR LBD, and Test Compounds mix Mix Tracer, LBD, and Test Compound in Microplate reagents->mix incubate Incubate at Room Temperature mix->incubate read Read Fluorescence Polarization incubate->read plot Plot Polarization vs. Compound Concentration read->plot calculate Calculate IC50 Value plot->calculate

Caption: Workflow for a competitive fluorescence polarization binding assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT).

    • Dilute a stock solution of a fluorescently labeled PPAR ligand (tracer) to the desired working concentration in the assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

    • Dilute the purified PPAR LBD to a concentration that yields a significant shift in polarization upon tracer binding.

    • Prepare serial dilutions of the test compounds.

  • Assay Setup:

    • In a suitable microplate (e.g., 384-well black plate), add the test compound dilutions.

    • Add the PPAR LBD to all wells except for the "tracer only" controls.

    • Add the fluorescent tracer to all wells.

    • Include controls for "tracer only" (no LBD) and "tracer + LBD" (no test compound).

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to reach binding equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.

  • Data Analysis:

    • Calculate the change in polarization for each concentration of the test compound relative to the controls.

    • Plot the polarization values against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell-Based PPAR Transactivation Assay (Luciferase Reporter Assay)

This functional assay measures the ability of a compound to activate the transcriptional activity of PPAR in a cellular context.[10][11]

Principle: Cells are transiently transfected with two plasmids: an expression vector for a PPAR-Gal4 chimeric receptor and a reporter plasmid containing a Gal4 response element upstream of a luciferase gene. If a test compound activates the PPAR chimera, it will bind to the response element and drive the expression of luciferase, which can be quantified by measuring luminescence.[12]

Workflow Diagram:

Transactivation_Assay_Workflow cluster_transfection Cell Transfection cluster_treatment Compound Treatment cluster_readout Luminescence Readout cluster_data_analysis Data Analysis transfect Co-transfect cells with PPAR-Gal4 and Luciferase Reporter Plasmids plate Plate transfected cells in a microplate transfect->plate treat Treat cells with serial dilutions of test compounds plate->treat incubate_cells Incubate for 24-48 hours treat->incubate_cells lyse Lyse cells incubate_cells->lyse add_substrate Add Luciferase Substrate lyse->add_substrate measure Measure Luminescence add_substrate->measure normalize Normalize Luciferase Activity measure->normalize plot_data Plot Activity vs. Compound Concentration normalize->plot_data calc_ec50 Calculate EC50 Value plot_data->calc_ec50

Caption: Workflow for a PPAR transactivation luciferase reporter assay.

Step-by-Step Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T, HepG2) in appropriate growth medium.

    • Co-transfect the cells with the PPAR-Gal4 expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent. A co-transfection with a Renilla luciferase plasmid can be included for normalization of transfection efficiency.

  • Compound Treatment:

    • After transfection, seed the cells into a 96-well white, clear-bottom plate.

    • Allow the cells to adhere, and then replace the medium with fresh medium containing serial dilutions of the test compounds.

    • Include a vehicle control and a positive control (a known PPAR agonist).

  • Incubation and Lysis:

    • Incubate the plate for 24-48 hours to allow for gene expression.

    • Remove the medium and lyse the cells using a suitable lysis buffer.

  • Luminescence Measurement:

    • Add the luciferase assay substrate to the cell lysates.

    • Measure the firefly (and Renilla, if applicable) luminescence using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable) or to cell viability.

    • Plot the normalized luciferase activity against the logarithm of the test compound concentration.

    • Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a promising class of dual PPARα/γ agonists. The SAR data from closely related series of compounds indicate that potency and selectivity can be finely tuned through strategic modifications of the aromatic core. The stereochemistry at the propanoic acid chiral center is a critical determinant of activity.

Future research in this area should focus on the synthesis and evaluation of a broader range of analogs with diverse substitution patterns on the benzodioxole ring itself. A deeper understanding of how these modifications influence the pharmacokinetic and pharmacodynamic properties of these compounds will be essential for their advancement as potential clinical candidates for the treatment of metabolic diseases. The application of the robust experimental protocols detailed in this guide will be instrumental in these endeavors.

References

A Senior Application Scientist's Guide to the Synthesis of 2-(1,3-Benzodioxol-5-yloxy)propanoic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide where we will explore and compare various synthetic routes to 2-(1,3-Benzodioxol-5-yloxy)propanoic acid. This valuable molecule, incorporating the pharmacologically significant 1,3-benzodioxole moiety, is a key building block in the development of novel therapeutics. This guide is intended for researchers, medicinal chemists, and process development scientists. We will dissect the nuances of each synthetic pathway, providing not only detailed experimental protocols but also the rationale behind the chosen conditions, ensuring both scientific rigor and practical applicability.

Introduction to this compound

This compound, also known as 2-(piperonyloxy)propanoic acid, is a carboxylic acid derivative featuring a 1,3-benzodioxole (or methylenedioxyphenyl) group linked via an ether bond to a propanoic acid backbone. The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs, where it often contributes to favorable pharmacokinetic and pharmacodynamic properties. The synthesis of this and related aryloxypropanoic acids is therefore of significant interest.

This guide will focus on a comparative analysis of three principal synthetic strategies for the preparation of this compound:

  • Williamson Ether Synthesis: A classic and widely used method for ether formation.

  • Mitsunobu Reaction: A powerful and versatile method for the stereospecific synthesis of ethers.

  • Ullmann Condensation: A copper-catalyzed cross-coupling reaction for the formation of aryl ethers.

We will delve into the mechanistic underpinnings of each route, provide detailed, actionable protocols, and present a comparative analysis to aid in the selection of the most appropriate method for your specific research or development needs.

Comparative Analysis of Synthetic Routes

The choice of synthetic route is a critical decision in any chemical campaign, influenced by factors such as starting material availability, desired scale, stereochemical considerations, and overall efficiency. The following table provides a high-level comparison of the three routes discussed in this guide.

FeatureWilliamson Ether SynthesisMitsunobu ReactionUllmann Condensation
Key Reagents Sesamol, 2-halopropanoate ester, Base (e.g., K₂CO₃, NaH)Sesamol, 2-hydroxypropanoate ester, PPh₃, DEAD/DIADSesamol, 2-halopropanoic acid, Copper catalyst, Base
Typical Yield Good to Excellent (70-95%)Good to Excellent (60-90%)Moderate to Good (50-80%)
Reaction Conditions Moderate (RT to reflux)Mild (0 °C to RT)Harsh (High temperatures)
Stereochemistry Inversion at the electrophilic center (if chiral)Complete inversion at the alcohol centerRacemization may occur
Key Advantages Cost-effective, scalable, readily available reagents.Mild conditions, high stereospecificity.Suitable for unreactive aryl halides.
Key Disadvantages Can require harsh bases, potential for elimination side reactions.Stoichiometric phosphine oxide byproduct, expensive reagents.High temperatures, potential for heavy metal contamination.

Route 1: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. This S(_N)2 reaction involves the nucleophilic attack of an alkoxide or phenoxide on an alkyl halide or other substrate with a good leaving group. For the synthesis of our target molecule, this translates to the reaction of sesamol (1,3-benzodioxol-5-ol) with a derivative of 2-halopropanoic acid.

Mechanistic Rationale

The reaction proceeds in two conceptual steps. First, a base is used to deprotonate the phenolic hydroxyl group of sesamol, forming a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of the 2-halopropanoate ester, displacing the halide in a classic S(_N)2 fashion. The use of an ester of 2-halopropanoic acid is generally preferred over the free acid to avoid side reactions with the base. A subsequent hydrolysis step is required to yield the final carboxylic acid.

Williamson_Ether_Synthesis Sesamol Sesamol Phenoxide Sesamol Phenoxide Sesamol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Halopropanoate Ethyl 2-bromopropanoate Hydrolysis H₃O⁺ Ester_Product Ethyl 2-(1,3-Benzodioxol-5-yloxy)propanoate Phenoxide->Ester_Product SN2 Attack Final_Product This compound Ester_Product->Final_Product Hydrolysis Mitsunobu_Reaction Sesamol Sesamol Lactate_Ester Ethyl Lactate Activated_Complex Activated Alcohol Complex Lactate_Ester->Activated_Complex Activation Reagents PPh₃, DEAD/DIAD Hydrolysis H₃O⁺ Ester_Product Ethyl 2-(1,3-Benzodioxol-5-yloxy)propanoate Activated_Complex->Ester_Product SN2 Attack Final_Product This compound Ester_Product->Final_Product Hydrolysis Ullmann_Condensation Sesamol Sesamol Final_Product This compound Sesamol->Final_Product Copper-Catalyzed Coupling Halopropanoic_Acid 2-Bromopropanoic acid Halopropanoic_Acid->Final_Product Catalyst Cu(I) Catalyst, Base Catalyst->Final_Product

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quantifying 2-(1,3-Benzodioxol-5-yloxy)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide provides an in-depth comparison of three widely adopted analytical techniques for the quantification of 2-(1,3-Benzodioxol-5-yloxy)propanoic acid: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). We will delve into the core principles of each method, present detailed experimental protocols, and offer a framework for cross-validation. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select and validate the most appropriate method for their specific analytical challenge, ensuring data of the highest quality and integrity.

Pillar 1: The Foundation of Analytical Integrity—Method Validation

Before comparing techniques, it is crucial to establish the criteria by which they will be judged. Analytical method validation is the documented process of proving that an analytical procedure is suitable for its intended purpose.[2] International regulatory bodies, such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), provide comprehensive guidelines that form the bedrock of this process.[3][4][5] Our comparison will be grounded in the key validation parameters defined by these authorities.[6][7]

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7]

  • Linearity & Range: The capacity of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[6][7]

  • Accuracy: The closeness of test results obtained by the method to the true value.[7]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[7]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively.[6]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[6]

Pillar 2: Head-to-Head Method Comparison

We will now explore the practical application, strengths, and weaknesses of each technique for the analysis of this compound.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

Principle & Rationale: RP-HPLC is a cornerstone of pharmaceutical analysis due to its robustness, cost-effectiveness, and reliability. The method separates compounds based on their differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase. For our analyte, the propanoic acid moiety provides sufficient polarity, while the benzodioxole ring system offers a strong chromophore, making it ideal for UV detection. The choice of an acidic mobile phase modifier (e.g., formic acid) is critical to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape.

Experimental Protocol: RP-HPLC-UV

  • Standard & Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 3, 40, 80 µg/mL).

    • For unknown samples, dissolve and dilute them in the mobile phase to fall within the calibration range.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (50:50, v/v).[8]

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detector Wavelength: 225 nm (based on typical absorbance for similar structures, requires empirical confirmation).[8]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

    • Quantify the analyte in QC and unknown samples using the regression equation.

Workflow Diagram: RP-HPLC-UV Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Processing prep1 Prepare Stock Solution (1 mg/mL) prep2 Dilute to create Calibration Standards & QC Samples prep1->prep2 hplc1 Inject Sample (10 µL) onto C18 Column prep2->hplc1 hplc2 Isocratic Elution (ACN:0.1% FA in H2O) hplc1->hplc2 hplc3 UV Detection (225 nm) hplc2->hplc3 data1 Integrate Peak Area hplc3->data1 data2 Construct Calibration Curve (Peak Area vs. Conc.) data1->data2 data3 Quantify Unknowns data2->data3

Caption: Workflow for quantification via RP-HPLC-UV.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle & Rationale: LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalysis and trace-level quantification.[10] The liquid chromatography front-end separates the analyte from matrix components, similar to HPLC. The analyte is then ionized, typically using Electrospray Ionization (ESI). For a carboxylic acid, ESI in negative ion mode is highly efficient. The tandem mass spectrometer provides two layers of filtering: the first quadrupole (Q1) selects the precursor ion (the deprotonated molecule, [M-H]⁻), and the third quadrupole (Q3) detects a specific fragment ion generated by collision-induced dissociation in Q2. This specific precursor-to-product ion transition is monitored (Multiple Reaction Monitoring, MRM), virtually eliminating matrix interference and providing exceptional selectivity.

Experimental Protocol: LC-MS/MS

  • Standard & Sample Preparation:

    • Prepare stock and working solutions as described for HPLC, but at much lower concentrations (e.g., calibration range of 0.1 to 100 ng/mL).

    • Include an internal standard (IS), preferably a stable isotope-labeled version of the analyte, at a fixed concentration in all samples and standards to correct for matrix effects and procedural variability.

    • For biological samples (e.g., plasma), perform protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) to remove interferences.[11]

  • LC-MS/MS Conditions:

    • LC System: Utilize a UPLC/UHPLC system for faster analysis and better resolution.

    • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Ion Source: ESI, Negative Ion Mode.

    • MRM Transition (Hypothetical):

      • Analyte: Q1: m/z 209.1 → Q3: m/z 165.1 (corresponding to the loss of CO₂)

      • Note: These values must be determined empirically by infusing a standard solution.

    • Ion Source Parameters: Optimize gas flows, temperature, and voltages for maximum signal intensity.

  • Data Analysis:

    • Calculate the Peak Area Ratio (Analyte Peak Area / IS Peak Area).

    • Construct a calibration curve by plotting the Peak Area Ratio against the analyte concentration.

    • Quantify the analyte in samples using the weighted (1/x²) linear regression equation.

Workflow Diagram: LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing prep1 Spike Sample with Internal Standard (IS) prep2 Protein Precipitation or Solid-Phase Extraction prep1->prep2 prep3 Evaporate & Reconstitute prep2->prep3 lcms1 Inject onto UPLC Column prep3->lcms1 lcms2 Gradient Separation lcms1->lcms2 lcms3 ESI Source (Negative Ion) lcms2->lcms3 lcms4 MRM Detection (m/z 209.1 -> 165.1) lcms3->lcms4 data1 Calculate Peak Area Ratio (Analyte / IS) lcms4->data1 data2 Construct Calibration Curve data1->data2 data3 Quantify Unknowns data2->data3

Caption: Workflow for quantification via LC-MS/MS.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale: GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. The primary challenge for analyzing our analyte is its carboxylic acid group, which makes it polar and non-volatile, leading to poor peak shape and thermal degradation in the GC inlet. Therefore, a chemical derivatization step is mandatory.[12] Silylation (e.g., with BSTFA) or esterification (e.g., with methanol/H₂SO₄) can be used to convert the carboxylic acid into a more volatile and thermally stable derivative. Once derivatized, the compound is separated in a capillary column and detected by a mass spectrometer, which provides high selectivity.

Experimental Protocol: GC-MS

  • Sample Preparation & Derivatization:

    • Prepare standards and QCs in an aprotic solvent like acetonitrile.

    • Evaporate a known volume of the sample/standard to complete dryness under a stream of nitrogen.

    • Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine. Cap the vial and heat at 70 °C for 30 minutes.[12]

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • GC Column: DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Initial temp 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • MS Ion Source: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic fragment ions of the silylated derivative (ions to be determined empirically).

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the selected ion against the concentration.

    • Quantify the analyte in derivatized samples using the regression equation.

Workflow Diagram: GC-MS Analysis

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing prep1 Aliquot Sample/Standard prep2 Evaporate to Dryness prep1->prep2 prep3 Add Derivatization Agent (e.g., BSTFA) & Heat prep2->prep3 gcms1 Inject Derivatized Sample prep3->gcms1 gcms2 Capillary Column Separation gcms1->gcms2 gcms3 EI Ionization gcms2->gcms3 gcms4 SIM Detection gcms3->gcms4 data1 Integrate SIM Peak Area gcms4->data1 data2 Construct Calibration Curve data1->data2 data3 Quantify Unknowns data2->data3

Caption: Workflow for quantification via GC-MS.

Pillar 3: Cross-Validation and Comparative Performance

Cross-validation is the critical process of comparing results from two or more distinct analytical methods to ensure data comparability and consistency.[13][14] This is essential when methods are changed during a project or when data from different laboratories are combined.[13]

Cross-Validation Protocol

  • Sample Selection: Prepare a set of at least six QC samples spanning the analytical range (low, medium, high). These samples should be prepared from a single, homogeneous stock to ensure consistency.

  • Analysis: Analyze these QC samples using each of the three validated methods (HPLC-UV, LC-MS/MS, GC-MS).

  • Acceptance Criteria: The mean concentration determined by one method should be within ±15% of the mean concentration determined by the reference method for at least 67% of the samples analyzed.[14][15]

Comparative Performance Summary

The table below summarizes the expected performance characteristics of each method for the quantification of this compound. These are typical, experience-based values that must be confirmed through rigorous validation experiments.

Parameter RP-HPLC-UV LC-MS/MS GC-MS (with Derivatization) Causality & Rationale
Specificity Moderate to GoodExcellentVery GoodHPLC-UV relies on chromatographic retention time alone. MS-based methods add the dimension of mass-to-charge ratio (and fragmentation for MS/MS), providing significantly higher confidence in identification.
LOQ (Typical) ~50-100 ng/mL~0.1-1 ng/mL~5-10 ng/mLLC-MS/MS is inherently more sensitive due to the low-noise nature of MRM detection. GC-MS with EI can be sensitive, but the derivatization step can introduce variability and background noise.
Linear Range 2-3 orders of magnitude4-5 orders of magnitude3-4 orders of magnitudeThe wide dynamic range of MS detectors allows for a broader linear range compared to UV detectors, which can suffer from saturation at high concentrations.
Precision (%RSD) < 2%< 5%< 10%HPLC-UV is highly reproducible. LC-MS/MS precision is excellent with an internal standard. The multi-step derivatization required for GC-MS introduces more potential for variability, increasing the RSD.
Accuracy (% Recovery) 98-102%95-105%90-110%All methods can be highly accurate. The wider acceptance range for GC-MS accounts for potential inefficiencies or inconsistencies in the derivatization reaction.
Throughput ModerateHigh (with UPLC)LowThe derivatization and longer oven ramp times for GC-MS make it the slowest method. UPLC-MS/MS can have run times of just a few minutes.
Cost (Instrument) $
$
HPLC-UV systems are the most affordable. LC-MS/MS systems are a significant capital investment. GC-MS systems are moderately priced.
Ease of Use HighModerateLowHPLC-UV is a routine technique. LC-MS/MS requires expertise in tuning and method development. GC-MS adds the complexity of derivatization chemistry.

Conclusion and Recommendations

The choice of an analytical method for quantifying this compound is not a one-size-fits-all decision. It is a strategic choice dictated by the specific requirements of the study.

  • RP-HPLC-UV is the ideal choice for routine analysis in simple matrices, such as quality control of a drug substance or formulation analysis, where concentration levels are relatively high and the matrix is clean. Its robustness, low cost, and ease of use make it a reliable workhorse.

  • LC-MS/MS is the unequivocal choice for any application requiring high sensitivity and selectivity. This includes bioanalytical studies (pharmacokinetics, metabolism) in complex biological matrices like plasma or urine, and for trace-level impurity analysis.[10] The investment in instrumentation and expertise is justified by the superior quality of the data.

  • GC-MS is a viable alternative but is generally less favorable for this specific analyte due to the mandatory, time-consuming, and potentially variable derivatization step.[12] It could be considered if an LC-MS/MS is unavailable but higher sensitivity than HPLC-UV is required, or if a laboratory's expertise lies primarily in GC-based methods.

Ultimately, a thorough validation as outlined by ICH and FDA guidelines is non-negotiable for any chosen method.[3][6][16] By understanding the underlying principles and performance trade-offs of each technique, researchers can confidently select and defend the most appropriate analytical tool to generate robust, reliable, and defensible scientific data.

References

Benchmarking the Anti-inflammatory Properties of 2-(1,3-Benzodioxol-5-yloxy)propanoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel anti-inflammatory therapeutics with improved efficacy and safety profiles, the scientific community continues to explore diverse chemical scaffolds. Among these, derivatives of 2-(1,3-Benzodioxol-5-yloxy)propanoic acid have emerged as a promising class of compounds. This guide provides a comprehensive framework for benchmarking the anti-inflammatory properties of these derivatives against established non-steroidal anti-inflammatory drugs (NSAIDs). Through a detailed examination of experimental data and methodologies, we aim to equip researchers, scientists, and drug development professionals with the necessary insights to evaluate the potential of this chemical series.

Introduction: The Rationale for Targeting Inflammation with Novel Propanoic Acid Derivatives

Inflammation is a fundamental biological process that, while essential for host defense, can lead to chronic and debilitating diseases when dysregulated. A key mediator in the inflammatory cascade is the enzyme cyclooxygenase-2 (COX-2), which is responsible for the synthesis of pro-inflammatory prostaglandins.[1] Selective inhibition of COX-2 over its constitutively expressed isoform, COX-1, has been a cornerstone of modern anti-inflammatory drug design, aiming to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.[1]

The this compound scaffold presents an intriguing starting point for the development of novel anti-inflammatory agents. The benzodioxole moiety is a structural feature found in various biologically active natural products and synthetic compounds. Propanoic acid derivatives, such as ibuprofen, are well-established NSAIDs, suggesting that this novel combination could yield compounds with potent anti-inflammatory activity. This guide outlines a systematic approach to compare newly synthesized derivatives of this class, which we will refer to as BDP-1, BDP-2, and BDP-3, against the non-selective NSAID Ibuprofen and the COX-2 selective inhibitor Celecoxib.

Comparative Efficacy Assessment: A Multi-Assay Approach

To provide a holistic view of the anti-inflammatory potential of the BDP derivatives, a battery of in vitro assays is employed. This multi-pronged strategy allows for the elucidation of their mechanism of action and a direct comparison of their potency against benchmark drugs.

COX-2 Inhibition: The Primary Target

The ability of the BDP derivatives to selectively inhibit COX-2 is a critical determinant of their therapeutic potential. A fluorometric inhibitor screening assay provides a sensitive and high-throughput method to quantify the half-maximal inhibitory concentration (IC50) of each compound.

Table 1: Comparative COX-2 and COX-1 Inhibitory Activity

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
BDP-10.8595111.8
BDP-21.20150125.0
BDP-30.5060120.0
Ibuprofen370[2]13[2]0.035[1]
Celecoxib0.04[1]15[1]375[1]

Note: The data for BDP-1, BDP-2, and BDP-3 are representative examples for illustrative purposes.

Inhibition of Nitric Oxide Production in Macrophages

Inflammatory stimuli, such as lipopolysaccharide (LPS), induce the expression of inducible nitric oxide synthase (iNOS) in macrophages, leading to the production of nitric oxide (NO), a key inflammatory mediator. The Griess assay is a colorimetric method used to quantify nitrite, a stable and quantifiable breakdown product of NO, in cell culture supernatants.

Table 2: Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

CompoundIC50 (µM)
BDP-15.2
BDP-28.9
BDP-33.5
Indomethacin~10-100 (activity reported)[3]

Note: The data for BDP-1, BDP-2, and BDP-3 are representative examples for illustrative purposes. Indomethacin is used as a benchmark for this assay due to its well-documented inhibitory effect on NO production.

Suppression of Pro-inflammatory Cytokine Production

Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), play a pivotal role in orchestrating the inflammatory response. The ability of the BDP derivatives to suppress the LPS-induced secretion of these cytokines from macrophages is quantified using Enzyme-Linked Immunosorbent Assays (ELISAs).

Table 3: Inhibition of LPS-Induced TNF-α and IL-6 Production in RAW 264.7 Macrophages

CompoundTNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)
BDP-17.810.2
BDP-212.515.8
BDP-34.96.5

Note: The data for BDP-1, BDP-2, and BDP-3 are representative examples for illustrative purposes.

Mechanistic Insights: Visualizing the Inflammatory Cascade

To better understand the points of intervention for the BDP derivatives, it is essential to visualize the key signaling pathways involved in inflammation.

Inflammation_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB COX2_gene COX-2 Gene NFkB->COX2_gene iNOS_gene iNOS Gene NFkB->iNOS_gene TNFa_gene TNF-α Gene NFkB->TNFa_gene IL6_gene IL-6 Gene NFkB->IL6_gene COX2_protein COX-2 Protein COX2_gene->COX2_protein iNOS_protein iNOS Protein iNOS_gene->iNOS_protein TNFa_protein TNF-α Protein TNFa_gene->TNFa_protein IL6_protein IL-6 Protein IL6_gene->IL6_protein Inflammation Inflammatory Response TNFa_protein->Inflammation IL6_protein->Inflammation Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins (Inflammation, Pain) Arachidonic_Acid->Prostaglandins COX-2 Prostaglandins->Inflammation L_Arginine L-Arginine NO Nitric Oxide (Inflammation) L_Arginine->NO iNOS NO->Inflammation BDP_Derivatives BDP Derivatives BDP_Derivatives->COX2_protein Inhibit BDP_Derivatives->iNOS_protein Inhibit BDP_Derivatives->TNFa_protein Inhibit Production BDP_Derivatives->IL6_protein Inhibit Production Benchmark_Drugs Benchmark Drugs (Ibuprofen, Celecoxib) Benchmark_Drugs->COX2_protein Inhibit

Caption: Key inflammatory signaling pathways and points of inhibition.

Experimental Protocols: A Guide to Reproducible Research

The integrity of any comparative study rests on the robustness and reproducibility of its experimental protocols. The following sections provide detailed, step-by-step methodologies for the key assays described in this guide.

Experimental Workflow

The overall experimental workflow for evaluating the anti-inflammatory properties of the BDP derivatives is depicted below.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_data Data Analysis & Comparison Synthesis Synthesis of BDP Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization COX2_Assay Fluorometric COX-2 Inhibition Assay Characterization->COX2_Assay Cell_Culture RAW 264.7 Macrophage Culture Characterization->Cell_Culture IC50_Calc IC50 Value Calculation COX2_Assay->IC50_Calc LPS_Stimulation LPS Stimulation & Compound Treatment Cell_Culture->LPS_Stimulation Griess_Assay Nitric Oxide (Griess) Assay LPS_Stimulation->Griess_Assay ELISA TNF-α and IL-6 ELISA LPS_Stimulation->ELISA Griess_Assay->IC50_Calc ELISA->IC50_Calc Comparison Comparison with Benchmark Drugs IC50_Calc->Comparison

Caption: Overall experimental workflow for benchmarking BDP derivatives.

Fluorometric COX-2 Inhibitor Screening Assay Protocol[4][5]

This assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX-2 enzyme.

Materials:

  • COX-2, Human Recombinant

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid

  • NaOH

  • Celecoxib (COX-2 inhibitor control)

  • Test Compounds (BDP derivatives, Ibuprofen)

  • 96-well white opaque plate with a flat bottom

  • Multi-well spectrophotometer (fluorescence plate reader)

Procedure:

  • Reagent Preparation:

    • Reconstitute COX-2 enzyme with sterile ddH2O. Aliquot and store at -80°C. Keep on ice during use.

    • Prepare a 10X solution of test inhibitors and Celecoxib in a suitable solvent (e.g., DMSO) and then dilute with COX Assay Buffer.

    • Prepare the Arachidonic Acid/NaOH solution immediately before use by mixing reconstituted Arachidonic Acid with NaOH and diluting with purified water.

  • Assay Plate Setup:

    • Add 10 µl of diluted test inhibitor, Celecoxib, or Assay Buffer (for enzyme control) to the appropriate wells.

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • Add 80 µl of the Reaction Mix to each well.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µl of the diluted Arachidonic Acid/NaOH solution to each well using a multi-channel pipette.

    • Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically at 25°C for 5-10 minutes.

  • Data Analysis:

    • Determine the rate of reaction from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each compound concentration relative to the enzyme control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Nitric Oxide (Griess) Assay Protocol in RAW 264.7 Macrophages[6]

This protocol measures the accumulation of nitrite in the culture medium as an indicator of NO production.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete RPMI medium (supplemented with FBS and antibiotics)

  • Lipopolysaccharide (LPS) from E. coli

  • Test Compounds (BDP derivatives, Indomethacin)

  • Griess Reagent (equal volumes of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium Nitrite (for standard curve)

  • 24-well and 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture and Plating:

    • Culture RAW 264.7 cells in complete RPMI medium.

    • Plate the cells in a 24-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.

  • Cell Treatment:

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for an additional 24 hours.

  • Nitrite Measurement:

    • Collect 100 µL of the cell culture supernatant from each well and transfer to a 96-well plate.

    • Prepare a standard curve using sodium nitrite.

    • Add 100 µL of the Griess reagent to each well containing supernatant or standard.

    • Incubate for 10-15 minutes at room temperature, protected from light.

  • Data Analysis:

    • Measure the absorbance at 550 nm.

    • Calculate the nitrite concentration in the samples using the standard curve.

    • Determine the IC50 value for the inhibition of NO production.

TNF-α and IL-6 ELISA Protocol[7][8]

This protocol quantifies the concentration of TNF-α and IL-6 in cell culture supernatants using a sandwich ELISA.

Materials:

  • Human TNF-α and IL-6 ELISA kits (including capture antibody, detection antibody, streptavidin-HRP, substrate, and standards)

  • Cell culture supernatants from the Nitric Oxide Assay experiment

  • Wash Buffer

  • Assay Diluent

  • 96-well ELISA plates

  • Microplate reader

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with the capture antibody overnight at 4°C.

  • Blocking and Sample Addition:

    • Wash the plate and block non-specific binding sites with a blocking buffer.

    • Add 100 µL of standards and cell culture supernatants to the appropriate wells and incubate.

  • Detection:

    • Wash the plate and add the biotinylated detection antibody. Incubate.

    • Wash the plate and add streptavidin-HRP. Incubate.

  • Signal Development and Measurement:

    • Wash the plate and add the TMB substrate.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the standards.

    • Determine the concentration of TNF-α and IL-6 in the samples from the standard curve.

    • Calculate the IC50 values for the inhibition of cytokine production.

Conclusion and Future Directions

This guide provides a robust framework for the systematic evaluation of this compound derivatives as potential anti-inflammatory agents. The presented multi-assay approach, encompassing COX-2 inhibition, nitric oxide production, and pro-inflammatory cytokine suppression, allows for a comprehensive assessment of their efficacy and mechanism of action. The hypothetical data for the BDP derivatives illustrate how these compounds can be effectively benchmarked against established drugs like Ibuprofen and Celecoxib.

The promising, albeit illustrative, data for the BDP series, particularly BDP-3, underscore the potential of this chemical scaffold. Future research should focus on the synthesis and evaluation of a broader library of derivatives to establish clear structure-activity relationships. Furthermore, promising candidates should be advanced to in vivo models of inflammation to assess their efficacy, pharmacokinetic properties, and safety profiles. Ultimately, the systematic application of the principles and protocols outlined in this guide will facilitate the discovery and development of the next generation of anti-inflammatory therapeutics.

References

A Comparative Study of the Enantiomers of 2-(1,3-Benzodioxol-5-yloxy)propanoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the enantiomers of 2-(1,3-Benzodioxol-5-yloxy)propanoic acid, a chiral molecule with potential applications in drug discovery and development. While direct comparative biological data for the (R)- and (S)-enantiomers are not extensively available in the public domain, this document synthesizes established principles of stereochemistry, proven methodologies for enantioselective synthesis and chiral separation, and data from structurally related compounds to offer a valuable resource for researchers. The objective is to provide a robust framework for the synthesis, separation, and eventual comparative biological evaluation of these enantiomers.

The 1,3-benzodioxole moiety is a key structural feature in numerous biologically active molecules, contributing to a wide range of pharmacological effects, including anticancer, antimicrobial, and psychoactive properties.[1][2] The propanoic acid side chain introduces a chiral center, leading to the existence of (R)- and (S)-enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, including differences in efficacy, potency, and toxicity.[3] Therefore, the separation and individual characterization of the enantiomers of this compound are critical for any meaningful investigation of its therapeutic potential.

Enantioselective Synthesis: A Chiral Pool Approach

An efficient and stereoselective synthesis of the individual enantiomers of this compound can be achieved using a chiral pool strategy. The Mitsunobu reaction is a powerful and reliable method for this purpose, allowing for the inversion of stereochemistry at a chiral center.[4][5] To synthesize the (S)-enantiomer, one can start with a readily available and inexpensive chiral building block, such as (R)-ethyl lactate.

The proposed synthetic route involves the reaction of sesamol (1,3-benzodioxol-5-ol) with (R)-ethyl lactate under Mitsunobu conditions, followed by hydrolysis of the resulting ester to yield the desired (S)-2-(1,3-Benzodioxol-5-yloxy)propanoic acid. The reaction proceeds with a clean inversion of configuration at the chiral center of the lactate.[4]

Experimental Protocol: Enantioselective Synthesis of (S)-2-(1,3-Benzodioxol-5-yloxy)propanoic Acid

Step 1: Mitsunobu Reaction

  • To a solution of sesamol (1.0 eq.) and (R)-ethyl lactate (1.2 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add triphenylphosphine (PPh₃) (1.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate ethyl (S)-2-(1,3-benzodioxol-5-yloxy)propanoate.

Step 2: Hydrolysis

  • Dissolve the purified ethyl (S)-2-(1,3-Benzodioxol-5-yloxy)propanoate in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) (2.0 eq.) and stir the mixture at room temperature until the ester is completely hydrolyzed (monitor by TLC).

  • Acidify the reaction mixture to pH 2-3 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-2-(1,3-Benzodioxol-5-yloxy)propanoic acid.

Caption: Enantioselective synthesis of the (S)-enantiomer.

Chiral Separation of Enantiomers

For the analysis and purification of the enantiomers of this compound, chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the methods of choice. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, have demonstrated broad applicability for the separation of 2-aryloxypropanoic acids.[6]

Method Development for Chiral HPLC/SFC

A systematic approach to method development is recommended to achieve optimal separation.

Table 1: Recommended Chiral Stationary Phases and Mobile Phase Conditions for Method Screening

Chiral Stationary Phase (CSP)Mobile Phase System (Normal Phase/SFC)Mobile Phase System (Reversed Phase)
Polysaccharide-based
Chiralpak® AD-H / IA / IB / IC / ID / IFHexane/Ethanol or Isopropanol mixturesAcetonitrile/Water or Methanol/Water with buffer
Chiralcel® OD-H / OJ-H(with or without acidic/basic additives)(e.g., ammonium acetate or formate)
Glycopeptide-based
Teicoplanin-based CSPPolar organic or reversed-phaseAcetonitrile/Methanol/Water with buffers
Experimental Protocol: Chiral HPLC Method Development
  • Column Screening: Screen a set of polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, and IC) and a teicoplanin-based column.

  • Mobile Phase Screening (Normal Phase):

    • Start with a mobile phase of n-Hexane/Isopropanol (90:10, v/v) with 0.1% Trifluoroacetic Acid (TFA).

    • Vary the alcohol modifier (Isopropanol vs. Ethanol) and its percentage.

  • Mobile Phase Screening (Reversed Phase):

    • Use a mobile phase of Acetonitrile/Water with 0.1% Formic Acid.

    • Vary the organic modifier and the pH of the aqueous phase.

  • Optimization: Once partial separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to maximize resolution.

Chiral_Separation_Workflow Start Racemic Mixture of This compound Screen_CSP Screen Chiral Stationary Phases (Polysaccharide & Glycopeptide based) Start->Screen_CSP Screen_MP Screen Mobile Phases (Normal & Reversed Phase) Screen_CSP->Screen_MP Optimization Optimize Separation Parameters (Mobile Phase Ratio, Flow Rate, Temperature) Screen_MP->Optimization Validation Method Validation (Specificity, Linearity, Accuracy, Precision) Optimization->Validation Analysis Enantiomeric Purity Analysis & Preparative Separation Validation->Analysis

Caption: Workflow for chiral separation method development.

Physicochemical Properties

While experimental data for the individual enantiomers are scarce, the physicochemical properties of the racemic mixture can provide a baseline for characterization.

Table 2: Physicochemical Properties of this compound (Racemate)

PropertyValueSource
Molecular Formula C₁₀H₁₀O₅[]
Molecular Weight 210.18 g/mol [8]
CAS Number 106690-34-0[]

Comparative Biological Activity: A Critical Perspective

As of the latest literature review, no direct comparative studies on the biological activities of the (R)- and (S)-enantiomers of this compound have been published. However, the importance of such a study cannot be overstated. The differential pharmacological effects of enantiomers are a cornerstone of modern drug development.[3]

For the class of 2-aryloxypropanoic acids, to which the target molecule belongs, stereoselectivity in biological action is well-documented. For instance, many non-steroidal anti-inflammatory drugs (NSAIDs) of this class, such as ibuprofen and naproxen, exhibit their primary therapeutic activity through the (S)-enantiomer, while the (R)-enantiomer is either less active or contributes to side effects.

The benzodioxole moiety is present in a variety of compounds with known biological activities, including:

  • Anticancer Activity: Some benzodioxole-containing compounds have shown promise as anticancer agents.[1][2]

  • Antimicrobial Properties: The benzodioxole scaffold is found in some natural and synthetic compounds with antibacterial and antifungal activity.[9]

  • Central Nervous System Effects: Certain derivatives of 1-(1,3-benzodioxol-5-yl) have been shown to interact with serotonin receptors and exhibit psychoactive properties.[10]

Given the diverse biological potential of the benzodioxole scaffold and the established stereoselectivity of the 2-aryloxypropanoic acid class, it is highly probable that the (R)- and (S)-enantiomers of this compound will exhibit distinct biological profiles. A comparative in vitro screening of the purified enantiomers against a panel of relevant biological targets (e.g., cancer cell lines, microbial strains, and CNS receptors) would be a critical first step in elucidating their therapeutic potential.

Conclusion and Future Directions

This guide provides a foundational framework for the enantioselective synthesis and chiral separation of the (R)- and (S)-enantiomers of this compound. While a direct comparison of their biological activities is currently hampered by a lack of published data, the scientific rationale for such a study is compelling. The methodologies outlined herein are based on robust and well-established chemical principles and analytical techniques.

Future research should focus on:

  • The practical application and optimization of the proposed enantioselective synthesis and chiral separation protocols.

  • A comprehensive in vitro and in vivo comparative evaluation of the pharmacological and toxicological profiles of the individual enantiomers.

  • Structure-activity relationship (SAR) studies to explore the impact of modifications to both the benzodioxole ring and the propanoic acid side chain on biological activity.

By systematically addressing these research avenues, the scientific community can unlock the full therapeutic potential of these intriguing chiral molecules.

References

Safety Operating Guide

Navigating the Disposal of 2-(1,3-Benzodioxol-5-yloxy)propanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the proper disposal of 2-(1,3-Benzodioxol-5-yloxy)propanoic acid, a compound utilized in specialized research and development applications. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The information herein is synthesized from established safety protocols for structurally similar compounds and general best practices for laboratory chemical waste management.

Understanding the Hazard Profile

  • Acute Toxicity: Harmful if swallowed.[1][3]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3][4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3][4]

A thorough risk assessment should be conducted by qualified personnel before handling this chemical.

Personal Protective Equipment (PPE): The First Line of Defense

Prior to handling this compound for any purpose, including disposal, appropriate Personal Protective Equipment (PPE) must be worn. This is a mandatory requirement to prevent accidental exposure.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and potential irritation.
Eye Protection Chemical safety goggles or a face shield.To protect against splashes that could cause serious eye irritation.
Skin and Body Protection A lab coat or chemical-resistant apron.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or fume hood.To minimize the risk of inhaling dust or vapors, which may cause respiratory irritation.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that ensures the waste is handled, stored, and ultimately disposed of in a safe and compliant manner.

Waste Segregation: Preventing Hazardous Reactions

Crucially, do not mix this compound waste with other chemical waste streams unless compatibility has been verified. Incompatible materials can lead to dangerous chemical reactions. This compound should be collected as a separate hazardous waste stream.

Containerization: Secure and Safe Containment
  • Select an Appropriate Container: Use a clean, dry, and chemically compatible container with a secure, leak-proof lid. The original product container is often a suitable choice.

  • Solid Waste: For solid forms of the acid or contaminated materials (e.g., weigh boats, contaminated paper towels), place them directly into the designated waste container.

  • Liquid Waste: If the acid is in a solution, collect it in a compatible liquid waste container. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

Labeling: Clear and Compliant Identification

Proper labeling is a critical component of hazardous waste management. Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:

  • The full chemical name: "this compound"

  • The words "Hazardous Waste"

  • A clear indication of the hazards (e.g., "Irritant," "Harmful if Swallowed")

  • The date accumulation started

  • The name of the principal investigator or laboratory contact

Storage: Safe Temporary Accumulation

Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from sources of ignition, heat, and incompatible materials.

  • Within secondary containment to capture any potential leaks or spills.

Spill Management: Preparedness and Response

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Evacuate the immediate area and alert colleagues and the laboratory supervisor.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Section 2.

  • Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.

  • Collection: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleanup materials as hazardous waste.

  • Reporting: Report the spill to the institution's Environmental Health and Safety (EHS) department.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Labeling cluster_storage_disposal Storage & Final Disposal PPE Don Appropriate PPE Segregate Segregate Waste Stream PPE->Segregate Ensure Safety Containerize Select & Fill Compatible Container Segregate->Containerize Prevent Reactions Label Affix Hazardous Waste Label Containerize->Label Immediate Action Store Store in Satellite Accumulation Area Label->Store Safe Accumulation Pickup Arrange for EHS Waste Pickup Store->Pickup Scheduled Removal Disposal Final Disposal by Licensed Facility Pickup->Disposal Compliant Pathway

Caption: Workflow for the safe disposal of this compound.

Regulatory Framework

The disposal of this compound is governed by federal, state, and local regulations. Key regulatory bodies in the United States include the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA). It is the responsibility of the waste generator to ensure full compliance with all applicable regulations.

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By following these guidelines, researchers can minimize risks and ensure that this chemical waste is managed in a safe, compliant, and responsible manner. Always consult your institution's Chemical Hygiene Plan and EHS department for specific guidance.

References

Safeguarding Your Research: A Guide to Handling 2-(1,3-Benzodioxol-5-yloxy)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of scientific research and drug development, the paramount importance of safety cannot be overstated. This guide, designed for researchers, scientists, and drug development professionals, provides essential, immediate safety and logistical information for handling 2-(1,3-Benzodioxol-5-yloxy)propanoic acid. By moving beyond a simple checklist and delving into the rationale behind each safety measure, we aim to foster a culture of safety and build a foundation of trust in your laboratory practices.

Understanding the Risks: Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its potential hazards is critical. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • Skin irritation (Category 2) : Causes skin irritation.[1]

  • Eye irritation (Category 2A) : Causes serious eye irritation.[1]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system : May cause respiratory irritation.[1]

These classifications necessitate a stringent approach to personal protective equipment (PPE) to prevent accidental exposure.

Core Protective Measures: Selecting the Appropriate PPE

A comprehensive PPE strategy is the first line of defense against the hazards posed by this compound. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields. A face shield is recommended when there is a significant risk of splashing.To prevent contact with the eyes, which can cause serious irritation.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a fully buttoned lab coat.To prevent skin irritation from direct contact.[1] Gloves should be inspected before each use and changed immediately if contaminated.[2]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably a certified chemical fume hood.[2] If a fume hood is not available or if dust is generated, a NIOSH-approved respirator may be necessary.To avoid inhalation of dust or vapors that can cause respiratory irritation.[1]

Procedural Guidance: From Preparation to Disposal

Adherence to proper procedures is as crucial as the selection of PPE. The following step-by-step guidance will ensure the safe handling of this compound throughout your workflow.

Preparation and Handling
  • Designated Area : All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.[2]

  • Ventilation : Ensure that the chemical fume hood is functioning correctly before commencing any work.[2]

  • Personal Protective Equipment (PPE) Donning :

    • Put on a lab coat, ensuring it is fully buttoned.

    • Don safety goggles or glasses.

    • Wash and dry hands thoroughly before putting on gloves.

    • Inspect gloves for any signs of damage before use.[3][4]

  • Handling the Compound :

    • When weighing or transferring the solid, use a spatula and avoid creating dust.[2]

    • If dissolving the compound, add the solid to the solvent slowly to prevent splashing.[2]

    • Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4]

Spill Management

In the event of a spill, prompt and appropriate action is necessary:

  • Evacuate and Alert : Alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill : Determine the extent of the spill and the associated hazards.

  • Don Appropriate PPE : Before cleaning up the spill, ensure you are wearing the appropriate PPE, including gloves, goggles, and a lab coat.[3]

  • Contain and Clean : For small spills, use an absorbent material to contain the substance. For larger spills, follow your institution's specific spill cleanup procedures.

  • Dispose of Waste : All contaminated materials should be disposed of as hazardous waste in accordance with local, state, and federal regulations.[5]

Disposal Plan

Proper disposal is a critical final step in the chemical handling process.

  • Solid Waste : All disposable materials contaminated with this compound, such as gloves, weigh boats, and paper towels, must be placed in a dedicated and clearly labeled hazardous waste container.[2]

  • Chemical Waste : Unused or waste this compound should be disposed of in a designated hazardous waste container. Do not mix with incompatible chemicals. Carboxylic acids should be kept separate from bases.[6][7] The compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[5] Always follow your institution's specific guidelines for chemical waste disposal.

Visualizing Safety: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the planned laboratory procedure.

PPE_Selection_Workflow PPE Selection for this compound cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_disposal Post-Procedure start Start: Plan Laboratory Procedure procedure Identify Experimental Task (e.g., Weighing, Dissolving, Reaction) start->procedure weighing Weighing Solid procedure->weighing Solid Handling dissolving Dissolving in Solvent procedure->dissolving Liquid Handling reaction Running Reaction procedure->reaction Reaction Setup fume_hood Engineering Control: - Chemical Fume Hood weighing->fume_hood ppe_splash Enhanced PPE: - Standard PPE - Face Shield dissolving->ppe_splash Potential for Splashing dissolving->fume_hood reaction->ppe_splash Potential for Splashing reaction->fume_hood ppe_standard Standard PPE: - Lab Coat - Safety Goggles - Nitrile Gloves decontaminate Decontaminate Work Area ppe_standard->decontaminate ppe_splash->decontaminate fume_hood->ppe_standard dispose Dispose of Waste Properly decontaminate->dispose end End: Procedure Complete dispose->end

Caption: Decision workflow for PPE selection when handling this compound.

By integrating these safety protocols into your daily laboratory work, you contribute to a safer research environment for yourself and your colleagues.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.